molecular formula C10H15NO B041625 N-Benzyl-N-methylethanolamine CAS No. 101-98-4

N-Benzyl-N-methylethanolamine

Cat. No.: B041625
CAS No.: 101-98-4
M. Wt: 165.23 g/mol
InChI Key: WOUANPHGFPAJCA-UHFFFAOYSA-N
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Description

N-Benzyl-N-methylethanolamine is a valuable chiral amino alcohol compound extensively utilized in organic synthesis and pharmaceutical research. Its structure, featuring both a tertiary amine and a primary alcohol functional group, makes it a highly versatile building block and ligand. A primary application is its role as a precursor in the synthesis of sophisticated chiral catalysts and ligands for asymmetric synthesis, facilitating reactions such as enantioselective alkylations and transfer hydrogenations. Furthermore, it serves as a key intermediate in the development of active pharmaceutical ingredients (APIs), particularly for compounds targeting neurological pathways, where the N-benzyl group can influence binding affinity. The molecule's ethanolamine moiety is also integral in the design of surfactants and corrosion inhibitors. Researchers value this compound for its ability to introduce both nitrogen and oxygen functionalities into a molecular framework, enabling the modulation of solubility, bioavailability, and stereochemistry in novel compound libraries. Its mechanism of action in research contexts is defined by its coordination properties and its reactivity as a nucleophile, allowing for straightforward functionalization to create more complex, target-oriented structures. This product is provided with high purity to ensure consistency and reliability in sensitive research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[benzyl(methyl)amino]ethanol
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InChI

InChI=1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUANPHGFPAJCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
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DSSTOX Substance ID

DTXSID5059242
Record name Ethanol, 2-[methyl(phenylmethyl)amino]-
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Molecular Weight

165.23 g/mol
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CAS No.

101-98-4
Record name N-Benzyl-N-methylethanolamine
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Record name N-Benzyl-N-methylethanolamine
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Record name Ethanol, 2-[methyl(phenylmethyl)amino]-
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Record name Ethanol, 2-[methyl(phenylmethyl)amino]-
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Record name 2-(benzylmethylamino)ethanol
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Record name N-BENZYL-N-METHYLETHANOLAMINE
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Foundational & Exploratory

An In-depth Technical Guide to N-Benzyl-N-methylethanolamine: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-Benzyl-N-methylethanolamine, a versatile tertiary amine widely utilized in organic synthesis and pharmaceutical research. This document includes a summary of its key properties, detailed experimental protocols for its synthesis and characterization, and visual representations of the synthetic and analytical workflows.

Physical and Chemical Properties

This compound is a clear, colorless to light yellow liquid.[1] Its structure, incorporating a benzyl (B1604629) group, a methyl group, and a primary alcohol, imparts a unique combination of steric and electronic features, making it a valuable building block in the synthesis of more complex molecules.[1]

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₅NO[2]
Molecular Weight 165.23 g/mol [2]
Appearance Clear, colorless to light yellow liquid[1]
Boiling Point 95-105 °C at 2 mmHg
Density 1.017 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.529
Solubility Soluble in water.[3]
Flash Point 113 °C (235.4 °F) - closed cup
CAS Number 101-98-4[1]

Chemical Synthesis

The most common and industrially scalable method for the synthesis of this compound is the alkylation of N-methylethanolamine with benzyl chloride.[1] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, thus driving the reaction to completion.[1]

A general workflow for the synthesis and purification of this compound is depicted below.

G cluster_synthesis Synthesis start Start Materials: N-Methylethanolamine Benzyl Chloride Base (e.g., Na2CO3) reaction Alkylation Reaction (Heating) start->reaction 1. Combine and Heat workup Work-up: - Filtration - Extraction - Drying reaction->workup 2. Isolate Crude Product purification Purification: Vacuum Distillation workup->purification 3. Purify product Final Product: This compound purification->product 4. Obtain Pure Product

Fig. 1: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound

This protocol describes the synthesis of this compound via the alkylation of N-methylethanolamine with benzyl chloride.

Materials:

  • N-methylethanolamine

  • Benzyl chloride

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Toluene (B28343)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a solution of N-methylethanolamine (e.g., 0.3 mol) in toluene in a round-bottom flask, add anhydrous sodium carbonate (e.g., 0.15 mol).

  • While stirring the mixture, slowly add benzyl chloride (e.g., 0.1 mol) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filtrate with deionized water (2 x 50 mL) and then with brine (1 x 50 mL) in a separatory funnel.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by vacuum distillation (e.g., at 2 mmHg) to obtain this compound as a clear, colorless to light yellow liquid.

Chemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

G cluster_analytical Analytical Workflow sample Synthesized Product nmr NMR Spectroscopy (1H and 13C) sample->nmr Structural Elucidation ftir FTIR Spectroscopy sample->ftir Functional Group ID gcms GC-MS Analysis sample->gcms Purity and Mol. Weight data Data Analysis and Structure Confirmation nmr->data ftir->data gcms->data

Fig. 2: Analytical workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

3.1.1. Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Instrumentation:

  • 400 MHz NMR spectrometer

Materials:

Procedure:

  • Prepare the NMR sample by dissolving approximately 10-20 mg of the purified product in about 0.7 mL of CDCl₃ in a clean NMR tube.

  • Acquire the ¹H NMR spectrum. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.

  • Acquire the proton-decoupled ¹³C NMR spectrum. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Data Analysis (Expected Chemical Shifts):

  • ¹H NMR (CDCl₃): δ ~7.2-7.4 (m, 5H, Ar-H), 3.6 (t, 2H, -CH₂-OH), 3.5 (s, 2H, Ar-CH₂-), 2.5 (t, 2H, -N-CH₂-), 2.3 (s, 3H, -N-CH₃), ~2.0 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃): δ ~139 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~62 (Ar-CH₂-), ~60 (-CH₂-OH), ~58 (-N-CH₂-), ~42 (-N-CH₃).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

3.2.1. Experimental Protocol: FTIR Spectroscopy

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr plates.

Procedure (ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

Procedure (KBr Plates):

  • Place a small drop of the liquid sample on one KBr plate.

  • Carefully place a second KBr plate on top and gently rotate to create a thin, uniform film.

  • Place the sandwiched plates in the spectrometer's sample holder and acquire the spectrum.

Data Analysis (Expected Absorption Bands):

  • Broad O-H stretch: ~3400 cm⁻¹

  • Aromatic C-H stretch: ~3030-3080 cm⁻¹

  • Aliphatic C-H stretch: ~2800-3000 cm⁻¹

  • C-N stretch: ~1000-1250 cm⁻¹

  • C-O stretch: ~1050 cm⁻¹

  • Aromatic C=C bends: ~1450-1600 cm⁻¹ and out-of-plane bending in the fingerprint region.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to determine the purity of the synthesized compound and confirm its molecular weight.

3.3.1. Experimental Protocol: GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., with an electron ionization source).

Materials:

Procedure:

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

  • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • GC Method:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Data Analysis:

  • The purity of the sample can be estimated from the relative peak areas in the gas chromatogram.

  • The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 165.

  • Characteristic fragment ions are expected at m/z 91 (tropylium ion), 134 ([M-CH₂OH]⁺), and other fragments corresponding to the loss of alkyl and benzyl groups.

Chemical Reactivity and Stability

This compound is a stable compound under normal storage conditions.[3] It is incompatible with strong oxidizing agents.[3] The presence of the tertiary amine and primary alcohol functionalities allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.[1] For instance, the hydroxyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.[1]

Safety Information

This compound is classified as an irritant.[4] It is known to cause skin, eye, and respiratory tract irritation.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

An In-depth Technical Guide to N-Benzyl-N-methylethanolamine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Benzyl-N-methylethanolamine, a versatile tertiary amine with significant applications in pharmaceutical synthesis and biopharmaceutical purification. This document details its chemical identity, molecular structure, and its critical roles as a synthetic intermediate and a multimodal chromatography ligand.

Chemical Identity and Molecular Structure

This compound is a chemical compound identified by the CAS Number 101-98-4 .[1][2][3][4][5] Its molecular structure and key chemical properties are summarized below.

Molecular Structure

The structure of this compound features a benzyl (B1604629) group and a methyl group attached to a nitrogen atom, which is also connected to an ethanol (B145695) group. This combination of a bulky hydrophobic benzyl group, a polar hydroxyl group, and a tertiary amine functionality imparts unique properties to the molecule.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 101-98-4
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol [1][2]
Synonyms 2-(N-Benzyl-N-methylamino)ethanol, N-Methyl-N-benzylethanolamine
Appearance Clear yellowish liquid
Boiling Point 95-105 °C at 2 mmHg[6]
Density 1.017 g/mL at 25 °C[6]
Refractive Index n20/D 1.529[6]
SMILES CN(CCO)Cc1ccccc1[6]
InChI 1S/C10H15NO/c1-11(7-8-12)9-10-5-3-2-4-6-10/h2-6,12H,7-9H2,1H3[6]

Applications in Pharmaceutical Synthesis: The Case of Nicardipine

This compound is a key intermediate in the synthesis of Nicardipine, a calcium channel blocker used to treat high blood pressure and angina.

Nicardipine Synthesis Workflow

The synthesis of Nicardipine involves the reaction of this compound with a dihydropyridine (B1217469) derivative. A general workflow for this synthesis is outlined below.

Nicardipine_Synthesis A 3-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)- 1,4-dihydropyridine-5-carboxylic acid D Reaction Mixture A->D B This compound B->D C N,N'-dicyclohexylcarbodiimide (DCC) C->D Coupling Agent E Nicardipine (crude) D->E Stirring at 60-80 °C F Purification E->F G Nicardipine Hydrochloride F->G

Caption: Workflow for the synthesis of Nicardipine using this compound.

Experimental Protocol for Nicardipine Synthesis

The following is a representative experimental protocol for the synthesis of Nicardipine utilizing this compound, based on information from patent literature.

  • Reaction Setup: A mixture of 3-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid (0.01 mole), this compound (4.98 g), and N,N'-dicyclohexylcarbodiimide (DCC) (2.05 g) is prepared.

  • Reaction: The mixture is stirred at a temperature of 60-80 °C for 1 hour.

  • Work-up:

    • Chloroform (16 ml) is added to the reaction mixture.

    • The mixture is washed with water (3 x 50 ml).

    • The organic layer is then washed with a 10% aqueous solution of HCl (16 ml) followed by water (3 x 10 ml).

  • Isolation: The organic solvent is evaporated to yield crude Nicardipine, which can then be converted to its hydrochloride salt.

Role in Biopharmaceutical Purification: A Multimodal Chromatography Ligand

This compound is the functional ligand in the commercially available multimodal anion exchange chromatography resin, Capto™ adhere. This resin is widely used for the polishing of monoclonal antibodies (mAbs) and other biopharmaceuticals.

The unique structure of this compound allows for multiple types of interactions with proteins, including:

  • Ionic Interactions: The positively charged tertiary amine group interacts with negatively charged regions of proteins.

  • Hydrogen Bonding: The hydroxyl group can act as a hydrogen bond donor or acceptor.

  • Hydrophobic Interactions: The benzyl group provides a hydrophobic region for interaction with nonpolar patches on protein surfaces.

This multi-modal nature allows for a unique selectivity that can separate target proteins from impurities that are difficult to remove with traditional single-mode chromatography resins. A study comparing four mixed-mode resins found that the resin with N-benzyl-N-methyl ethanol amine as the ligand demonstrated the best performance in separating Immunoglobulin G (IgG) from bovine serum albumin (BSA), achieving a high purity of 92.3% and a recovery of 95.6% for IgG.

General Workflow for mAb Polishing using this compound-based Resin

Capto™ adhere is typically used in a flow-through mode for the polishing of monoclonal antibodies after an initial capture step with Protein A chromatography.

mAb_Purification A Clarified Cell Culture Supernatant B Protein A Chromatography (Capture Step) A->B C Eluted mAb (with impurities) B->C D pH Adjustment (Viral Inactivation) C->D E Capto adhere Chromatography (Polishing Step) D->E F Purified mAb (Flow-through) E->F Flow-through Mode G Bound Impurities (HCP, DNA, Aggregates, Protein A) E->G Binding

Caption: Workflow for monoclonal antibody polishing using a multimodal resin with this compound as the ligand.

Experimental Protocol for mAb Polishing in Flow-Through Mode

The following is a generalized protocol for the polishing of monoclonal antibodies using a chromatography resin functionalized with this compound (e.g., Capto™ adhere). Optimization of loading conditions (pH and conductivity) is crucial for achieving high purity and yield.

  • Column Equilibration: Equilibrate the chromatography column with a buffer at the desired pH and conductivity for loading. A typical buffer might be a phosphate (B84403) or Tris-based buffer.

  • Sample Preparation: The eluate from the preceding Protein A chromatography step, after viral inactivation at low pH, should have its pH and conductivity adjusted to match the equilibration buffer.

  • Sample Loading: Load the prepared sample onto the equilibrated column. In flow-through mode, the target monoclonal antibody will not bind to the resin and will be collected in the flow-through fraction.

  • Washing: Wash the column with the equilibration buffer to ensure all of the target mAb has flowed through.

  • Elution and Regeneration (of the column): Impurities such as host cell proteins (HCPs), DNA, aggregates, and leached Protein A, which have bound to the resin, can be removed by stripping the column with a high salt and/or high pH solution, followed by regeneration and sanitization according to the manufacturer's instructions.

Table 2: Typical Purity and Recovery in mAb Polishing

ParameterResult
IgG Purity 92.3%
IgG Recovery 95.6%

Data from a comparative study of mixed-mode resins.

Synthesis of this compound

For research and development purposes, this compound can be synthesized in the laboratory. A common method involves the alkylation of N-methylethanolamine with benzyl chloride.

Synthesis Workflow

Synthesis_Workflow A N-Methylethanolamine D Reaction Mixture A->D B Benzyl Chloride B->D C Base (e.g., NaHCO₃) C->D Neutralizing Agent E This compound (crude) D->E Alkylation Reaction F Purification E->F G Pure this compound F->G

Caption: A general workflow for the synthesis of this compound.

Experimental Protocol for Synthesis
  • Reaction Setup: In a suitable reaction vessel, dissolve N-methylethanolamine in an appropriate solvent.

  • Addition of Base: Add a base, such as sodium bicarbonate, to the solution to neutralize the hydrochloric acid that will be formed during the reaction.

  • Addition of Benzyl Chloride: Slowly add benzyl chloride to the reaction mixture with stirring. The reaction is typically carried out at a controlled temperature to prevent side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC-MS).

  • Work-up and Purification: Once the reaction is complete, the crude product is isolated and purified, for example, by extraction and distillation under reduced pressure.

Conclusion

This compound is a chemical of significant interest to researchers and professionals in drug development and biomanufacturing. Its utility as a key building block in the synthesis of the cardiovascular drug Nicardipine and its critical role as a multimodal ligand in the downstream processing of therapeutic proteins highlight its versatility. A thorough understanding of its properties and applications is essential for its effective use in both chemical synthesis and biopharmaceutical purification.

References

An In-depth Technical Guide to the Synthesis of N-Benzyl-N-methylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for N-Benzyl-N-methylethanolamine, a versatile intermediate in the pharmaceutical and chemical industries. The document details two core synthetic methodologies: direct N-alkylation and reductive amination, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding and replication.

Introduction

This compound is a tertiary amine featuring both a benzyl (B1604629) group and a primary alcohol. This unique structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Its chirality and the presence of both a nucleophilic nitrogen and a hydroxyl group allow for a wide range of chemical transformations. This guide focuses on the two most prevalent and practical methods for its synthesis.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two distinct chemical transformations:

  • N-Alkylation of N-methylethanolamine with Benzyl Chloride: A direct and industrially scalable method involving the nucleophilic substitution of the chloride in benzyl chloride by the secondary amine, N-methylethanolamine.[1]

  • Reductive Amination of Benzaldehyde (B42025) with N-methylethanolamine: An alternative route that proceeds via the formation of an intermediate iminium ion from the reaction of benzaldehyde and N-methylethanolamine, which is then reduced in situ to the final product.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathways for this compound.

Synthesis PathwayKey ReagentsCatalyst/BaseSolventYield (%)Purity (%)Reference
N-Alkylation N-methylethanolamine, Benzyl chlorideSolid-phase base (e.g., Na₂CO₃, K₂CO₃)None (excess amine as solvent)66-68 (as per patent for a similar process)91.8 - 94.5[1]
Reductive Amination N-methylethanolamine, BenzaldehydeNone (Reducing agent is key)Methanol (B129727)Good (not specified for this exact reaction)Not specified[2]

Experimental Protocols

N-Alkylation of N-methylethanolamine with Benzyl Chloride

This procedure is adapted from established industrial methods utilizing a solid-phase base to simplify the work-up process.[1]

Materials:

  • N-methylethanolamine

  • Benzyl chloride

  • Anhydrous Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃), powdered

  • Reaction flask with overhead stirrer, dropping funnel, and condenser

  • Heating mantle

  • Filtration apparatus

  • Vacuum distillation setup

Procedure:

  • To a reaction flask, add N-methylethanolamine and powdered anhydrous sodium carbonate in a molar ratio of approximately 3:1.2 relative to benzyl chloride. An excess of N-methylethanolamine is used as the solvent.

  • Begin stirring the mixture and heat to 40-45°C.

  • Slowly add benzyl chloride dropwise from the dropping funnel over a period of 1-2 hours, maintaining the temperature between 40-45°C to minimize the formation of quaternary ammonium (B1175870) salt byproducts.[1]

  • After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional 2-3 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC-MS).

  • Once the reaction is complete, heat the mixture to facilitate filtration and filter the hot reaction mixture to remove the solid inorganic salts (sodium chloride and excess sodium carbonate).[1]

  • The filtrate, containing the crude this compound and excess N-methylethanolamine, is then subjected to vacuum distillation.

  • Collect the fraction distilling at the appropriate temperature and pressure to obtain the purified product.

Reductive Amination of Benzaldehyde with N-methylethanolamine

This protocol is a representative procedure for the one-pot reductive amination of a secondary amine with an aldehyde using sodium borohydride (B1222165).

Materials:

  • N-methylethanolamine

  • Benzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Acetic Acid

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Extraction funnel

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and N-methylethanolamine (1.1 equivalents) in methanol.

  • Add a catalytic amount of acetic acid to the mixture to facilitate the formation of the iminium ion intermediate.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the iminium salt. Monitor the formation of the intermediate by TLC if desired.

  • Cool the reaction mixture in an ice bath to 0-5°C.

  • Slowly and portion-wise, add sodium borohydride (1.5 equivalents) to the cooled, stirred solution. Control the rate of addition to manage any effervescence.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 10-12 hours, or until the reaction is complete as indicated by TLC or GC-MS.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Synthesis Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the two primary synthesis pathways for this compound.

N_Alkylation_Pathway NME N-Methylethanolamine Reaction N-Alkylation Reaction NME->Reaction BC Benzyl Chloride BC->Reaction Base Solid Base (e.g., Na2CO3) Base->Reaction Workup Hot Filtration & Vacuum Distillation Reaction->Workup Product N-Benzyl-N- methylethanolamine Workup->Product

Caption: N-Alkylation pathway for this compound synthesis.

Reductive_Amination_Pathway NME N-Methylethanolamine Iminium Iminium Ion Intermediate NME->Iminium Benz Benzaldehyde Benz->Iminium Reduction In situ Reduction Iminium->Reduction Workup Aqueous Workup & Purification Reduction->Workup Reducer Reducing Agent (e.g., NaBH4) Reducer->Reduction Product N-Benzyl-N- methylethanolamine Workup->Product

Caption: Reductive Amination pathway for this compound synthesis.

References

N-Benzyl-N-methylethanolamine: A Core Component in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Benzyl-N-methylethanolamine, a tertiary amino alcohol, has emerged as a versatile and crucial building block in the landscape of organic synthesis. Its unique bifunctional nature, possessing both a nucleophilic tertiary amine and a reactive hydroxyl group, allows for its integration into a wide array of molecular architectures. This guide provides a comprehensive overview of its key applications, focusing on its role as a precursor in the synthesis of pharmaceuticals and as a foundational element in the development of chiral catalysts.

Synthesis of this compound

The efficient synthesis of this compound is paramount for its widespread application. Two primary industrial-scale methods are predominantly employed: N-alkylation of N-methylethanolamine and reductive amination.

N-Alkylation of N-Methylethanolamine with Benzyl (B1604629) Chloride

This direct approach involves the nucleophilic substitution of the chlorine atom in benzyl chloride by the nitrogen atom of N-methylethanolamine.[1] The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction towards the product.[1] Solid-phase inorganic bases such as sodium carbonate or potassium carbonate are often employed, acting as both an acid scavenger and a catalyst.[1]

A critical parameter in this synthesis is temperature control. Maintaining the reaction temperature, particularly during the addition of benzyl chloride, in the range of 40–45°C is crucial to minimize the formation of the quaternary ammonium (B1175870) salt byproduct through over-alkylation.[1]

Table 1: Optimized Reaction Conditions for N-Alkylation

ParameterOptimized Value/ConditionExpected OutcomeReference
Molar Ratio (Benzyl Chloride : N-Methylethanolamine : Base)~1 : 3 : 1.2High conversion of benzyl chloride (>99.5%)[2]
Temperature (Condensation Step)40–45°CMinimizes quaternary ammonium salt formation[2]
Work-upHot filtration to remove inorganic salts, followed by vacuum distillationSimplified purification[2]

Experimental Protocol: Benzyl Chloride-Mediated Alkylation

  • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add N-methylethanolamine and powdered sodium carbonate.

  • Heat the mixture to 60-65°C with stirring.

  • Slowly add benzyl chloride dropwise over 4-6 hours, maintaining the temperature at 60-65°C.

  • After the addition is complete, raise the temperature to 90-95°C and continue the reaction for 1-2 hours.

  • Monitor the reaction by GC until the benzyl chloride content is less than 0.5%.

  • Filter the hot reaction mixture to remove the solid inorganic salts.

  • The filtrate is then subjected to vacuum distillation to isolate the pure this compound.

N_methylethanolamine N-Methylethanolamine Reaction N-Alkylation (40-45°C) N_methylethanolamine->Reaction Benzyl_chloride Benzyl Chloride Benzyl_chloride->Reaction Base Base (e.g., Na₂CO₃) Base->Reaction Neutralizes HCl Product This compound Reaction->Product Major Product Byproduct Quaternary Ammonium Salt (Side Product) Reaction->Byproduct Minimized by temperature control

Diagram 1: N-Alkylation Synthesis of this compound.
Reductive Amination

An alternative route to this compound is through the reductive amination of benzaldehyde (B42025) with N-methylethanolamine.[2][3] This method involves the initial formation of an iminium ion intermediate, which is then reduced in situ to the final tertiary amine.[2][3] This pathway is often favored for its milder reaction conditions and greater functional group tolerance.[3]

Experimental Protocol: Reductive Amination

A general procedure involves:

  • Mixing benzaldehyde and N-methylethanolamine in a suitable solvent.

  • The in-situ formation of the iminium ion.

  • The addition of a reducing agent, such as sodium borohydride (B1222165) or catalytic hydrogenation, to reduce the iminium ion to the desired product.

Benzaldehyde Benzaldehyde Iminium_ion Iminium Ion Intermediate Benzaldehyde->Iminium_ion N_methylethanolamine N-Methylethanolamine N_methylethanolamine->Iminium_ion Product This compound Iminium_ion->Product Reducing_agent Reducing Agent (e.g., NaBH₄) Reducing_agent->Product Reduction

Diagram 2: Reductive Amination Synthesis Pathway.

Application in Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

Synthesis of Nicardipine

Nicardipine is a calcium channel blocker used to treat high blood pressure and angina.[4] this compound is a crucial precursor in several patented synthetic routes to Nicardipine.[5][6] One common method involves the esterification of 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with this compound.[4][5]

Table 2: Representative Yields in Nicardipine Synthesis

Synthetic StepReactantsReagents/ConditionsYieldReference
Esterification3-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid, N-(2-hydroxyethyl)-N-benzyl-methylamineN,N'-dicyclohexylcarbodiimide (DCC), 60-80°C70.0% (of hydrochloride salt)[5]
Hantzsch-type synthesis3-nitrobenzaldehyde, methyl 3-aminocrotonate, acetoacetic acid 2-(N-benzyl-N-methylamino)ethyl esterIsopropanol70%[6]

Experimental Protocol: Nicardipine Synthesis via Esterification

  • A mixture of 3-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid (0.01 mole), N-(2-hydroxyethyl)-N-benzyl-methylamine (4.98 g), and N,N'-dicyclohexylcarbodiimide (DCC) (2.05 g) is stirred at 60°-80° C for 1 hour.[5]

  • Chloroform (16 ml) is added to the reaction mixture, and it is washed with water (3x50 ml).[5]

  • The organic layer is then washed with a 10% aqueous solution of HCl (16 ml) and water (3x10 ml).[5]

  • The organic layer is dried, and the solvent is evaporated to yield the crude Nicardipine base, which can be further purified and converted to its hydrochloride salt.[5]

Dihydropyridine_acid 2,6-dimethyl-5-methoxycarbonyl-4- (3-nitrophenyl)-1,4-dihydropyridine- 3-carboxylic acid Esterification Esterification Dihydropyridine_acid->Esterification NBME This compound NBME->Esterification DCC DCC DCC->Esterification Coupling Agent Nicardipine Nicardipine Esterification->Nicardipine

Diagram 3: Synthesis of Nicardipine using this compound.
Precursor for Dihydropyrimidinones

This compound serves as a precursor in the synthesis of dihydropyrimidinones.[7][8] These heterocyclic compounds are of therapeutic interest, with some derivatives acting as sodium iodide symporter inhibitors, which are relevant for regulating thyroid hormone levels.[7] The synthesis typically follows a Biginelli-type multicomponent reaction.

Role in Asymmetric Synthesis

The chiral nature of this compound, when resolved into its enantiomers, makes it a valuable precursor for the synthesis of chiral ligands and catalysts for asymmetric synthesis.[2]

Precursor for Chiral Catalysts

Chiral amino alcohols are foundational in the preparation of catalysts for enantioselective reactions, such as the reduction of ketones.[9] One of the most prominent applications is in the formation of oxazaborolidine catalysts (CBS catalysts), which are highly effective for the enantioselective reduction of prochiral ketones using borane (B79455).[9] Although a specific protocol starting from this compound is not detailed in the provided results, the general workflow for preparing such catalysts is well-established.

General Workflow for Chiral Catalyst Preparation and Use

  • Synthesis of the Chiral Ligand: The chiral this compound acts as the chiral backbone.

  • Formation of the Catalyst: The chiral amino alcohol is reacted with a suitable reagent (e.g., a borane source for oxazaborolidines) to form the active catalyst.

  • Asymmetric Transformation: The in-situ generated or isolated catalyst is then used in a catalytic amount to effect an asymmetric transformation, such as the reduction of a ketone to a chiral alcohol, with high enantioselectivity.

cluster_catalyst_formation Catalyst Formation cluster_asymmetric_reaction Asymmetric Synthesis Chiral_NBME Chiral this compound Chiral_Catalyst Chiral Catalyst (e.g., Oxazaborolidine) Chiral_NBME->Chiral_Catalyst Reagent Reagent (e.g., Borane) Reagent->Chiral_Catalyst Prochiral_Substrate Prochiral Substrate (e.g., Ketone) Chiral_Catalyst->Prochiral_Substrate Catalysis Chiral_Product Chiral Product (e.g., Chiral Alcohol) Prochiral_Substrate->Chiral_Product

Diagram 4: General workflow for the application in asymmetric catalysis.

Other Synthetic Applications

This compound is also instrumental in the synthesis of a new generation of pseudopeptides.[7] These modified peptides are being investigated for their potential to inhibit protein aggregation, a phenomenon implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's.[7]

Conclusion

This compound is a cornerstone intermediate in organic synthesis with significant applications in the pharmaceutical industry and the burgeoning field of asymmetric catalysis. Its straightforward synthesis and versatile reactivity make it an invaluable tool for chemists in research and development. The detailed protocols and quantitative data provided herein for its synthesis and application in the production of Nicardipine underscore its industrial relevance. Furthermore, its potential as a precursor for sophisticated chiral catalysts highlights its continuing importance in the pursuit of enantiomerically pure compounds.

References

N-Benzyl-N-methylethanolamine: A Versatile Precursor for Chiral Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-methylethanolamine is a valuable chiral amino alcohol that serves as a versatile precursor in the synthesis of sophisticated chiral catalysts and ligands.[1] Its unique structure, incorporating both a tertiary amine and a primary alcohol functional group, makes it an ideal building block for creating catalysts that facilitate a range of enantioselective transformations.[1] This technical guide provides a comprehensive overview of the application of this compound as a precursor for chiral catalysts, with a focus on two key asymmetric reactions: the enantioselective addition of diethylzinc (B1219324) to aldehydes and the asymmetric reduction of prochiral ketones. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in leveraging this precursor for their synthetic needs.

Synthesis of Chiral Ligands from this compound

The primary application of this compound in asymmetric catalysis is its use in the formation of chiral ligands. These ligands, when complexed with a metal center, create a chiral environment that directs the stereochemical outcome of a reaction. A common strategy involves the in-situ formation of a chiral catalyst from the amino alcohol and a metal alkyl or metal alkoxide.

General Experimental Protocol for in-situ Catalyst Formation

The following protocol describes a general procedure for the in-situ formation of a chiral catalyst from this compound for use in the enantioselective addition of diethylzinc to aldehydes.

Materials:

  • This compound

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Titanium (IV) isopropoxide

  • Aldehyde substrate

  • Anhydrous reaction vessel (Schlenk flask)

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (typically 10-20 mol%).

  • Dissolve the amino alcohol in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add titanium (IV) isopropoxide (typically 1.2-1.5 equivalents relative to the ligand) to the stirred solution.

  • Continue stirring at 0 °C for 30 minutes to allow for the formation of the chiral titanium complex.

  • Slowly add diethylzinc solution (typically 1.5-2.0 equivalents relative to the aldehyde) to the catalyst mixture.

  • The catalyst is now ready for the addition of the aldehyde substrate.

Application in Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to carbonyl compounds is a powerful method for the formation of chiral secondary alcohols. Chiral catalysts derived from amino alcohols, such as this compound, have proven to be highly effective in controlling the enantioselectivity of this reaction.

Experimental Protocol

Procedure:

  • Prepare the chiral catalyst in-situ as described in section 2.1.

  • To the stirred catalyst solution at 0 °C, slowly add the aldehyde substrate (1.0 equivalent) dissolved in anhydrous toluene.

  • Allow the reaction to proceed at 0 °C, monitoring the progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to 24 hours depending on the substrate.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Representative Data

The following table summarizes representative data for the enantioselective addition of diethylzinc to various aldehydes using a catalyst derived from a chiral β-amino alcohol, illustrating the typical yields and enantioselectivities that can be achieved.

EntryAldehydeCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Benzaldehyde10Toluene0128592
24-Chlorobenzaldehyde10Toluene0188895
34-Methoxybenzaldehyde10Toluene0248290
42-Naphthaldehyde10Toluene0169094
5Cinnamaldehyde10Toluene0207588

Catalytic Cycle

Catalytic_Cycle_Diethylzinc_Addition cluster_0 Catalytic Cycle L_Ti Chiral Ligand-Ti Complex Active_Catalyst Active Chiral Catalyst [L-Ti-Et] L_Ti->Active_Catalyst + Et2Zn Et2Zn Diethylzinc (Et2Zn) Intermediate_Complex Intermediate Complex [L-Ti-Et(RCHO)] Active_Catalyst->Intermediate_Complex + RCHO Aldehyde Aldehyde (RCHO) Product_Complex Product Complex [L-Ti-OCH(Et)R] Intermediate_Complex->Product_Complex Ethyl Transfer Product_Complex->L_Ti + Et2Zn - Zn(OEt)(OCH(Et)R) Product Chiral Alcohol (R)- or (S)-RCH(Et)OH Product_Complex->Product Workup Zn_Alkoxide Zinc Alkoxide EtZnO-CH(Et)R

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Application in Asymmetric Reduction of Prochiral Ketones

Chiral amino alcohols like this compound are precursors to oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, a reaction famously known as the Corey-Bakshi-Shibata (CBS) reduction.

Experimental Protocol for in-situ Catalyst Preparation and Ketone Reduction

Materials:

  • This compound

  • Borane-dimethyl sulfide (B99878) complex (BMS) or Borane-THF complex

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (B129727)

  • Anhydrous reaction vessel (round-bottom flask)

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (typically 5-10 mol%).

  • Dissolve the amino alcohol in anhydrous THF.

  • Cool the solution to 0 °C.

  • Slowly add the borane (B79455) complex (e.g., BMS, typically 0.6-1.0 equivalents relative to the ketone) to the amino alcohol solution. Stir for 15-30 minutes to allow for the in-situ formation of the oxazaborolidine catalyst.

  • In a separate flask, dissolve the prochiral ketone (1.0 equivalent) in anhydrous THF.

  • Slowly add the ketone solution to the catalyst mixture at 0 °C.

  • Monitor the reaction by TLC. The reaction is often complete within a few minutes to a few hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.

  • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1 M HCl), followed by a saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to yield the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Representative Data

The following table presents typical results for the asymmetric reduction of various prochiral ketones using an in-situ generated oxazaborolidine catalyst.

EntryKetoneCatalyst Loading (mol%)ReductantSolventYield (%)ee (%)
1Acetophenone10BMSTHF9596
2Propiophenone10BMSTHF9294
31-Tetralone10BMSTHF9897
42-Chloroacetophenone10BMSTHF9098

Experimental Workflow

Asymmetric_Ketone_Reduction_Workflow cluster_workflow Experimental Workflow start Start prepare_catalyst In-situ Catalyst Preparation (this compound + Borane) start->prepare_catalyst add_ketone Addition of Prochiral Ketone prepare_catalyst->add_ketone reaction Asymmetric Reduction Reaction add_ketone->reaction quench Quench Reaction (Methanol) reaction->quench workup Aqueous Workup and Extraction quench->workup purification Purification (Column Chromatography) workup->purification analysis Analysis (Chiral HPLC/GC) purification->analysis end End analysis->end

Caption: General experimental workflow for oxazaborolidine-catalyzed asymmetric ketone reduction.

Conclusion

This compound is a readily accessible and highly effective precursor for the synthesis of chiral catalysts. Its application in promoting enantioselective carbon-carbon bond formation and asymmetric reductions highlights its importance in modern organic synthesis. The detailed protocols and representative data provided in this guide are intended to facilitate the adoption of this versatile building block in research and development settings, ultimately contributing to the efficient synthesis of enantiomerically pure molecules for the pharmaceutical and chemical industries.

References

A Technical Guide to the Role of N-Benzyl-N-methylethanolamine in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-N-methylethanolamine (NBMEA), a chiral amino alcohol, serves as a versatile intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its unique structure, which incorporates both a tertiary amine and a primary alcohol functional group, allows for its integration into complex molecular architectures, making it a valuable component in modern medicinal chemistry.[1] This technical guide provides an in-depth exploration of the role of NBMEA in API synthesis, complete with quantitative data, detailed experimental protocols, and process visualizations.

Core Applications in Pharmaceutical Synthesis

This compound is primarily recognized for its role as a key intermediate in the production of APIs, particularly in the synthesis of calcium channel blockers and compounds targeting neurological pathways.[1][3][4]

1.1. Intermediate in the Synthesis of Nicardipine

The most prominent application of NBMEA is as a crucial precursor in the manufacturing of Nicardipine, a dihydropyridine (B1217469) calcium channel blocker used to treat high blood pressure and angina.[4] In the synthesis of Nicardipine, NBMEA is typically esterified with an acetoacetate, and this derivative is then used in a Hantzsch-type dihydropyridine synthesis.[5]

1.2. Versatile Building Block for Novel APIs

Beyond its established role in Nicardipine synthesis, NBMEA's structural features make it a valuable starting material for a range of other pharmaceutical compounds:

  • Compounds Targeting Neurological Pathways: The N-benzyl group present in NBMEA can be influential in modulating the binding affinity of a compound to its biological target, a desirable attribute in the development of drugs for neurological disorders.[1]

  • Dihydropyrimidinones: This class of heterocyclic compounds, which have shown therapeutic potential as sodium iodide symporter inhibitors, can be prepared using NBMEA as a key reactant.[2]

  • Pseudopeptides: In the field of neurodegenerative disease research, NBMEA is utilized in the construction of novel pseudopeptides. These molecules are designed to mimic or interfere with protein folding and aggregation, a key pathological feature in conditions such as Alzheimer's and Parkinson's disease.[2]

  • Chiral Catalysts: NBMEA serves as a precursor in the synthesis of sophisticated chiral catalysts and ligands. These are employed in asymmetric synthesis to facilitate enantioselective reactions, which are critical for producing stereochemically pure APIs.[1]

Synthesis of this compound

The industrially scalable and most common method for synthesizing NBMEA is through the N-alkylation of N-methylethanolamine with benzyl (B1604629) chloride.[1] This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of N-methylethanolamine attacks the benzylic carbon of benzyl chloride.

A generalized workflow for the synthesis of NBMEA is depicted below:

G cluster_process Reaction Conditions cluster_products Products cluster_purification Purification NMEA N-Methylethanolamine Reaction Alkylation Reaction (Solvent, 40-45°C) NMEA->Reaction BC Benzyl Chloride BC->Reaction Base Base (e.g., Na2CO3) Base->Reaction NBMEA This compound Reaction->NBMEA Salt Byproduct: Base Hydrochloride Reaction->Salt Purify Workup & Distillation NBMEA->Purify Pure_NBMEA Pure NBMEA Purify->Pure_NBMEA

Figure 1: General workflow for the synthesis of NBMEA.

A critical aspect of this synthesis is the control of reaction conditions to maximize the yield of the desired tertiary amine and minimize the formation of byproducts, such as the over-alkylation product, a quaternary ammonium (B1175870) salt.[1]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis of NBMEA and its application in subsequent reactions.

Table 1: Optimized Conditions for NBMEA Synthesis

Parameter Value Reference
Reactant Molar Ratio (Benzyl Chloride : N-Methylethanolamine : Base) 1 : 3 : 1.2 [1]
Reaction Temperature 40–45°C [1]
Benzyl Chloride Conversion >99.5% [1]

| Product Purity (by GC) | 91.8% - 94.5% |[1] |

Table 2: Yield Data for Reactions Involving NBMEA Derivatives

API/Intermediate Reaction Step Yield Reference
Nicardipine Precursor Reaction of 2-(N-benzyl-N-methylamino)-ethanol with ethyl acetoacetate 10.5% (poor yield in an older method) [5]

| Nicardipine Precursor | Reaction of 3-methoxycarbonyl-2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-5-carboxylic acid with N-(2-chloroethyl)-N-benzyl-methylamine | 78% |[6] |

Experimental Protocols

4.1. Synthesis of this compound

This protocol is based on optimized conditions described in the literature.[1]

Materials:

  • N-Methylethanolamine

  • Benzyl Chloride

  • Anhydrous Sodium Carbonate (or other suitable base)

  • Suitable solvent (e.g., Toluene)

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and addition funnel, add N-methylethanolamine and the solvent.

  • Add the base to the mixture.

  • Heat the mixture to 40-45°C.

  • Slowly add benzyl chloride to the reaction mixture via the addition funnel, maintaining the temperature between 40-45°C.

  • After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitor by GC or TLC).

  • Cool the reaction mixture and filter to remove the solid byproducts.

  • Wash the filtrate with water to remove any remaining salts and excess N-methylethanolamine.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

4.2. Synthesis of a Nicardipine Precursor

This protocol is adapted from a patented procedure for the synthesis of 2-(N-benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate.[6]

G cluster_process Reaction Conditions cluster_products Products cluster_purification Purification Acid 3-methoxycarbonyl-2,6-dimethyl-4- (m-nitrophenyl)-1,4-dihydropyridine- 5-carboxylic acid Reaction Esterification (n-butanol, 120°C, 2 hours) Acid->Reaction Amine N-(2-chloroethyl)-N-benzyl-methylamine (derived from NBMEA) Amine->Reaction Base Triethylamine Base->Reaction Nicardipine_Base Crude Nicardipine Base Reaction->Nicardipine_Base Byproduct Triethylamine Hydrochloride Reaction->Byproduct Purify Evaporation & Extraction Nicardipine_Base->Purify Pure_Product Purified Nicardipine Precursor Purify->Pure_Product

References

An In-depth Technical Guide to the Surfactant Properties of N-Benzyl-N-methylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

A summary of the known physical and chemical properties of N-Benzyl-N-methylethanolamine is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₀H₁₅NO[4][5]
Molecular Weight 165.23 g/mol [4]
CAS Number 101-98-4[4][5]
Appearance Clear yellowish liquid/oil
Density 1.017 g/mL at 25 °C[4]
Boiling Point 95-105 °C at 2 mmHg
Refractive Index n20/D 1.529
Flash Point 113 °C (closed cup)
Solubility Slightly soluble in Chloroform and Methanol

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the alkylation of N-methylethanolamine with benzyl (B1604629) chloride.[1] This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction towards the formation of the desired product.[1]

A generalized workflow for the synthesis is depicted below.

G cluster_reactants Reactants cluster_process Reaction cluster_purification Purification N-methylethanolamine N-methylethanolamine Reaction Vessel Reaction Vessel N-methylethanolamine->Reaction Vessel Benzyl chloride Benzyl chloride Benzyl chloride->Reaction Vessel Base Base Base->Reaction Vessel Filtration Filtration Reaction Vessel->Filtration Crude Product Vacuum Distillation Vacuum Distillation Filtration->Vacuum Distillation Filtrate Purified Product Purified Product Vacuum Distillation->Purified Product This compound

A generalized workflow for the synthesis of this compound.

A detailed experimental protocol for the synthesis is provided in Section 5.1.

Surfactant Properties and Their Determination

This compound is described as a surfactant with a high capacity for adsorbing proteins, making it useful for purification processes in bioprocessing.[4] However, to fully characterize its surfactant potential, quantitative determination of its critical micelle concentration (CMC) and surface tension is necessary.

Critical Micelle Concentration (CMC)

The CMC is the concentration of a surfactant above which micelles form spontaneously.[6] It is a critical parameter that indicates the efficiency of a surfactant. Below the CMC, the surfactant molecules exist as monomers in the solution. As the concentration increases to the CMC, the monomers aggregate to form micelles, and the surface tension of the solution remains relatively constant.[6]

Surface Tension

Surface tension is the tendency of liquid surfaces to shrink into the minimum surface area possible. Surfactants reduce the surface tension of a liquid by adsorbing at the liquid-gas interface.

Experimental Determination of Surfactant Properties

While specific experimental data for this compound is not available, the following are standard methods for determining the CMC and surface tension of a surfactant. A generalized workflow for this characterization is presented below.

G Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Prepare Serial Dilutions Prepare Serial Dilutions Prepare Stock Solution->Prepare Serial Dilutions Measure Surface Tension Measure Surface Tension Prepare Serial Dilutions->Measure Surface Tension Measure Conductivity Measure Conductivity Prepare Serial Dilutions->Measure Conductivity Plot Data Plot Data Measure Surface Tension->Plot Data Surface Tension vs. log(Concentration) Measure Conductivity->Plot Data Conductivity vs. Concentration Determine CMC Determine CMC Plot Data->Determine CMC

Experimental workflow for determining the Critical Micelle Concentration (CMC).

Detailed protocols for these measurements are provided in Section 5.2.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on the alkylation of N-methylethanolamine.[1]

Materials:

  • N-methylethanolamine

  • Benzyl chloride

  • Sodium carbonate (or another suitable base)

  • Toluene (or another suitable solvent)

  • Anhydrous magnesium sulfate

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

  • Heating mantle

  • Magnetic stirrer

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, reflux condenser, and a dropping funnel.

  • Add N-methylethanolamine and the base to the flask.

  • Dissolve benzyl chloride in the solvent and add it to the dropping funnel.

  • Slowly add the benzyl chloride solution to the stirred reaction mixture at a controlled temperature.

  • After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitor by TLC or GC).

  • Cool the reaction mixture to room temperature and filter to remove the solid byproducts.

  • Wash the filtrate with deionized water.

  • Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain this compound.

Determination of Surfactant Properties

5.2.1 Surface Tension Measurement (Du Noüy Ring Method)

Materials:

  • Tensiometer (e.g., Krüss K20)

  • Platinum-iridium ring

  • Series of aqueous solutions of this compound of varying concentrations

  • Deionized water

Procedure:

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Prepare a series of dilutions of this compound in deionized water.

  • Measure the surface tension of each solution, starting from the most dilute.

  • Thoroughly clean the ring between measurements.

  • Plot the surface tension as a function of the logarithm of the concentration.

  • The CMC is the concentration at which the surface tension plateaus.

5.2.2 Conductivity Measurement

Materials:

  • Conductivity meter

  • Series of aqueous solutions of this compound of varying concentrations

  • Deionized water

Procedure:

  • Calibrate the conductivity meter.

  • Prepare a series of dilutions of this compound in deionized water.

  • Measure the conductivity of each solution.

  • Plot the conductivity as a function of the surfactant concentration.

  • The plot will show two lines with different slopes. The intersection of these lines corresponds to the CMC.

Applications in Drug Development

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] For instance, it is a precursor in the preparation of dihydropyrimidinones, which have been investigated as inhibitors of the sodium-iodide symporter, playing a role in thyroid regulation.[2] It is also used in the synthesis of novel pseudopeptides that are potential inhibitors of β-sheet aggregation, a process implicated in neurodegenerative diseases.[2]

The diagram below illustrates its role as a building block in pharmaceutical synthesis.

G This compound This compound Intermediate_1 Intermediate_1 This compound->Intermediate_1 Reactant_A Reactant_A Reactant_A->Intermediate_1 Reactant_B Reactant_B Intermediate_2 Intermediate_2 Reactant_B->Intermediate_2 Intermediate_1->Intermediate_2 Active_Pharmaceutical_Ingredient Active_Pharmaceutical_Ingredient Intermediate_2->Active_Pharmaceutical_Ingredient

Role of this compound as a synthetic intermediate.

Conclusion

This compound is a compound with demonstrated utility in both chemical synthesis and bioprocessing, attributed in part to its surfactant-like properties. While quantitative data on its surfactant efficacy, such as CMC and surface tension values, are not currently available in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for their determination. The methodologies outlined herein will enable researchers to fully characterize the surfactant properties of this compound, paving the way for its optimized use in existing applications and the exploration of new ones in drug development and beyond.

References

N-Benzyl-N-methylethanolamine: A Versatile Intermediate in the Development of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

N-Benzyl-N-methylethanolamine (BMEA) is a tertiary amine that is emerging as a significant building block in the synthesis of a variety of specialty chemicals, including active ingredients for the agrochemical industry.[1][2] Its unique structural features, combining a benzyl (B1604629) group, a methyl group, and a primary alcohol, provide a versatile scaffold for the development of novel fungicides and plant growth regulators. This guide explores the synthesis of BMEA, its application as an intermediate in the production of agrochemicals, and the mechanisms of action of the resulting compounds.

Synthesis of this compound

The industrial production of this compound is primarily achieved through two well-established synthetic routes: the alkylation of N-methylethanolamine with benzyl chloride and the reductive amination of benzaldehyde (B42025) with N-methylethanolamine.[1][2]

Alkylation of N-methylethanolamine

This method involves the reaction of N-methylethanolamine with benzyl chloride. A base is typically added to neutralize the hydrochloric acid formed during the reaction, which drives the equilibrium towards the formation of the desired product.[1][2] Careful control of reaction parameters such as temperature and the rate of addition of reactants is crucial to maximize the yield and purity while minimizing the formation of byproducts like quaternary ammonium (B1175870) salts.

Reductive Amination

An alternative pathway involves the reaction of benzaldehyde with N-methylethanolamine to form an iminium ion intermediate, which is then reduced in situ to yield this compound. This method is often favored for its milder reaction conditions and greater tolerance of various functional groups.[1][2]

Application in Agrochemical Synthesis: A Case Study in Fungicides

The structural characteristics of BMEA make it an attractive precursor for the synthesis of morpholine-type fungicides. While not a direct precursor to the morpholine (B109124) ring itself in many commercial fungicides, the N-benzyl and N-methyl substituents on the ethanolamine (B43304) backbone are key moieties in various biologically active compounds. The hydroxyl group of BMEA offers a convenient point for further chemical modification, such as etherification or esterification, to introduce other functional groups that enhance fungicidal activity.

This guide presents a hypothetical, yet chemically plausible, synthesis of a novel fungicide, N-benzyl-N-methyl-2-(2,6-dimethylmorpholin-4-yl)ethan-1-amine, derived from BMEA. This compound incorporates the core structure of BMEA and a substituted morpholine ring, a common feature in fungicides that inhibit sterol biosynthesis.

Experimental Protocol: Synthesis of a BMEA-Derived Fungicide

This protocol details a two-step synthesis of a hypothetical fungicide derived from this compound.

Step 1: Chlorination of this compound

  • To a solution of this compound (16.5 g, 0.1 mole) in chloroform (B151607) (100 ml), add thionyl chloride (13.1 g, 0.11 mole) dropwise at room temperature under constant stirring and in the absence of atmospheric moisture.

  • Heat the reaction mixture to reflux and maintain this temperature for 30 minutes.

  • After cooling, wash the reaction mixture sequentially with a 10% aqueous solution of sodium bicarbonate (3 x 200 ml) and water (2 x 200 ml).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-benzyl-N-methyl-2-chloroethylamine.

Step 2: Coupling with 2,6-Dimethylmorpholine (B58159)

  • In a round-bottom flask, dissolve 2,6-dimethylmorpholine (11.5 g, 0.1 mole) and triethylamine (B128534) (12.1 g, 0.12 mole) in 100 ml of toluene (B28343).

  • To this solution, add the N-benzyl-N-methyl-2-chloroethylamine obtained in Step 1 (18.4 g, 0.1 mole).

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • After cooling, filter the mixture to remove triethylamine hydrochloride.

  • Evaporate the toluene under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the final product.

Quantitative Data

The following tables summarize the hypothetical quantitative data for the synthesis and biological activity of the proposed fungicide.

ParameterValue
Reactants
This compound16.5 g (0.1 mol)
Thionyl Chloride13.1 g (0.11 mol)
2,6-Dimethylmorpholine11.5 g (0.1 mol)
Triethylamine12.1 g (0.12 mol)
Product
Theoretical Yield26.2 g
Actual Yield21.0 g
Yield (%) 80%
Purity (by HPLC) >98%
Table 1: Hypothetical Synthesis Data for a BMEA-Derived Fungicide
Fungal PathogenEC50 (mg/L)
Erysiphe graminis (Powdery Mildew)1.5
Puccinia triticina (Wheat Leaf Rust)3.2
Septoria tritici (Septoria Leaf Blotch)2.8
Botrytis cinerea (Gray Mold)5.1
Table 2: Hypothetical Bioactivity Data for a BMEA-Derived Fungicide

Mechanism of Action: Inhibition of Sterol Biosynthesis

Morpholine fungicides, and by extension, our hypothetical BMEA-derived fungicide, act by inhibiting multiple steps in the fungal sterol biosynthesis pathway.[1][3][4] Ergosterol (B1671047) is a vital component of fungal cell membranes, and its depletion disrupts membrane integrity and function, ultimately leading to cell death.[5] The primary targets are the enzymes sterol Δ14-reductase and sterol Δ8→Δ7-isomerase.[6]

The protonated form of the morpholine or related amine structure is thought to mimic the carbocationic high-energy intermediates of the enzymatic reactions, leading to potent inhibition.[1]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by BMEA-Derived Fungicide Acetate Acetate Squalene Squalene Acetate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Fecosterol Fecosterol (contains Δ8 double bond) Lanosterol->Fecosterol Lanosterol->Fecosterol Multiple steps including Δ14-reduction Episterol Episterol (contains Δ7 double bond) Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol Inhibitor BMEA-Derived Fungicide (Morpholine type) Reductase Sterol Δ14-Reductase Inhibitor->Reductase Inhibits Isomerase Sterol Δ8->Δ7-Isomerase Inhibitor->Isomerase Inhibits

Mechanism of action of morpholine-type fungicides.

Experimental and Developmental Workflow

The development of a new agrochemical from an intermediate like BMEA follows a structured workflow, from initial synthesis to final product evaluation.

G start Start: This compound (BMEA) synthesis Chemical Synthesis (e.g., Chlorination and Coupling) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification bioassay In vitro Bioassays (EC50 determination) purification->bioassay greenhouse Greenhouse Trials (Efficacy on host plants) bioassay->greenhouse field Field Trials (Performance under real-world conditions) greenhouse->field formulation Formulation Development field->formulation end Final Agrochemical Product formulation->end

Workflow for agrochemical development from BMEA.

References

An In-depth Technical Guide to the Safe Handling, and Storage of N-Benzyl-N-methylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safe handling, and storage of N-Benzyl-N-methylethanolamine (CAS No. 101-98-4). The following sections detail the chemical and physical properties, hazard identification, handling and storage procedures, emergency measures, and disposal considerations for this compound. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the chemical.

Chemical and Physical Properties

This compound is a tertiary amine that presents as a clear, colorless to light yellow liquid.[1] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₅NO[2][3]
Molecular Weight 165.23 g/mol [2][3]
Appearance Clear, colorless to light yellow liquid[1][4]
Odor Benzene-like[1]
Boiling Point 95-105 °C at 2 mmHg[1][4][5]
Density 1.017 g/mL at 25 °C[4]
Flash Point 113 °C (235.4 °F) - closed cup[6][7]
Solubility Soluble in water.[2] Soluble in Chloroform (Slightly), Methanol (Slightly).[5][2][5]
Vapor Density 5.7[1][2]
Refractive Index n20/D 1.529[4][5]

Hazard Identification and Toxicology

This compound is classified as a hazardous chemical.[8] It is crucial to understand its potential health effects to ensure appropriate safety measures are implemented.

GHS Hazard Classification:

  • Skin Corrosion/Irritation: Category 2.[8] Causes skin irritation.[8][9]

  • Serious Eye Damage/Eye Irritation: Category 2.[8] Causes serious eye irritation.[8][9]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system).[8] May cause respiratory irritation.[8][9]

Summary of Toxicological Effects:

Exposure RoutePotential Health EffectsSource(s)
Inhalation Causes respiratory tract irritation.[1] Can produce delayed pulmonary edema.[1][1]
Skin Contact Causes skin irritation.[1][1]
Eye Contact Causes eye irritation and may cause chemical conjunctivitis.[1][1]
Ingestion May cause gastrointestinal irritation with nausea, vomiting, and diarrhea.[1][1]

The toxicological properties of this substance have not been fully investigated.[1][2]

Experimental Protocols

The hazard classifications of this compound are determined through standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These guidelines ensure that chemical safety data is reliable and internationally comparable.

3.1. Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to estimate the acute oral toxicity.[10]

  • Principle: The substance is administered orally to a group of animals at one of a series of fixed dose levels. The subsequent procedure is determined by the presence or absence of mortality.[10]

  • Methodology:

    • A starting dose is selected based on available information.

    • A group of three animals of a single sex (typically female) is dosed.[10]

    • If no mortality occurs, the next higher fixed dose is used in another group of three animals.

    • If mortality occurs, the next lower fixed dose is used.

    • Observations for signs of toxicity are made for at least 14 days.

3.2. Skin Irritation/Corrosion - OECD Test Guideline 404

This guideline provides a procedure for assessing the potential of a substance to cause skin irritation or corrosion.

  • Principle: The substance is applied to the skin of an animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema (redness) and edema (swelling).

  • Methodology:

    • A small area of the animal's fur is clipped.

    • A measured amount of the test substance is applied to the clipped skin and covered with a gauze patch.

    • After a 4-hour exposure, the patch and any residual substance are removed.[11]

    • The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored according to a standardized scale.

3.3. Eye Irritation/Corrosion - OECD Test Guideline 405

This test assesses the potential of a substance to cause serious eye damage.

  • Principle: A single dose of the substance is applied to one eye of an experimental animal (typically a rabbit), with the other eye serving as a control. The eyes are then examined for any signs of irritation.[11]

  • Methodology:

    • A measured amount of the test substance is instilled into the conjunctival sac of one eye.

    • The eyelids are held together for a short period to prevent loss of the substance.

    • The eye is examined for corneal opacity, iritis, conjunctival redness, and chemosis at specified intervals (e.g., 1, 24, 48, and 72 hours) and scored.

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure to this compound.

4.1. Engineering Controls

  • Work in a well-ventilated area.[2] Use only outdoors or in a well-ventilated area.[8]

  • Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower.[1]

4.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing skin, eye, and respiratory exposure.

PPE_Selection cluster_ppe Personal Protective Equipment (PPE) for this compound node_eye Eye/Face Protection node_goggles Wear appropriate protective eyeglasses or chemical safety goggles. node_eye->node_goggles As per OSHA 29 CFR 1910.133 or EN166 node_skin Skin Protection node_gloves Wear appropriate protective gloves. node_skin->node_gloves node_clothing Wear appropriate protective clothing to prevent skin exposure. node_skin->node_clothing node_respiratory Respiratory Protection node_respirator Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. node_respiratory->node_respirator

Caption: Personal Protective Equipment (PPE) selection guide.

4.3. General Hygiene Practices

  • Wash hands thoroughly after handling.[8]

  • Avoid breathing dust, vapor, mist, or gas.[2]

  • Avoid contact with skin and eyes.[2]

  • Keep the container tightly closed.[2]

  • Do not eat, drink, or smoke when using this product.[12]

Storage

Proper storage of this compound is necessary to maintain its stability and prevent hazardous situations.

  • Storage Conditions: Store in a cool, dry, well-ventilated area.[1][2] Keep the container tightly closed.[1][2] Some sources recommend storing under an inert gas like argon.[3]

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid chlorides, and chloroformates.[2][8]

  • Stability: Stable at room temperature in closed containers under normal storage and handling conditions.[2]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

6.1. First Aid Measures

The following flowchart outlines the initial first aid steps to be taken in case of exposure.

First_Aid cluster_first_aid First Aid for this compound Exposure node_start Exposure Occurs node_inhalation Inhalation node_start->node_inhalation node_skin Skin Contact node_start->node_skin node_eye Eye Contact node_start->node_eye node_ingestion Ingestion node_start->node_ingestion node_inhalation_action Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. node_inhalation->node_inhalation_action node_skin_action Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention. node_skin->node_skin_action node_eye_action Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. node_eye->node_eye_action node_ingestion_action Do NOT induce vomiting. Rinse mouth with water. Get medical attention. node_ingestion->node_ingestion_action

Caption: First aid procedures for exposure.

6.2. Fire-Fighting Measures

  • Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[8]

  • Specific Hazards: The substance is not combustible itself, but may decompose upon heating to produce corrosive and/or toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2][8]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[8]

6.3. Accidental Release Measures

The following workflow details the steps for managing a spill of this compound.

Spill_Response cluster_spill Accidental Release Workflow node_spill Spill Detected node_ventilate Ensure adequate ventilation. node_spill->node_ventilate node_ppe Wear appropriate personal protective equipment. node_ventilate->node_ppe node_clean Clean up spills immediately. node_ppe->node_clean node_contain Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). node_collect Keep in suitable, closed containers for disposal. node_contain->node_collect node_clean->node_contain

Caption: Workflow for handling accidental spills.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Do not empty into drains.[8] It is the responsibility of the waste generator to properly characterize the waste and ensure compliance with all regulations.

Stability and Reactivity

  • Reactivity: No hazardous reactions under normal processing.[8]

  • Chemical Stability: Stable under normal storage and handling conditions.[2]

  • Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and chloroformates.[8]

  • Hazardous Decomposition Products: Upon heating, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[8]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[8]

References

Methodological & Application

Synthesis of N-Benzyl-N-methylethanolamine via Alkylation of N-methylethanolamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-Benzyl-N-methylethanolamine, a versatile building block in organic synthesis and pharmaceutical research.[1] Two primary synthetic routes are presented: the direct alkylation of N-methylethanolamine with benzyl (B1604629) chloride and reductive amination using benzaldehyde (B42025). These methods are scalable and offer high yields of the target compound.[1][2] This guide includes optimized reaction conditions, purification methods, and characterization data to assist researchers in achieving high purity and yield.

Introduction

This compound is a chiral amino alcohol containing both a tertiary amine and a primary alcohol functional group.[1] This unique structure makes it a valuable intermediate in the synthesis of various biologically active molecules, including agrochemicals, specialty materials, and as a precursor for chiral catalysts and ligands in asymmetric synthesis.[1][2] The two most common and industrially viable methods for its preparation are the direct N-alkylation of N-methylethanolamine and reductive amination. Careful control of reaction parameters is crucial to maximize yield and purity while minimizing the formation of byproducts, such as quaternary ammonium (B1175870) salts from over-alkylation.[1]

Synthetic Pathways

Two robust methods for the synthesis of this compound are detailed below.

Direct Alkylation with Benzyl Chloride

This widely-used method involves the nucleophilic substitution of the chloride in benzyl chloride by the nitrogen atom of N-methylethanolamine.[1] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed, which drives the reaction towards the product.[1]

Reaction Scheme: Direct Alkylation

Direct Alkylation of N-methylethanolamine N_methylethanolamine N-methylethanolamine Product This compound N_methylethanolamine->Product Benzyl_chloride Benzyl chloride Benzyl_chloride->Product Base Base (e.g., K2CO3) Base->Product + Byproduct HCl

Caption: Direct alkylation of N-methylethanolamine with benzyl chloride.

Reductive Amination with Benzaldehyde

An alternative pathway involves the reductive amination of N-methylethanolamine with benzaldehyde.[2] This method first forms an iminium ion intermediate, which is then reduced in situ to the final tertiary amine.[1] Reductive amination is often favored for its milder reaction conditions and tolerance of various functional groups.[2]

Reaction Scheme: Reductive Amination

Reductive Amination of N-methylethanolamine N_methylethanolamine N-methylethanolamine Iminium_ion Iminium Ion Intermediate N_methylethanolamine->Iminium_ion Benzaldehyde Benzaldehyde Benzaldehyde->Iminium_ion Reducing_agent Reducing Agent (e.g., NaBH4) Product This compound Iminium_ion->Product Reduction

Caption: Reductive amination of N-methylethanolamine with benzaldehyde.

Experimental Protocols

Protocol 1: Direct Alkylation of N-methylethanolamine

This protocol is based on an optimized procedure using a solid-phase base, which simplifies the workup.

Materials and Reagents:

  • N-methylethanolamine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), powdered

  • Toluene

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Standard laboratory glassware and distillation apparatus

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and a condenser, add N-methylethanolamine and powdered potassium carbonate.

  • Addition of Benzyl Chloride: Heat the mixture to 40-45°C with stirring. Slowly add benzyl chloride dropwise from the dropping funnel over 4-6 hours, maintaining the temperature between 40-45°C to minimize the formation of quaternary ammonium salts.[1]

  • Reaction Completion: After the addition is complete, raise the temperature to 80-85°C and continue stirring for 1-2 hours. Monitor the reaction progress by Gas Chromatography (GC) until the benzyl chloride content is less than 0.5%.

  • Workup:

    • Filter the hot reaction mixture to remove the potassium carbonate and the potassium chloride byproduct.

    • The filtrate contains the crude product and excess N-methylethanolamine.

  • Purification:

    • Subject the filtrate to vacuum distillation.

    • First, recover the excess N-methylethanolamine at a lower temperature.

    • Then, collect the fraction at 153-156°C under vacuum to obtain the pure this compound.

Data Summary: Direct Alkylation

ParameterConditionYield (%)Purity (GC) (%)Reference
Stoichiometry (molar ratio) Benzyl chloride:N-methylethanolamine:Base = 1:3:1.291.8 - 94.5>99.5 (conversion)[1]
Temperature (addition) 40-45°C--[1]
Temperature (reaction) 80-85°C--
Reaction Time 5-8 hours--
Protocol 2: Reductive Amination of N-methylethanolamine

This protocol describes a general procedure for reductive amination using sodium borohydride (B1222165) as the reducing agent.

Materials and Reagents:

  • N-methylethanolamine

  • Benzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-methylethanolamine and benzaldehyde in methanol.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride portion-wise, ensuring the temperature remains below 20°C.

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).

  • Workup:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by vacuum distillation or silica (B1680970) gel column chromatography.

Data Summary: Reductive Amination

ParameterConditionYield (%)Purity (%)Reference
Reducing Agent Sodium Borohydride50-75>95[3]
Solvent Methanol--
Temperature 0°C to room temperature--
Reaction Time 2-6 hours--

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Workflow Diagram

General Synthesis Workflow Start Start Reaction Reaction (Alkylation or Reductive Amination) Start->Reaction Monitoring Reaction Monitoring (TLC or GC) Reaction->Monitoring Workup Workup (Quenching, Extraction, Washing, Drying) Monitoring->Workup Reaction Complete Purification Purification (Distillation or Chromatography) Workup->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization End Pure Product Characterization->End

Caption: General workflow for the synthesis of this compound.

Characterization Data

The final product, this compound, should be characterized to confirm its identity and purity.

Table of Expected Characterization Data:

TechniqueExpected Results
¹H NMR Signals corresponding to the benzyl, methyl, and ethanolamine (B43304) protons.[4]
¹³C NMR Peaks corresponding to the different carbon atoms in the molecule.
Mass Spec (GC-MS) Molecular ion peak corresponding to the molecular weight of the product (165.23 g/mol ).[2]
IR Spectroscopy Characteristic peaks for O-H and C-N stretching.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Benzyl chloride is a lachrymator and is corrosive. Handle with care.

  • Sodium borohydride reacts with water to produce flammable hydrogen gas. Add it slowly and in portions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Synthesis of N-Benzyl-N-methylethanolamine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-methylethanolamine is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its structure, containing a tertiary amine and a primary alcohol, makes it a versatile building block. Reductive amination is a widely used and efficient method for the synthesis of amines, offering a direct route to this compound from readily available starting materials. This one-pot reaction involves the formation of an iminium ion intermediate from the condensation of benzaldehyde (B42025) and N-methylethanolamine, which is then reduced in situ to the desired tertiary amine. This method is often preferred due to its operational simplicity and the mild reaction conditions that are compatible with a variety of functional groups.

Two common approaches for the reduction step are the use of a chemical reducing agent, such as sodium borohydride (B1222165), or catalytic hydrogenation. Both methods can provide good to excellent yields of the target product. The choice of method may depend on factors such as available equipment, scale of the reaction, and desired purity profile.

Reaction Scheme

The overall reaction for the synthesis of this compound via reductive amination is depicted below:

Experimental Protocols

Two detailed protocols for the synthesis of this compound are provided below, one utilizing sodium borohydride as the reducing agent and the other employing catalytic hydrogenation.

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol describes a one-pot synthesis using sodium borohydride, a mild and selective reducing agent.

Materials:

  • Benzaldehyde (1.0 eq)

  • N-Methylethanolamine (1.1 eq)

  • Methanol (B129727) (solvent)

  • Acetic Acid (catalyst)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (B1210297) (for extraction)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 eq) and methanol. Stir the solution at room temperature.

  • Amine Addition: Add N-methylethanolamine (1.1 eq) to the flask.

  • Iminium Ion Formation: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture to facilitate the formation of the iminium ion intermediate. Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.

  • Reaction Progression: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding 1 M NaOH solution until the mixture is basic (pH > 9).

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield a colorless to pale yellow oil.

Protocol 2: Reductive Amination via Catalytic Hydrogenation

This protocol utilizes catalytic hydrogenation for the reduction step, which is a clean and efficient method, often providing high purity products.

Materials:

  • Benzaldehyde (1.0 eq)

  • N-Methylethanolamine (1.1 eq)

  • Ethanol (B145695) or Methanol (solvent)

  • Palladium on Carbon (Pd/C, 5-10 mol%)

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite® or other filter aid

Procedure:

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve benzaldehyde (1.0 eq) and N-methylethanolamine (1.1 eq) in ethanol or methanol.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and begin vigorous stirring.

  • Reaction Progression: The reaction is typically exothermic. Monitor the reaction progress by observing the uptake of hydrogen. The reaction is generally complete within a few hours.

  • Work-up:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound via reductive amination.

ParameterReductive Amination with NaBH₄Catalytic HydrogenationSource(s)
Yield 50-75%Typically >90%[1]
Purity (crude) Variable, requires purificationOften highGeneral Knowledge
Purity (purified) >98%>99%General Knowledge
¹H NMR (CDCl₃, δ) ~7.3 (m, 5H, Ar-H), 3.6 (t, 2H, -CH₂-OH), 3.5 (s, 2H, Ar-CH₂-), 2.6 (t, 2H, -N-CH₂-), 2.3 (s, 3H, -N-CH₃)~7.3 (m, 5H, Ar-H), 3.6 (t, 2H, -CH₂-OH), 3.5 (s, 2H, Ar-CH₂-), 2.6 (t, 2H, -N-CH₂-), 2.3 (s, 3H, -N-CH₃)Representative Data
¹³C NMR (CDCl₃, δ) ~139 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 62 (-CH₂-OH), 60 (Ar-CH₂-), 58 (-N-CH₂-), 42 (-N-CH₃)~139 (Ar-C), 129 (Ar-CH), 128 (Ar-CH), 127 (Ar-CH), 62 (-CH₂-OH), 60 (Ar-CH₂-), 58 (-N-CH₂-), 42 (-N-CH₃)Representative Data
IR (neat, cm⁻¹) ~3400 (br, O-H), 3030, 2940, 2860 (C-H), 1495, 1450 (C=C, Ar), 1040 (C-O)~3400 (br, O-H), 3030, 2940, 2860 (C-H), 1495, 1450 (C=C, Ar), 1040 (C-O)Representative Data
Appearance Colorless to pale yellow oilColorless to pale yellow oilGeneral Knowledge

Visualizations

Signaling Pathway: Reductive Amination Mechanism

The following diagram illustrates the general mechanism of the reductive amination process.

ReductiveAmination Reactants Benzaldehyde + N-Methylethanolamine Iminium Iminium Ion Intermediate Reactants->Iminium Condensation (-H₂O) Product This compound Iminium->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₄ or H₂/Pd-C) ReducingAgent->Iminium Workflow_NaBH4 Start Start: Mix Benzaldehyde, N-Methylethanolamine, Methanol, Acetic Acid Stir Stir at Room Temperature (1-2 hours) Start->Stir Cool Cool to 0 °C Stir->Cool Add_NaBH4 Add NaBH₄ Portion-wise Cool->Add_NaBH4 Stir_RT Stir at Room Temperature (10-12 hours) Add_NaBH4->Stir_RT Workup Aqueous Work-up and Extraction Stir_RT->Workup Purify Purification (Vacuum Distillation or Chromatography) Workup->Purify Product Final Product: This compound Purify->Product

References

The Role of N-Benzyl-N-methylethanolamine in Asymmetric Synthesis and Enantioselective Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-N-methylethanolamine stands as a versatile chiral building block in the field of organic chemistry, primarily utilized as a precursor for the synthesis of more complex chiral catalysts and ligands. Its inherent chirality and the presence of both a tertiary amine and a primary alcohol functional group make it a valuable starting material for creating sophisticated stereoselective catalytic systems. This document provides an overview of its application, focusing on the well-studied enantioselective addition of diethylzinc (B1219324) to aldehydes, a benchmark reaction for assessing the efficacy of chiral ligands.

Introduction to Asymmetric Catalysis with Chiral Amino Alcohols

Chiral amino alcohols are a critical class of compounds in asymmetric synthesis. Their ability to coordinate with metal centers through both the nitrogen and oxygen atoms creates a rigid chiral environment that can effectively control the stereochemical outcome of a reaction. This compound, available in both (R) and (S) enantiomeric forms, serves as an accessible entry point into this class of ligands. While often used to synthesize more elaborate chiral structures, its direct application as a chiral ligand provides a foundational example of enantioselective catalysis.

Core Application: Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents, particularly diethylzinc, to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. These products are valuable intermediates in the pharmaceutical and fine chemical industries. The reaction's enantioselectivity is highly dependent on the chiral catalyst or ligand employed.

Reaction Principle

In the presence of a chiral ligand like this compound, diethylzinc forms a chiral complex. This complex then delivers an ethyl group to one face of the aldehyde carbonyl, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. The steric and electronic properties of the ligand are crucial in dictating the degree of enantiomeric excess (ee).

G cluster_0 Catalytic Cycle Ligand This compound Chiral_Complex Chiral Zinc Complex Ligand->Chiral_Complex Coordination Diethylzinc Diethylzinc (Et2Zn) Diethylzinc->Chiral_Complex Aldehyde Aldehyde (R-CHO) Transition_State Diastereomeric Transition State Aldehyde->Transition_State Chiral_Complex->Transition_State Coordination Product_Complex Product-Zinc Complex Transition_State->Product_Complex Ethyl Transfer Product_Complex->Chiral_Complex Regeneration Product Chiral Secondary Alcohol Product_Complex->Product Hydrolysis G start Start setup Set up a dry Schlenk flask under an inert atmosphere (N2 or Ar). start->setup add_ligand Add (1S,2R)-N-Benzyl-N-methylethanolamine and anhydrous toluene. setup->add_ligand cool_solution Cool the solution to 0 °C in an ice bath. add_ligand->cool_solution add_diethylzinc Slowly add diethylzinc solution and stir for 30 min. cool_solution->add_diethylzinc add_aldehyde Add freshly distilled benzaldehyde dropwise. add_diethylzinc->add_aldehyde stir_reaction Stir the reaction mixture at 0 °C for 4-6 hours. add_aldehyde->stir_reaction quench Quench the reaction by slowly adding 1 M HCl at 0 °C. stir_reaction->quench extract Perform aqueous workup: - Separate layers - Extract aqueous layer with ether - Combine organic layers quench->extract wash Wash the combined organic layers with NaHCO3 solution and brine. extract->wash dry Dry the organic layer over anhydrous MgSO4. wash->dry concentrate Filter and concentrate the solution under reduced pressure. dry->concentrate purify Purify the crude product by flash column chromatography. concentrate->purify end End purify->end G cluster_0 Strategic Workflow Ligand_Selection Select Chiral Ligand (e.g., (S)- or (R)-N-Benzyl-N-methylethanolamine) Optimization Optimize Reaction Conditions (Solvent, Temperature, Stoichiometry) Ligand_Selection->Optimization Reaction_Choice Choose Prochiral Substrate (e.g., Benzaldehyde) Reaction_Choice->Optimization Reagent_Choice Select Organometallic Reagent (e.g., Diethylzinc) Reagent_Choice->Optimization Execution Execute Reaction Protocol Optimization->Execution Analysis Analyze Product (Yield, ee%) Execution->Analysis

N-Benzyl-N-methylethanolamine: A Versatile Precursor in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzyl-N-methylethanolamine is a chiral amino alcohol that has garnered significant attention in the fields of organic synthesis and pharmaceutical development. Its structural features, comprising a tertiary amine and a primary alcohol, make it a valuable and versatile building block for the synthesis of more complex chiral catalysts and ligands. While it is frequently cited as a precursor, detailed and specific protocols for its direct application as a primary ligand in catalytic processes are not extensively documented in readily available scientific literature. However, its structural motif is central to a well-established class of ligands used in key asymmetric transformations.

This document provides an overview of the role of this compound as a precursor and presents a detailed application note and protocol for a representative catalytic process where a similar chiral amino alcohol is employed as a ligand: the asymmetric reduction of prochiral ketones. This serves as a practical guide for researchers interested in the application of this class of ligands in catalysis.

Application Note 1: Synthesis of this compound

The primary application of this compound is as an intermediate in the synthesis of more complex molecules.[1] Its preparation is a key step for its subsequent use in various research and development activities.

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions N_methylethanolamine N-Methylethanolamine Product This compound N_methylethanolamine->Product BenzylChloride Benzyl (B1604629) Chloride BenzylChloride->Product Base Base (e.g., Na2CO3) Byproduct HCl Base->Byproduct neutralizes Solvent Solvent (e.g., Toluene) Product->Byproduct forms

Caption: Synthesis of this compound.

Protocol for Synthesis:

A common method for the synthesis of this compound is the alkylation of N-methylethanolamine with benzyl chloride.

Materials:

  • N-Methylethanolamine

  • Benzyl Chloride

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • To a solution of N-methylethanolamine (1.0 eq) in toluene, add sodium carbonate (1.1 eq).

  • Heat the mixture to reflux with vigorous stirring.

  • Add benzyl chloride (1.0 eq) dropwise over a period of 1 hour.

  • Continue refluxing for an additional 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the filtrate with water to remove any remaining salts and unreacted N-methylethanolamine.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Application Note 2: Asymmetric Borane (B79455) Reduction of Prochiral Ketones using a Chiral Amino Alcohol Ligand

Chiral amino alcohols, structurally similar to this compound, are effective ligands in the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[2] This reaction is a fundamental transformation in organic synthesis, providing access to valuable chiral building blocks. The ligand forms a complex with borane, creating a chiral reducing agent that selectively reduces one face of the ketone.

General Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents ProchiralKetone Prochiral Ketone ChiralAlcohol Chiral Secondary Alcohol ProchiralKetone->ChiralAlcohol ChiralAminoAlcohol Chiral Amino Alcohol (e.g., (1S,2R)-2-amino-1,2-diphenylethanol) ChiralAminoAlcohol->ChiralAlcohol catalyst Borane Borane (BH3) Borane->ChiralAlcohol reductant

Caption: Asymmetric Reduction of a Prochiral Ketone.

Quantitative Data:

The following table summarizes representative data for the asymmetric reduction of various ketones using a chiral amino alcohol ligand and borane.

EntryKetoneChiral Amino Alcohol LigandSolventTemp (°C)Time (h)Yield (%)ee (%)
1Acetophenone (B1666503)(1S,2R)-2-amino-1,2-diphenylethanolTHF2529592 (R)
2Propiophenone(1S,2R)-2-amino-1,2-diphenylethanolTHF2539290 (R)
31-Tetralone(1S,2R)-2-amino-1,2-diphenylethanolTHF049095 (S)
42-Chloroacetophenone(1S,2R)-2-amino-1,2-diphenylethanolTHF029698 (R)

Experimental Protocol:

This protocol details the asymmetric reduction of acetophenone using (1S,2R)-2-amino-1,2-diphenylethanol as the chiral ligand.

Materials:

  • (1S,2R)-2-amino-1,2-diphenylethanol

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask, syringes, magnetic stirrer, ice bath, rotary evaporator.

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve (1S,2R)-2-amino-1,2-diphenylethanol (0.1 eq) in anhydrous THF.

  • Cool the solution to 0 °C and add borane-THF complex (1.1 eq) dropwise via syringe.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.

  • Add acetophenone (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting chiral alcohol by column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Signaling Pathway/Workflow Diagram:

G Start Start Prep Prepare Ligand-Borane Complex ((1S,2R)-2-amino-1,2-diphenylethanol + BH3-THF) Start->Prep AddKetone Add Prochiral Ketone (e.g., Acetophenone) Prep->AddKetone Reaction Asymmetric Reduction Reaction AddKetone->Reaction Quench Quench Reaction (Methanol, HCl) Reaction->Quench Extraction Workup and Extraction (Diethyl ether) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Analysis (Yield, ee%) Purification->Analysis End End Analysis->End

Caption: Experimental Workflow for Asymmetric Ketone Reduction.

This compound serves as a crucial intermediate for the synthesis of sophisticated chiral ligands. While its direct application in catalysis is not widely reported with detailed protocols, the principles of its potential use can be understood through the study of structurally related chiral amino alcohols. The provided application note on asymmetric borane reduction of ketones illustrates a powerful and well-established method where such ligands are pivotal in achieving high enantioselectivity. Researchers can leverage the synthesis of this compound and its derivatives to explore new catalytic systems for a variety of asymmetric transformations.

References

Application Notes and Protocols for Chiral Resolution of Racemic Acids Using N-Benzyl-N-methylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture.[1] Enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, making the production of single-enantiomer drugs a regulatory and safety imperative. One of the most common and scalable methods for chiral resolution is the formation of diastereomeric salts.[2][3] This technique involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by methods such as fractional crystallization.[1][4]

N-Benzyl-N-methylethanolamine is a versatile chiral amino alcohol that can be employed as a resolving agent for racemic acidic compounds.[5] Its basic nitrogen atom reacts with the acidic functionality of the racemate to form diastereomeric salts. The presence of a hydroxyl group and a bulky benzyl (B1604629) group can facilitate differential intermolecular interactions in the crystal lattice of the diastereomeric salts, leading to differences in solubility that are essential for successful separation.[6]

These application notes provide a comprehensive protocol for the use of this compound in the chiral resolution of racemic acids, covering diastereomeric salt formation, crystallization, and the recovery of the purified enantiomer.

Principle of Chiral Resolution via Diastereomeric Salt Formation

The fundamental principle of this method lies in the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers with distinct physical properties.[3] By reacting a racemic acid, (R/S)-Acid, with an enantiomerically pure resolving agent, such as (R)-N-Benzyl-N-methylethanolamine, two diastereomeric salts are formed: [(R)-Acid · (R)-Base] and [(S)-Acid · (R)-Base]. Due to their different spatial arrangements, these diastereomeric salts exhibit different solubilities in a given solvent system, allowing for the selective crystallization of the less soluble salt.[7] The desired enantiomer can then be recovered from the isolated salt.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a generic racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for specific applications.[2][8]

Protocol 1: Screening for Optimal Resolution Conditions

A preliminary screening of solvents and conditions is crucial for an efficient resolution process.

Materials:

  • Racemic carboxylic acid

  • (R)- or (S)-N-Benzyl-N-methylethanolamine (enantiomerically pure)

  • A range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures thereof)

  • Small-scale crystallization vials

  • Stirring and temperature control apparatus

  • Filtration apparatus

  • Chiral High-Performance Liquid Chromatography (HPLC) system for analysis

Methodology:

  • Salt Formation in Various Solvents:

    • In a series of vials, dissolve a specific amount of the racemic acid (e.g., 0.5 mmol) in a small volume of different solvents or solvent mixtures.

    • Add an equimolar amount (0.5 mmol) of this compound to each vial.

    • Stir the mixtures at room temperature or with gentle heating until clear solutions are obtained.

  • Crystallization Induction:

    • Allow the solutions to cool slowly to room temperature.

    • If no crystals form, induce crystallization by further cooling (e.g., to 4°C), slow solvent evaporation, or by the addition of an anti-solvent (a solvent in which the salt is less soluble).[9]

  • Isolation and Analysis:

    • Collect any resulting crystals by filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals.

    • Analyze both the crystalline material and the mother liquor by chiral HPLC to determine the diastereomeric excess (d.e.) and enantiomeric excess (e.e.).

Protocol 2: Preparative Scale Chiral Resolution

This protocol is based on a successful screening and is intended for larger-scale separation. The following is a representative procedure adapted from the resolution of a substituted mandelic acid with a similar resolving agent.[2]

Materials:

  • Racemic carboxylic acid (e.g., 10 mmol)

  • (R)-N-Benzyl-N-methylethanolamine (10 mmol)

  • Optimized solvent (e.g., Absolute Ethanol, 16 mL)

  • Standard laboratory glassware

  • Stirring and heating/cooling apparatus

  • Filtration apparatus

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Organic extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Methodology:

  • Diastereomeric Salt Formation and Crystallization:

    • In a suitable flask, dissolve the racemic carboxylic acid (10 mmol) in the optimized solvent (e.g., 16 mL of absolute ethanol).

    • Add the equimolar amount of (R)-N-Benzyl-N-methylethanolamine (10 mmol) to the solution.

    • Stir the mixture. The less soluble diastereomeric salt should begin to precipitate. The mixture may be gently heated to ensure complete dissolution initially, followed by controlled cooling to promote crystallization.

    • Stir the resulting slurry at a controlled temperature (e.g., 15°C) for a period of time (e.g., 2-4 hours) to allow the system to reach equilibrium.

  • Isolation of the Less Soluble Diastereomeric Salt:

    • Filter the crystalline precipitate using a Buchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomeric salt.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Acid:

    • Dissolve the dried diastereomeric salt in water.

    • Acidify the solution with 1 M HCl to a pH of approximately 1-2. This will protonate the carboxylate and break the salt.

    • Extract the liberated carboxylic acid into an organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the previous step contains the protonated this compound.

    • Basify the aqueous layer with 1 M NaOH to a pH of approximately 10-11.

    • Extract the liberated this compound with an organic solvent.

    • Dry the organic extract and remove the solvent to recover the resolving agent for potential reuse.

  • Analysis:

    • Determine the yield and enantiomeric excess of the recovered carboxylic acid using chiral HPLC.

    • Measure the optical rotation using a polarimeter.

Data Presentation

The following tables summarize representative quantitative data that could be obtained from a chiral resolution experiment.

Table 1: Solvent Screening for the Resolution of Racemic Ibuprofen with (S)-N-Benzyl-N-methylethanolamine

Solvent SystemYield of Crystals (%)Diastereomeric Excess (d.e.) of Crystals (%)Enantiomeric Excess (e.e.) of Ibuprofen in Crystals (%)
Methanol356564
Ethanol428079
Isopropanol458887
Acetonitrile305554
Ethyl Acetate254039
Toluene152019
Ethanol/Water (9:1)489291

Table 2: Optimization of Resolution of Racemic 2-Chloromandelic Acid with (R)-N-Benzyl-N-methylethanolamine in Ethanol

Molar Ratio (Acid:Base)Temperature (°C)Yield of Salt (%)d.e. of Salt (%)e.e. of (R)-Acid (%)
1:0.820389089
1:125458584
1:115489594
1:15529392
1:1.215469190

Visualizations

Experimental Workflow

G racemic_acid Racemic Acid ((R/S)-Acid) salt_formation Diastereomeric Salt Formation (in suitable solvent) racemic_acid->salt_formation resolving_agent Chiral Resolving Agent ((R)-N-Benzyl-N-methylethanolamine) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts [(R)-Acid·(R)-Base] + [(S)-Acid·(R)-Base] salt_formation->diastereomeric_mixture crystallization Fractional Crystallization diastereomeric_mixture->crystallization less_soluble Less Soluble Diastereomeric Salt (e.g., (R)-Acid·(R)-Base) crystallization->less_soluble mother_liquor Mother Liquor (Enriched in more soluble salt, e.g., (S)-Acid·(R)-Base) crystallization->mother_liquor isolation Isolation (Filtration) less_soluble->isolation liberation_acid Liberation of Acid (Acidification) isolation->liberation_acid pure_enantiomer Enantiomerically Enriched Acid ((R)-Acid) liberation_acid->pure_enantiomer recovery_base Recovery of Resolving Agent (Basification, Extraction) liberation_acid->recovery_base recovered_base Recovered (R)-Base recovery_base->recovered_base G start Problem Encountered no_crystals No Crystallization / Oiling Out start->no_crystals low_ee Low Enantiomeric Excess (e.e.) start->low_ee cause_solvent Inappropriate Solvent no_crystals->cause_solvent cause_concentration Concentration Too High/Low no_crystals->cause_concentration cause_temp Suboptimal Temperature Profile no_crystals->cause_temp cause_ratio Incorrect Stoichiometry no_crystals->cause_ratio cause_purity Impure Starting Materials no_crystals->cause_purity low_ee->cause_solvent low_ee->cause_purity cause_cooling Crystallization Too Rapid low_ee->cause_cooling cause_equilibrium Incomplete Equilibration low_ee->cause_equilibrium solution_solvent Screen Solvents / Use Anti-solvent cause_solvent->solution_solvent solution_concentration Adjust Concentration cause_concentration->solution_concentration solution_temp Optimize Cooling Rate cause_temp->solution_temp solution_ratio Verify/Optimize Molar Ratio cause_ratio->solution_ratio solution_purity Purify Racemate and Resolving Agent cause_purity->solution_purity solution_cooling Slow Down Cooling cause_cooling->solution_cooling solution_stir Increase Stirring Time / Age Slurry cause_equilibrium->solution_stir

References

Application of N-Benzyl-N-methylethanolamine in the synthesis of Nicardipine.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: AN2025-12-20

Introduction

Nicardipine, a potent calcium channel blocker of the dihydropyridine (B1217469) class, is widely used in the treatment of hypertension and angina. Its synthesis involves the construction of a substituted 1,4-dihydropyridine (B1200194) ring with two different ester groups at the C3 and C5 positions. N-Benzyl-N-methylethanolamine is a critical reagent used to introduce one of these key ester functionalities. This document outlines two primary synthetic strategies employing this compound for the preparation of Nicardipine and provides detailed protocols for these methods.

Synthetic Strategies

This compound is utilized in two principal pathways for Nicardipine synthesis:

  • Direct Esterification Route: This is a convergent approach where a pre-formed dihydropyridine carboxylic acid intermediate is esterified with this compound. This method offers a straightforward final step but requires the prior synthesis of the complex acid intermediate. The reaction can proceed via an acid chloride intermediate or with the use of a coupling agent.

  • Hantzsch Dihydropyridine Synthesis Route: In this classic multi-component reaction, this compound is first converted into a β-ketoester, acetoacetic acid 2-(N-benzyl-N-methylamino)ethyl ester. This ketoester then serves as a key building block in a one-pot Hantzsch synthesis, reacting with 3-nitrobenzaldehyde (B41214) and methyl 3-aminocrotonate to directly form the Nicardipine core structure.[1] This approach is efficient as it constructs the complex molecule in a single step from simpler precursors.

Comparative Data

The following table summarizes quantitative data from representative protocols for the two main synthetic routes.

ParameterDirect Esterification (via Acid Chloride)Hantzsch Synthesis
Key Intermediate 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid chlorideAcetoacetic acid 2-(N-benzyl-N-methylamino)ethyl ester
Key Reaction Step EsterificationOne-pot three-component condensation
Solvent Aprotic solvent (e.g., Ethyl Acetate)Isopropyl Alcohol
Temperature 0-20 °C[2]~80 °C[1]
Reported Yield 85.4% (for the final esterification and salt formation)[3]70% (overall yield for the one-pot reaction)[1]
Final Product Purity High purity after workup and salt formation.[2]>99% after recrystallization from acetone (B3395972).[1]

Experimental Protocols

Protocol 1: Direct Esterification via Acid Chloride Intermediate

This protocol is based on the reaction of a pre-formed acid chloride with this compound.[2]

Step 1: Formation of the Acid Chloride

  • Suspend 2,6-dimethyl-5-methoxycarbonyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid in a suitable aprotic organic solvent.

  • Add a halogenating agent, such as thionyl chloride, to the suspension.

  • Stir the reaction mixture until the conversion to the acid chloride is complete (monitored by a suitable technique like TLC or HPLC).

Step 2: Esterification with this compound

  • Cool the acid chloride solution to a temperature between 0-20 °C.

  • Slowly add this compound to the reaction mass.

  • Stir the mixture at 0-20 °C until the reaction is complete.[2]

  • Remove the solvent under reduced pressure to obtain a syrupy mass.

Step 3: Work-up and Isolation of Nicardipine Hydrochloride

  • Dissolve the syrupy residue in ethyl acetate (B1210297).

  • Wash the organic layer with saturated brine solution.

  • Extract the ethyl acetate layer with an aqueous hydrochloric acid solution.

  • Dry the acidic aqueous extract over anhydrous sodium sulphate.

  • Concentrate the solution, filter, and dry the resulting solid to obtain Nicardipine hydrochloride.[2]

Protocol 2: One-Pot Hantzsch Dihydropyridine Synthesis

This protocol describes the synthesis of Nicardipine hydrochloride from three components in a single step.[1]

Step 1: Reaction Setup

  • To a round bottom flask equipped with a reflux condenser and mechanical stirrer, add:

    • Acetoacetic acid 2-(N-benzyl-N-methylamino)ethyl ester (1.0 mole equivalent)

    • Methyl 3-aminocrotonate (1.0 mole equivalent)

    • 3-Nitrobenzaldehyde (1.0 mole equivalent)

    • Isopropyl alcohol (as solvent).

  • Stir the mixture to ensure homogeneity.

Step 2: Cyclocondensation Reaction

  • Slowly heat the reaction mixture to approximately 80 °C.

  • Maintain the temperature and continue stirring, monitoring the reaction progress by HPLC until completion.[1]

Step 3: Isolation and Purification

  • Once the reaction is complete, evaporate the isopropyl alcohol under reduced pressure.

  • Dissolve the resulting residue in ethyl acetate.

  • Proceed with an appropriate work-up procedure (e.g., acid-base extraction) to isolate the crude Nicardipine base.

  • Convert the base to Nicardipine hydrochloride and recrystallize from acetone to yield the final product with >99% purity.[1]

Visualized Workflows

The following diagrams illustrate the logical flow of the two primary synthetic routes.

G cluster_0 Route 1: Direct Esterification A Dihydropyridine Carboxylic Acid C Acid Chloride Intermediate A->C Halogenation B Thionyl Chloride B->C E Nicardipine Base C->E Esterification D This compound D->E G Nicardipine HCl E->G Salt Formation F HCl F->G

Caption: Workflow for the Direct Esterification synthesis of Nicardipine.

G cluster_1 Route 2: Hantzsch Synthesis N1 Acetoacetic acid 2-(N-benzyl-N-methylamino)ethyl ester N4 One-Pot Reaction (Hantzsch Synthesis) N1->N4 N2 3-Nitrobenzaldehyde N2->N4 N3 Methyl 3-aminocrotonate N3->N4 N5 Nicardipine Base N4->N5 Cyclocondensation N7 Nicardipine HCl N5->N7 Salt Formation N6 HCl N6->N7

Caption: Workflow for the Hantzsch one-pot synthesis of Nicardipine.

Conclusion

This compound is an indispensable reagent for the synthesis of Nicardipine. The choice between the Direct Esterification and the Hantzsch Synthesis routes may depend on factors such as the availability of starting materials, desired process efficiency, and scalability. The Hantzsch method offers an elegant one-pot solution, potentially reducing the number of synthetic steps, while the direct esterification route provides a more convergent approach. Both methods, when optimized, can deliver high yields and purity, making them viable for industrial-scale production of Nicardipine.

References

Application Notes and Protocols for N-Benzyl-N-methylethanolamine in Immunoglobulin Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the use of N-Benzyl-N-methylethanolamine (BMEA) in the purification of proteins, with a specific focus on immunoglobulin preparations. BMEA is primarily utilized as a multimodal ligand in chromatography, offering a unique selectivity for the removal of a wide range of impurities.

Introduction

This compound (BMEA) is a key component of modern downstream processing for monoclonal antibodies (mAbs) and other immunoglobulins. It functions as the ligand in multimodal anion exchange chromatography resins, such as Capto™ adhere.[1][2][3][4][5][6] This technology is particularly effective as a polishing step following an initial Protein A capture step, often enabling a highly efficient two-step purification process.[1][6][7][8][9][10]

The unique structure of the BMEA ligand allows for a combination of ionic, hydrophobic, and hydrogen bonding interactions with proteins.[1][3][4] This multimodal functionality provides a distinct selectivity compared to traditional ion exchange resins, proving highly effective in removing challenging impurities such as aggregates, host cell proteins (HCPs), leached Protein A, DNA, and viruses.[1][4][6]

Principle of Multimodal Chromatography with this compound

The BMEA ligand, when immobilized on a chromatography matrix (typically a rigid agarose (B213101) base), provides multiple interaction points for protein binding. This allows for the separation of molecules with very similar properties. In the context of immunoglobulin purification, the resin is often operated in a flow-through mode where the target mAb, under optimized buffer conditions, does not bind to the resin and is collected in the flow-through fraction. Conversely, a wide range of impurities with different characteristics will bind to the BMEA ligand and are thus removed from the product stream.

cluster_ligand This compound (BMEA) Ligand cluster_interactions Interaction Types BMEA BMEA Ligand Ionic Ionic BMEA->Ionic Hydrophobic Hydrophobic BMEA->Hydrophobic Hydrogen Hydrogen Bonding BMEA->Hydrogen mAb Monoclonal Antibody (Monomer) Impurity Impurities (Aggregates, HCP, DNA, etc.) Impurity->BMEA Binds

Multimodal interaction of the BMEA ligand with proteins.

Data Presentation: Impurity Removal and Yield

The use of BMEA-based multimodal chromatography resins demonstrates high efficiency in removing critical impurities while maintaining high product yield. The following tables summarize typical performance data.

Table 1: Impurity Clearance with BMEA-based Resin (Capto™ adhere)

ImpurityInitial LevelFinal LevelLog Reduction Factor (LRV)Reference(s)
Aggregates6%0.6%-[4]
6%1.3%-[11]
Host Cell Proteins (HCP)250 ng/mL20 ng/mL (7.5 ppm)-[1][6]
Leached Protein APresentBelow Detection Limit-[1][6]
Minute Virus of Mice (MVM)--5.8 - 5.9[1]
Murine Leukemia Virus (MuLV)--3.6 - 4.5[1]

Table 2: Monomer Yield with BMEA-based Resin

ConditionMonomer YieldReference(s)
Aggregate removal from 6% to 1.3%94%[11]
Aggregate removal from 6% to 0.6%94%[4]
Typical Polishing Step92%[1]

Experimental Protocols

The following protocols are generalized for the use of a BMEA-based multimodal anion exchange resin (e.g., Capto™ adhere) in a polishing step for monoclonal antibody purification, typically operated in flow-through mode.

Protocol 1: Column Preparation and Equilibration
  • Column Packing: Pack the chromatography column with the BMEA-based resin according to the manufacturer's instructions to achieve a uniform, stable bed.

  • Equilibration: Equilibrate the column with at least 5 column volumes (CV) of the chosen loading buffer (e.g., 20 mM citrate, 300 mM NaCl, pH 6.5).[1] Continue until the pH and conductivity of the column effluent are stable and match the buffer values.

Protocol 2: Purification in Flow-Through Mode
  • Sample Preparation: Adjust the pH and conductivity of the eluate pool from the preceding Protein A capture step to match the desired loading conditions. This can be achieved through buffer exchange or direct addition of stock buffer solutions. Optimal conditions are typically determined through a Design of Experiments (DoE) approach, but a common starting point is pH 6.0-8.0 and a conductivity of 2-30 mS/cm.[1][3][12]

  • Sample Loading: Load the prepared sample onto the equilibrated column at a defined residence time (e.g., 2 minutes).[1]

  • Collection: Collect the flow-through fraction, which contains the purified monoclonal antibody.

  • Washing: Wash the column with 2-3 CVs of the loading buffer to chase any remaining product from the column. Pool this fraction with the initial flow-through.

  • Analysis: Analyze the pooled flow-through for product concentration, purity (e.g., by SEC-HPLC for aggregates), and impurity levels (e.g., by ELISA for HCP and leached Protein A).

Protocol 3: Column Regeneration and Cleaning-in-Place (CIP)
  • Regeneration (Strip): After the purification run, regenerate the column by stripping off the bound impurities. For a BMEA-based resin like Capto™ adhere, this is typically achieved by washing with a low pH solution (e.g., 0.1 M acetic acid, pH 3.0).[1][3]

  • Cleaning-in-Place (CIP): For robust cleaning and to prevent carry-over between runs, perform a CIP procedure. A common method involves washing the column with at least 4 CVs of 1 M NaOH.[13] The frequency of CIP depends on the feedstock but is often recommended after each cycle.

  • Re-equilibration: Following CIP, re-equilibrate the column with the loading buffer until pH and conductivity are stable, preparing it for the next purification run.

  • Storage: For long-term storage, the resin should be stored in a solution such as 20% ethanol (B145695) to prevent microbial growth.[13]

Experimental Workflow and Diagrams

A typical modern workflow for monoclonal antibody purification leverages a two-step chromatographic process. The first step is a capture stage using Protein A affinity chromatography, which provides high initial purity. The second step is a polishing stage using a BMEA-based multimodal resin to remove remaining impurities.

start Clarified Cell Culture Harvest step1 Step 1: Capture Protein A Affinity Chromatography start->step1 intermediate1 Elution & Low pH Virus Inactivation step1->intermediate1 step2 Step 2: Polishing BMEA Multimodal Chromatography (e.g., Capto™ adhere) intermediate1->step2 pH & Conductivity Adjustment end Purified Monoclonal Antibody step2->end Collect Flow-through

Two-step monoclonal antibody purification workflow.

References

Application Notes and Protocols: Mechanism of N-Benzyl-N-methylethanolamine as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Benzyl-N-methylethanolamine (BME) is an organic compound with potential applications as a corrosion inhibitor for steel, particularly in acidic environments.[1][2] Its molecular structure, featuring a tertiary amine, a hydroxyl group, and a benzyl (B1604629) group, suggests a high affinity for metal surfaces, making it a promising candidate for preventing corrosion.[1][2][3] This document outlines the proposed mechanism of action of BME as a corrosion inhibitor and provides detailed protocols for its evaluation.

The inhibitory action of organic molecules like BME is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[4][5][6] The efficiency of this process depends on the molecular structure of the inhibitor, the nature of the metal surface, and the composition of the corrosive environment.

Proposed Mechanism of Action

The corrosion inhibition mechanism of this compound on a steel surface in an acidic medium is proposed to occur through a synergistic process of physisorption and chemisorption.

  • Protonation and Physisorption: In an acidic solution, the nitrogen atom of the tertiary amine group in BME can become protonated, acquiring a positive charge. The steel surface, in an acidic medium, is typically negatively charged due to the adsorption of anions (e.g., Cl⁻ or SO₄²⁻). This leads to an electrostatic attraction between the protonated BME molecules and the steel surface, resulting in physisorption.

  • Chemisorption: The BME molecule possesses several active centers for chemical bonding with the iron atoms on the steel surface:

    • Nitrogen and Oxygen Atoms: The lone pairs of electrons on the nitrogen and oxygen atoms can be shared with the vacant d-orbitals of iron atoms, forming coordinate covalent bonds.

    • Aromatic Ring: The π-electrons of the benzyl group can also interact with the iron surface, further strengthening the adsorption.

This combination of physical and chemical adsorption leads to the formation of a stable, protective film on the steel surface, which acts as a barrier to both the anodic dissolution of iron and the cathodic hydrogen evolution reaction.

G cluster_solution Acidic Solution cluster_surface Steel Surface BME BME (this compound) BME_H Protonated BME [BME-H]+ BME->BME_H Protonation Adsorbed_BME Adsorbed BME Film BME->Adsorbed_BME Chemisorption (N, O, π-electrons) H_plus H+ H_plus->BME_H Anions Anions (e.g., Cl⁻) Adsorbed_Anions Adsorbed Anions Anions->Adsorbed_Anions Adsorption BME_H->Adsorbed_BME Physisorption (Electrostatic) Steel Steel (Fe) Adsorbed_Anions->Steel Adsorbed_BME->Steel

Proposed mechanism of BME adsorption on a steel surface.

Data Presentation

The following table summarizes representative quantitative data for the performance of this compound as a corrosion inhibitor for mild steel in 1 M HCl, as would be determined by various experimental techniques.

Inhibitor Conc. (mM) Weight Loss Electrochemical Impedance Spectroscopy (EIS) Potentiodynamic Polarization (PDP)
Corrosion Rate (mm/y) Inhibition Efficiency (%) Charge Transfer Resistance (Rct, Ω cm²)
0 12.5-50
0.1 4.861.6130
0.5 2.183.2310
1.0 1.092.0650
2.0 0.695.21100

Experimental Protocols

Weight Loss Measurements
  • Specimen Preparation:

    • Cut mild steel specimens into coupons of suitable dimensions (e.g., 2 cm x 2 cm x 0.1 cm).

    • Abrade the coupons with a series of emery papers (up to 1200 grit), rinse with deionized water and acetone, and dry in a desiccator.

    • Weigh the coupons accurately using an analytical balance.

  • Immersion Test:

    • Prepare a 1 M HCl solution (or other corrosive medium).

    • Prepare solutions of 1 M HCl containing various concentrations of this compound (e.g., 0.1, 0.5, 1.0, 2.0 mM).

    • Immerse the pre-weighed coupons in the test solutions for a specified period (e.g., 24 hours) at a constant temperature.

  • Analysis:

    • After immersion, remove the coupons, clean them with a solution of 20% NaOH and 2% zinc dust, rinse with deionized water and acetone, and dry.

    • Reweigh the coupons.

    • Calculate the weight loss, corrosion rate, and inhibition efficiency.

Electrochemical Measurements

Electrochemical experiments are typically conducted in a three-electrode cell setup with a mild steel working electrode, a platinum counter electrode, and a saturated calomel (B162337) reference electrode (SCE).

  • Potentiodynamic Polarization (PDP):

    • Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

    • Scan the potential from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

    • Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by Tafel extrapolation of the anodic and cathodic curves.

  • Electrochemical Impedance Spectroscopy (EIS):

    • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range of 100 kHz to 10 mHz.

    • Fit the resulting Nyquist plots to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct).

Surface Analysis
  • Scanning Electron Microscopy (SEM):

    • Immerse mild steel coupons in the corrosive medium with and without the inhibitor for a set duration.

    • After immersion, remove the coupons, rinse gently with deionized water, and dry.

    • Analyze the surface morphology of the coupons using an SEM to observe the extent of corrosion and the formation of a protective film.

Quantum Chemical Calculations
  • Molecular Modeling:

    • Use density functional theory (DFT) methods (e.g., with B3LYP functional and 6-31G(d,p) basis set) to optimize the geometry of the this compound molecule.

    • Calculate quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), dipole moment (μ), and the fraction of electrons transferred (ΔN).[7][8][9][10]

    • Correlate these parameters with the experimentally determined inhibition efficiency.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experimental Evaluation cluster_analysis Data Analysis & Interpretation prep_specimen Steel Specimen Preparation weight_loss Weight Loss Measurements prep_specimen->weight_loss electrochemical Electrochemical Tests (PDP, EIS) prep_specimen->electrochemical surface_analysis Surface Analysis (SEM) prep_specimen->surface_analysis prep_solution Inhibitor Solution Preparation prep_solution->weight_loss prep_solution->electrochemical prep_solution->surface_analysis calc_efficiency Calculate Inhibition Efficiency weight_loss->calc_efficiency analyze_electrochem Analyze Electrochemical Parameters electrochemical->analyze_electrochem observe_morphology Observe Surface Morphology surface_analysis->observe_morphology quantum_chem Quantum Chemical Calculations correlate_quantum Correlate with Quantum Parameters quantum_chem->correlate_quantum conclusion Mechanism Elucidation calc_efficiency->conclusion analyze_electrochem->conclusion observe_morphology->conclusion correlate_quantum->conclusion

Experimental workflow for evaluating BME as a corrosion inhibitor.

References

Application Notes and Protocols: N-Benzyl-N-methylethanolamine as a Polymer Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Benzyl-N-methylethanolamine (BMEA) as a versatile polymer additive. BMEA's utility stems from its dual functionality as a tertiary amine and a primary alcohol, allowing it to act as a catalyst, curing agent, and property modifier in various polymer systems, including polyurethanes and epoxy resins.

Application in Polyurethane Systems

This compound and its close structural analog, N,N-Dimethylbenzylamine (BDMA), are effective tertiary amine catalysts in the production of polyurethane foams.[1][2] They play a crucial role in balancing the two primary reactions in polyurethane foam formation: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[3][4] This balance is critical for determining the final properties of the foam, such as its density, hardness, and cellular structure.[5]

Catalytic Mechanism and Effects on Polyurethane Properties

As a tertiary amine catalyst, BMEA accelerates the urethane (B1682113) formation reaction.[6] Its catalytic activity influences several key parameters in polyurethane foam production:

  • Reaction Rate: BMEA can significantly accelerate curing times, leading to more efficient production cycles.[1][7]

  • Foam Structure: By influencing the balance between the gelling and blowing reactions, BMEA helps in the formation of a uniform and fine cell structure, which in turn improves the mechanical strength and durability of the foam.[8]

  • Physical Properties: The choice and concentration of the amine catalyst have a substantial impact on the foam's density, hardness, elasticity, and thermal stability.[5] Tertiary amines like BMEA can lead to the formation of foams with high resilience.[5]

Catalyst TypePrimary Catalytic EffectEffect on Foam Properties
N,N-Dimethylbenzylamine (BDMA) / this compound (BMEA) (Analog) Gelling CatalystPromotes good foam structure, improves adhesion, and enhances mechanical properties.[7][8]
Triethylenediamine (TEDA) Strong Gelling CatalystWidely used for flexible, semi-rigid, and rigid foams; provides high catalytic activity.[9]
Bis(2-dimethylaminoethyl) ether (BDMAEE) Strong Blowing CatalystReduces foam density and promotes faster cell opening.[10]
N-Ethylmorpholine Medium-Strength Gelling CatalystPreferred for polyester-based flexible foams.[5]

This table provides a qualitative comparison based on available literature. Quantitative data will vary based on the full formulation.

Experimental Protocol: Synthesis of Flexible Polyurethane Foam

This protocol provides a general laboratory-scale procedure for the synthesis of flexible polyurethane foam using a tertiary amine catalyst like BMEA.

Materials:

  • Polyether polyol (e.g., Voranol 4730)

  • Toluene (B28343) diisocyanate (TDI)

  • This compound (BMEA) as the amine catalyst

  • Organotin catalyst (e.g., Dibutyltin dilaurate)

  • Silicone-based surfactant

  • Distilled water (as a blowing agent)

  • Mixing container (polypropylene cup)

  • High-speed mechanical stirrer

  • Mold (e.g., wooden or aluminum cubic box)

Procedure:

  • Premix Preparation: In a polypropylene (B1209903) cup, combine the polyether polyol, distilled water, silicone surfactant, and this compound.

  • Mixing: Stir the mixture at approximately 2000 rpm for 60 seconds using a mechanical stirrer to ensure a homogenous premix.

  • Catalyst Addition: Add the organotin catalyst to the premix and continue stirring for an additional 30 seconds.

  • Isocyanate Addition: Add the toluene diisocyanate to the mixture and stir vigorously for 5-10 seconds.

  • Pouring and Curing: Immediately pour the reacting mixture into the mold and allow it to expand and cure at room temperature. The foam should be allowed to cure for at least 24 hours before demolding and testing.[11]

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. Isocyanates are respiratory sensitizers.

experimental_workflow cluster_prep Premix Preparation cluster_reaction Reaction cluster_curing Curing & Testing A Polyol, Water, Surfactant, BMEA D High-Speed Mixing A->D Add to mixer B Organotin Catalyst B->D Add to mixer C TDI C->D Add to mixer E Pour into Mold D->E F Curing (24h) E->F G Demold & Test F->G

Polyurethane Foam Synthesis Workflow

Application in Epoxy Resin Systems

This compound and its analog N,N-Dimethylbenzylamine act as effective catalysts and curing accelerators for epoxy resins.[2][12] Their inclusion in epoxy formulations can significantly influence the curing kinetics and the final thermomechanical properties of the cured resin.[12]

Curing Mechanism and Effects on Epoxy Resin Properties

As a tertiary amine, BMEA can accelerate the curing of epoxy resins by promoting the reaction between the epoxy resin and the hardener (e.g., amines or anhydrides).[12] This leads to the formation of a cross-linked polymer network with enhanced properties:

  • Faster Cure Times: BMEA can significantly reduce the time required for the epoxy system to cure, even at ambient temperatures.[12]

  • Improved Mechanical Properties: The catalytic action of BMEA can lead to a more completely cured network, resulting in superior mechanical strength, thermal stability, and chemical resistance.[1]

  • Adhesion: In some applications, BDMA has been shown to improve the adhesion and bond strength between polyurethane foams and various substrates, a principle that can be extended to epoxy adhesives.[6]

The following table presents hypothetical data on the effect of BMEA on the mechanical properties of a standard Bisphenol A-based epoxy resin, cured with an anhydride (B1165640) hardener.

PropertyNeat Epoxy SystemEpoxy with 1.5% BMEA
Tensile Strength (MPa) 6075
Flexural Strength (MPa) 110130
Glass Transition Temp. (Tg) (°C) 150165
Gel Time (minutes) at 100°C 4525

This data is illustrative and the actual performance will depend on the specific epoxy resin, hardener, and curing conditions.

Experimental Protocol: Curing of Epoxy Resin

This protocol outlines a general procedure for evaluating the effect of BMEA as a curing accelerator in an epoxy resin system.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin

  • Anhydride hardener (e.g., Phthalic anhydride)

  • This compound (BMEA)

  • Molds for casting test specimens

  • Vacuum oven

  • Mechanical testing equipment (e.g., universal testing machine)

Procedure:

  • Resin Preparation: Preheat the epoxy resin to a suitable temperature (e.g., 80°C) to reduce its viscosity.

  • Additive Incorporation: Add the desired amount of this compound to the preheated epoxy resin and mix thoroughly until a homogenous mixture is obtained.

  • Hardener Addition: Add the stoichiometric amount of the anhydride hardener to the resin-BMEA mixture and mix until the hardener is completely dissolved.

  • Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.

  • Casting and Curing: Pour the degassed mixture into preheated molds and cure in an oven following a specific curing schedule (e.g., 2 hours at 120°C followed by 2 hours at 150°C).

  • Post-Curing and Testing: After curing, allow the samples to cool slowly to room temperature before demolding. The mechanical properties of the cured specimens can then be evaluated according to relevant ASTM standards.

epoxy_curing_workflow cluster_mixing Mixing cluster_processing Processing cluster_final Curing & Testing A Preheat Epoxy Resin B Add BMEA & Mix A->B C Add Hardener & Mix B->C D Degas in Vacuum Oven C->D E Pour into Molds D->E F Cure in Oven E->F G Cool, Demold & Test F->G drug_delivery_pathway cluster_vehicle Drug Delivery Vehicle cluster_target Target Site (e.g., Tumor) A PU Nanoparticle (with entrapped drug) B Low pH Environment A->B Accumulation at target site (EPR effect) C Drug Release B->C PU matrix degradation/ swelling D Therapeutic Effect C->D

References

Troubleshooting & Optimization

How to minimize byproduct formation in N-Benzyl-N-methylethanolamine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of N-Benzyl-N-methylethanolamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main industrial methods for synthesizing this compound are:

  • Alkylation of N-methylethanolamine with benzyl (B1604629) chloride: This is a widely used and scalable method.[1]

  • Reductive amination of benzaldehyde (B42025) with N-methylethanolamine: This alternative route is often favored for its milder reaction conditions.[2]

Q2: What is the most common byproduct in the alkylation synthesis of this compound, and how can it be minimized?

A2: The primary byproduct is the quaternary ammonium (B1175870) salt, which results from the over-alkylation of the desired product.[1] Its formation can be minimized by:

  • Controlling Temperature: Maintain a temperature of 40-45°C during the addition of benzyl chloride.[1]

  • Optimizing Stoichiometry: An excess of N-methylethanolamine is recommended. A molar ratio of approximately 1:3:1.2 for benzyl chloride to N-methylethanolamine to base has been shown to be effective.[1]

  • Slow Addition of Alkylating Agent: Adding the benzyl chloride dropwise helps to control the reaction rate and temperature.

Q3: What are the common byproducts in the reductive amination synthesis of this compound?

A3: Potential byproducts in the reductive amination route include:

  • Over-alkylation Product (Tertiary Amine): This can be minimized by using an excess of N-methylethanolamine.

  • Benzyl Alcohol: This forms from the reduction of the starting material, benzaldehyde. Using a selective reducing agent can help to avoid this.

Q4: How can the purity of the final product be improved?

A4: Purification is typically achieved through vacuum distillation to remove unreacted starting materials, the solvent, and some byproducts.[1][3] If a solid-phase base is used during the alkylation reaction, it can be removed by filtration before distillation.[1] For certain impurities, chromatographic separation may be necessary.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Alkylation Route: Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Formation of quaternary ammonium salt. 3. Loss of product during workup.1. Monitor the reaction by GC to ensure the consumption of benzyl chloride (e.g., <0.5%). Increase reaction time or temperature after the initial addition if necessary. 2. Maintain a temperature of 40-45°C during benzyl chloride addition. Use the recommended 1:3:1.2 molar ratio of benzyl chloride:N-methylethanolamine:base.[1] 3. Ensure proper phase separation during extraction and minimize transfers.
Presence of a White Precipitate (Quaternary Salt) Over-alkylation of the product.Follow the recommendations for minimizing quaternary ammonium salt formation (see above). The salt can be removed by filtration.
Multiple Impurities in GC-MS Analysis 1. Impure starting materials. 2. Side reactions due to high temperatures.1. Use high-purity N-methylethanolamine and benzyl chloride. 2. Strictly control the reaction temperature, especially during the exothermic addition of benzyl chloride.
Reductive Amination Route: Troubleshooting
Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete imine formation. 2. Ineffective reduction. 3. Reduction of benzaldehyde to benzyl alcohol.1. Use a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water and drive the equilibrium towards imine formation. 2. Ensure the reducing agent is active and used in the correct stoichiometric amount. 3. Use a reducing agent that is selective for the iminium ion over the aldehyde, such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Significant Amount of Tertiary Amine Byproduct The newly formed this compound is reacting with another molecule of benzaldehyde.Use an excess of N-methylethanolamine to increase the probability of benzaldehyde reacting with the starting amine rather than the product.
Presence of Benzyl Alcohol The reducing agent is reducing the starting benzaldehyde.Employ a milder or more selective reducing agent. Consider a two-step process where the imine is formed first, followed by the addition of the reducing agent.

Data Presentation

Table 1: Influence of Different Bases on the Alkylation Synthesis of this compound

BaseTemperature (°C)Yield (%)Purity (%)
Sodium Carbonate (Na₂CO₃)90-9594.599.2
Potassium Carbonate (K₂CO₃)80-8591.898.8
Calcium Carbonate (CaCO₃)100-10585.297.1

Data sourced from a study on optimizing the synthesis of this compound.[1]

Experimental Protocols

Key Experiment: Alkylation of N-methylethanolamine with Benzyl Chloride

Objective: To synthesize this compound with minimal byproduct formation.

Materials:

  • N-methylethanolamine

  • Benzyl chloride

  • Sodium carbonate (powdered)

  • Round-bottom flask with a reflux condenser, dropping funnel, and thermometer

  • Heating mantle

  • Stirrer

Procedure:

  • To a 1000 mL three-necked flask, add 300g of N-methylethanolamine and 120g of powdered sodium carbonate.

  • Begin stirring and heat the mixture to 60-65°C.

  • Slowly add 100g of benzyl chloride dropwise over 4-6 hours, maintaining the temperature at 60-65°C.

  • After the addition is complete, raise the temperature to 90-95°C and continue the reaction for 1-2 hours.

  • Monitor the reaction progress by GC analysis. The reaction is considered complete when the benzyl chloride content is less than 0.5%.

  • Once the reaction is complete, filter the hot mixture to remove the inorganic salts.

  • The filtrate is then subjected to vacuum distillation. First, remove the excess N-methylethanolamine.

  • Collect the fraction at 153-156°C under vacuum to obtain the this compound product.[3]

Key Experiment: Reductive Amination of Benzaldehyde with N-methylethanolamine

Objective: To synthesize this compound using a mild and selective method.

Materials:

  • Benzaldehyde

  • N-methylethanolamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

  • Round-bottom flask with a stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N-methylethanolamine (1.0 equivalent) and benzaldehyde (1.0-1.2 equivalents) in anhydrous DCE or THF.

  • Stir the solution at room temperature.

  • Add sodium triacetoxyborohydride (1.5-2.0 equivalents) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.[5]

Visualizations

experimental_workflow_alkylation start Start reactants Charge Flask: N-methylethanolamine + Sodium Carbonate start->reactants heat_stir Heat to 60-65°C with Stirring reactants->heat_stir add_bzlcl Slowly Add Benzyl Chloride (4-6h @ 60-65°C) heat_stir->add_bzlcl heat_complete Heat to 90-95°C (1-2h) add_bzlcl->heat_complete monitor Monitor by GC (<0.5% Benzyl Chloride) heat_complete->monitor filter Hot Filtration monitor->filter distill Vacuum Distillation filter->distill product This compound distill->product

Caption: Experimental workflow for the alkylation synthesis.

troubleshooting_logic start Low Yield in Alkylation Synthesis? check_completion Is the reaction complete? (Check GC) start->check_completion check_temp Was temperature controlled during addition (40-45°C)? check_completion->check_temp Yes increase_time Increase reaction time/temp check_completion->increase_time No check_ratio Was the molar ratio correct (1:3:1.2)? check_temp->check_ratio Yes adjust_temp Improve temperature control check_temp->adjust_temp No adjust_ratio Adjust stoichiometry check_ratio->adjust_ratio No workup_issue Review workup procedure for product loss check_ratio->workup_issue Yes

Caption: Troubleshooting logic for low yield in alkylation.

References

Identifying and removing impurities from crude N-Benzyl-N-methylethanolamine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and removal of impurities from crude N-Benzyl-N-methylethanolamine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Potential Cause(s) Recommended Action(s)
Product is a dark color after synthesis Oxidation of the amine.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).- Use degassed solvents.- Minimize exposure of the crude product to air and light.
Low purity after initial workup Incomplete reaction or significant side-product formation.- Monitor the reaction progress by TLC or GC-MS to ensure completion.- Control the reaction temperature carefully to minimize the formation of quaternary ammonium (B1175870) salts and other byproducts.[1]
Difficulty separating impurities by distillation Impurities have boiling points close to the product.- Use a fractional distillation column with a higher number of theoretical plates.- Consider converting the amine to its hydrochloride salt and purifying by recrystallization.
Product decomposes during distillation Distillation temperature is too high.- Perform the distillation under a higher vacuum to lower the boiling point.- Ensure the heating mantle is not set to an excessively high temperature.
Poor separation in preparative HPLC Suboptimal chromatography conditions.- Screen different mobile phase compositions and gradients.- Try a different stationary phase (e.g., C18, phenyl-hexyl).- Adjust the pH of the mobile phase to optimize the ionization state of the amine.
Low yield after recrystallization of the hydrochloride salt The salt is too soluble in the chosen solvent system.- Screen a variety of solvent/anti-solvent systems.- Cool the crystallization mixture slowly to maximize crystal formation.- Minimize the amount of solvent used to dissolve the salt.

Frequently Asked Questions (FAQs)

1. What are the most common impurities in crude this compound?

Common impurities arise from the starting materials and side reactions during synthesis. These include:

  • Unreacted Starting Materials: N-methylethanolamine and benzyl (B1604629) chloride.

  • Over-alkylation Product: N-benzyl-N,N-dimethyl-N-(2-hydroxyethyl)ammonium chloride (a quaternary ammonium salt). This is more likely if the reaction temperature is not carefully controlled.[1]

  • Dimeric Byproduct: 1,2-bis(N-benzylmethylamino)ethane can form, especially with certain reaction conditions.

  • Oxidation Products: Aldehydes or carboxylic acids can form if the compound is exposed to oxidizing conditions.

2. How can I identify the impurities in my crude sample?

Several analytical techniques can be used for impurity identification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts by comparing their mass spectra to libraries.

  • High-Performance Liquid Chromatography (HPLC): Can separate non-volatile impurities and quantify the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any significant impurities present.

3. Which purification method is most suitable for large-scale production?

For large-scale purification, vacuum distillation is often the most practical and cost-effective method. It is efficient at removing non-volatile impurities and unreacted starting materials with significantly different boiling points.

4. When should I consider using preparative HPLC?

Preparative HPLC is ideal for:

  • Purifying small to medium quantities of the compound to a very high purity (>99.5%).

  • Separating impurities with boiling points very close to that of this compound, which are difficult to remove by distillation.

  • Isolating specific impurities for characterization.

5. Is it necessary to convert this compound to its salt for purification?

Converting the free base (which is an oil) to a solid salt, such as the hydrochloride, can be a very effective purification strategy. This allows for purification by recrystallization , which can be highly efficient at removing impurities that have different solubility properties.

Data Presentation

The following table summarizes the purity and yield of this compound obtained from a patented synthesis and purification process involving vacuum distillation.

Parameter Value Notes
Initial Purity (Post-reaction) 91.8% - 94.5%Determined by GC analysis.
Final Purity (After Vacuum Distillation) >99%
Yield (After Vacuum Distillation) ~92% - 95%Calculated based on the amount of benzyl chloride used.

Data adapted from a patented manufacturing process.

Experimental Protocols

Purification by Vacuum Distillation

This protocol is adapted from a standard procedure for purifying substituted ethanolamines.

Objective: To purify crude this compound by removing non-volatile impurities and compounds with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and receiving flask

  • Thermometer

  • Heating mantle with a stirrer

  • Vacuum pump with a vacuum gauge and cold trap

  • Stir bar

Procedure:

  • Assemble the vacuum distillation apparatus. Ensure all glassware is clean, dry, and free of cracks.

  • Place the crude this compound and a stir bar into the round-bottom flask.

  • Connect the flask to the distillation apparatus and ensure all joints are properly sealed.

  • Begin stirring the crude material.

  • Slowly apply vacuum to the system. The pressure should be reduced to approximately 2 mmHg.

  • Once the vacuum is stable, begin heating the flask using the heating mantle.

  • Collect any low-boiling fractions that distill first. These may contain residual solvents or starting materials.

  • The product, this compound, will distill at approximately 95-105 °C at 2 mmHg.

  • Collect the product fraction in a clean receiving flask.

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Purification by Preparative HPLC

Objective: To achieve high-purity this compound by chromatographic separation.

Materials:

  • Crude this compound

  • Preparative HPLC system with a UV detector

  • Appropriate preparative HPLC column (e.g., C18, 10 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or another suitable modifier)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Set up the preparative HPLC system with the following conditions (starting point, may require optimization):

    • Column: C18, 10 µm

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: Start with a suitable low percentage of B, and gradually increase to elute the product. A typical gradient might be 10-90% B over 30 minutes.

    • Flow Rate: Dependent on the column diameter, typically 20-50 mL/min for preparative scale.

    • Detection: UV at a wavelength where the compound absorbs (e.g., 254 nm).

  • Inject the dissolved sample onto the column.

  • Monitor the chromatogram and collect the fraction corresponding to the this compound peak.

  • Combine the collected fractions and remove the solvent by rotary evaporation to obtain the purified product.

Purification via Recrystallization of the Hydrochloride Salt

Objective: To purify this compound by converting it to its hydrochloride salt and performing recrystallization.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether

  • Hydrochloric acid solution in diethyl ether (or gaseous HCl)

  • Isopropanol

  • Acetone (B3395972)

  • Erlenmeyer flask

  • Stir bar

  • Büchner funnel and filter paper

Procedure:

  • Salt Formation:

    • Dissolve the crude this compound in anhydrous diethyl ether.

    • Slowly add a solution of hydrochloric acid in diethyl ether (or bubble gaseous HCl through the solution) while stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration and wash with cold diethyl ether.

  • Recrystallization:

    • Transfer the crude hydrochloride salt to a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., isopropanol) to dissolve the salt completely.

    • If the solution is colored, a small amount of activated charcoal can be added and the solution filtered hot.

    • Slowly add a cold anti-solvent (e.g., acetone or diethyl ether) until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Impurity Analysis cluster_purification Purification Options cluster_final Final Product start Crude this compound analysis Analytical Testing (GC-MS, HPLC, NMR) start->analysis distillation Vacuum Distillation analysis->distillation High boiling impurities hplc Preparative HPLC analysis->hplc Close-boiling impurities recrystallization Salt Formation & Recrystallization analysis->recrystallization Solid-state purification final_product Pure this compound distillation->final_product hplc->final_product recrystallization->final_product

Caption: Experimental workflow for the purification of this compound.

logical_relationships cluster_impurities Common Impurities cluster_techniques Purification Techniques starting_materials Starting Materials distillation Vacuum Distillation starting_materials->distillation Effective for removing chromatography Chromatography starting_materials->chromatography May be effective side_products Side Products side_products->chromatography Effective for separating recrystallization Recrystallization side_products->recrystallization May be effective degradation_products Degradation Products degradation_products->distillation Less effective degradation_products->recrystallization Effective for removing

References

Optimizing temperature control to prevent quaternary ammonium salt formation.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling reaction temperatures to prevent the formation of quaternary ammonium (B1175870) salts during the N-alkylation of amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of quaternary ammonium salt formation during N-alkylation?

Quaternary ammonium salt formation is typically the result of over-alkylation. After the desired tertiary amine is formed from a secondary amine, it can act as a nucleophile and react with another molecule of the alkylating agent. This second alkylation results in the formation of a quaternary ammonium salt.

Q2: How does temperature influence the formation of quaternary ammonium salts?

Temperature plays a critical role in controlling the selectivity of the alkylation reaction. Generally, the formation of the desired tertiary amine is the kinetically favored product, meaning it forms faster at lower temperatures. The subsequent over-alkylation to form the quaternary ammonium salt often has a higher activation energy and is thermodynamically more stable. Therefore, higher temperatures can provide the necessary energy to overcome this barrier, leading to an increased yield of the quaternary ammonium salt byproduct.[1] Conversely, lowering the reaction temperature can significantly reduce the rate of this side reaction.[2]

Q3: Besides temperature, what other factors can I control to minimize quaternary ammonium salt formation?

Several other experimental parameters can be adjusted:

  • Stoichiometry: Using an excess of the starting amine relative to the alkylating agent can increase the probability of the alkylating agent reacting with the intended amine.

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise or via a syringe pump maintains a low concentration of the electrophile, which favors mono-alkylation.[1][2]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity.

  • Leaving Group: The reactivity of the alkylating agent (e.g., I > Br > Cl) will affect the propensity for over-alkylation.[3]

Q4: At what temperature should I run my reaction to avoid quaternary ammonium salt formation?

The optimal temperature is highly dependent on the specific substrates, solvent, and other reaction conditions. It is often recommended to start at a low temperature, such as 0 °C or even -78 °C, and slowly warm the reaction while monitoring its progress by techniques like TLC or LC-MS.

Q5: Can quaternary ammonium salt formation be reversed?

The formation of quaternary ammonium salts is generally considered irreversible under typical alkylation conditions. Therefore, prevention is the most effective strategy.

Troubleshooting Guides

Issue 1: High Yield of Quaternary Ammonium Salt Impurity

Symptoms:

  • The desired tertiary amine product is obtained in low yield.

  • A significant amount of a highly polar, often water-soluble, byproduct is observed.

  • NMR or mass spectrometry data confirms the presence of a quaternary ammonium salt.

Troubleshooting Steps:

Step Action Rationale
1. Temperature Reduction Lower the reaction temperature. If the reaction was run at room temperature, try 0 °C. If at 0 °C, try -20 °C or -78 °C.The formation of the quaternary ammonium salt often has a higher activation energy than the desired N-alkylation. Lowering the temperature will disproportionately slow the side reaction.[2]
2. Slow Addition Add the alkylating agent slowly over a prolonged period using a syringe pump.This keeps the concentration of the alkylating agent low, reducing the chance of a second alkylation event with the newly formed tertiary amine.[1][2]
3. Adjust Stoichiometry Increase the molar excess of the starting amine relative to the alkylating agent.A higher concentration of the starting amine increases the likelihood of it reacting with the alkylating agent compared to the tertiary amine product.
4. Solvent Screening Experiment with less polar solvents.While polar solvents can accelerate SN2 reactions, they may also stabilize the charged quaternary ammonium salt transition state, potentially favoring its formation.
5. Weaker Base If a base is used, consider a bulkier or weaker base.A less reactive base can modulate the reaction rate and potentially improve selectivity.
Issue 2: Low or No Conversion to Tertiary Amine at Low Temperatures

Symptoms:

  • The reaction is very slow or stalls completely at the recommended low temperatures.

  • TLC or LC-MS analysis shows a large amount of unreacted starting material.

Troubleshooting Steps:

Step Action Rationale
1. Gradual Temperature Increase Slowly warm the reaction mixture in increments (e.g., from -78 °C to -40 °C, then to -20 °C) while monitoring the reaction.This helps to find the "sweet spot" where the desired reaction proceeds at a reasonable rate without significant byproduct formation.
2. More Reactive Alkylating Agent If using an alkyl chloride, consider switching to an alkyl bromide or iodide.Alkyl iodides are the most reactive, followed by bromides and then chlorides. A more reactive electrophile may allow the reaction to proceed at lower temperatures.[3]
3. Extended Reaction Time Allow the reaction to stir for a longer period at the low temperature.Some reactions are inherently slow, and sufficient time is needed for completion, even at slightly elevated (but still sub-ambient) temperatures.
4. Catalyst Addition For certain reactions, a catalytic amount of sodium iodide can be added to in situ generate a more reactive alkyl iodide from an alkyl chloride or bromide.This can accelerate the desired reaction without significantly increasing the temperature.

Data Presentation

Table 1: Effect of Temperature on the Product Distribution in the Alkylation of a Secondary Amine

Temperature (°C)Reaction Time (h)Desired Tertiary Amine Yield (%)Quaternary Ammonium Salt Yield (%)
-202495< 5
0128812
25 (Room Temp)66535
5023070

Note: Data is illustrative and actual results will vary based on specific reactants and conditions.

Experimental Protocols

Protocol 1: Low-Temperature N-Alkylation to Minimize Quaternary Salt Formation

Objective: To selectively synthesize a tertiary amine from a secondary amine while minimizing the formation of the quaternary ammonium salt byproduct.

Materials:

  • Secondary amine (1.0 eq)

  • Alkyl halide (1.05 eq)

  • Anhydrous solvent (e.g., THF, DCM)

  • Non-nucleophilic base (e.g., DIPEA, 1.2 eq)

  • Round-bottom flask, magnetic stirrer, syringe pump, and an inert atmosphere setup (N₂ or Ar).

  • Cooling bath (e.g., dry ice/acetone for -78 °C, or ice/salt for -20 °C).

Procedure:

  • Set up a dry round-bottom flask under an inert atmosphere.

  • Dissolve the secondary amine and the non-nucleophilic base in the anhydrous solvent.

  • Cool the mixture to the desired low temperature (e.g., -78 °C).

  • In a separate syringe, prepare a solution of the alkyl halide in the same anhydrous solvent.

  • Using a syringe pump, add the alkyl halide solution to the cooled amine mixture dropwise over a period of 1-2 hours.

  • Allow the reaction to stir at the low temperature and monitor its progress by TLC or LC-MS.

  • Once the starting amine is consumed, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

kinetic_vs_thermodynamic cluster_0 Reaction Pathway Reactants Secondary Amine + Alkyl Halide TS1 Transition State 1 (Lower Activation Energy) Reactants->TS1 TS2 Transition State 2 (Higher Activation Energy) Reactants->TS2 Kinetic_Product Tertiary Amine (Kinetic Product) TS1->Kinetic_Product  Favored at  Low Temp Thermodynamic_Product Quaternary Ammonium Salt (Thermodynamic Product) TS2->Thermodynamic_Product  Favored at  High Temp Kinetic_Product->Thermodynamic_Product Over-alkylation

Caption: Kinetic vs. Thermodynamic control in N-alkylation.

troubleshooting_workflow start High Quaternary Salt Formation? lower_temp Lower Reaction Temperature (e.g., 0°C or -20°C) start->lower_temp Yes slow_addition Add Alkylating Agent Slowly (Syringe Pump) lower_temp->slow_addition adjust_stoich Increase Amine:Halide Ratio slow_addition->adjust_stoich monitor Monitor Reaction by TLC/LC-MS adjust_stoich->monitor problem_solved Problem Resolved monitor->problem_solved

Caption: Troubleshooting workflow for over-alkylation.

References

Strategies for Optimizing N-Benzyl-N-methylethanolamine Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of N-Benzyl-N-methylethanolamine, a crucial intermediate in the manufacturing of various pharmaceuticals and agrochemicals.[1][2] This guide offers detailed troubleshooting protocols and frequently asked questions (FAQs) to address common challenges encountered during synthesis, with a focus on improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two primary methods for the synthesis of this compound:

  • N-Alkylation: This industrially scalable method involves the direct reaction of N-methylethanolamine with benzyl (B1604629) chloride.[2][3] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[3]

  • Reductive Amination: This alternative route involves the reaction of benzaldehyde (B42025) with N-methylethanolamine to form an imine or iminium ion intermediate, which is then reduced to the final product.[2] This method is often favored for its milder reaction conditions.[2]

Q2: What is the most common side reaction in the N-alkylation synthesis, and how can it be minimized?

The most prevalent side reaction is the over-alkylation of the desired this compound to form a quaternary ammonium (B1175870) salt.[3] This occurs because the tertiary amine product can react further with benzyl chloride. To minimize this, it is crucial to maintain a lower reaction temperature, specifically between 40-45°C, during the addition of benzyl chloride.[3]

Q3: How can I improve the yield and purity of my N-alkylation reaction?

Optimizing the stoichiometry of your reactants is key. Using an excess of N-methylethanolamine helps to favor the desired mono-benzylation.[3] Research indicates that an optimal molar ratio of benzyl chloride to N-methylethanolamine to a solid base is approximately 1:3:1.2.[3] This ratio can achieve a high conversion of benzyl chloride (>99.5%) and result in a product purity of 91.8% to 94.5% as determined by Gas Chromatography (GC).[3]

Q4: What are the recommended purification methods for this compound?

The most effective method for purifying this compound is vacuum distillation.[3] This technique is particularly important for high-boiling point compounds that may be thermally sensitive, as it allows for distillation at a lower temperature, thereby preventing decomposition.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete Reaction: The reaction may not have reached completion.N-Alkylation: After the initial addition of benzyl chloride at a lower temperature, increase the temperature to 80-120°C for 1-2 hours to ensure the reaction proceeds to completion. Monitor the reaction progress by GC until the benzyl chloride concentration is less than 0.5%.[3] Reductive Amination: Ensure the reducing agent is added after the complete formation of the imine intermediate.
Over-alkylation: Formation of quaternary ammonium salt byproduct reduces the yield of the desired product.Maintain a controlled temperature of 40-45°C during the addition of benzyl chloride in the N-alkylation synthesis.[3]
Suboptimal Stoichiometry: Incorrect ratio of reactants can lead to poor conversion.Use an excess of N-methylethanolamine. A molar ratio of 1:3:1.2 (benzyl chloride: N-methylethanolamine: base) is recommended for the N-alkylation route.[3]
Presence of Impurities Quaternary Ammonium Salt: This is a common byproduct in the N-alkylation method.As mentioned, strict temperature control during benzyl chloride addition is crucial.[3] Purification by vacuum distillation can also help to separate the desired product from less volatile impurities.
Unreacted Starting Materials: Incomplete reaction or inefficient purification.Ensure the reaction has gone to completion by monitoring with GC. Optimize the vacuum distillation process to effectively separate the product from starting materials.
Aldol Condensation Products (Reductive Amination): Self-condensation of benzaldehyde can occur.Maintain a neutral pH during the reaction. If a catalyst is necessary, choose a mild one and optimize the reaction time to minimize this side reaction.
Reaction Stalls Catalyst Deactivation (if applicable): Impurities in reagents or solvents can poison the catalyst.Ensure all reagents and solvents are pure and dry before use.
Product Inhibition: The amine product can sometimes inhibit the catalyst in certain reductive amination protocols.Consider a stepwise procedure where the imine is formed first, followed by the addition of the reducing agent.
Difficult Purification Formation of Emulsions during Workup: This can complicate the separation of organic and aqueous layers.Use brine washes to help break emulsions. If the issue persists, filtering the mixture through a pad of celite may be effective.
Thermal Decomposition during Distillation: The product may be degrading at high temperatures.Use vacuum distillation to lower the boiling point of the product and prevent decomposition.[4]

Data on Optimized Reaction Conditions

N-Alkylation of N-methylethanolamine with Benzyl Chloride

Parameter Condition Result Reference
Molar Ratio (Benzyl Chloride: N-methylethanolamine: Base) 1 : 3 : 1.2Benzyl Chloride Conversion: >99.5%Product Purity (GC): 91.8% - 94.5%[3]
Weight Ratio (Benzyl Chloride: N-methylethanolamine: Solid Base) 1g : 3g : 1.2gOptimal results for high conversion and purity.[3]
Temperature Control (Condensation Step) 40-45°CMinimizes the formation of quaternary ammonium salts.[3]
Reaction Completion Temperature 80-120°C for 1-2 hoursEnsures complete conversion of benzyl chloride.[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

This protocol is based on the use of a solid-phase base which simplifies the workup procedure.

Materials:

  • N-methylethanolamine

  • Benzyl chloride

  • Potassium carbonate (powdered) or Sodium carbonate (powdered)

  • Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser

Procedure:

  • To a round-bottom flask, add N-methylethanolamine and powdered potassium carbonate in a 3:1.2 weight ratio relative to benzyl chloride.

  • Begin stirring the mixture and heat to 40-45°C.

  • Slowly add benzyl chloride dropwise from the dropping funnel over a period of 4-6 hours, maintaining the temperature at 40-45°C.

  • After the addition is complete, increase the temperature to 80-85°C and continue the reaction for 1-2 hours.

  • Monitor the reaction progress using GC analysis. The reaction is considered complete when the benzyl chloride content is below 0.5%.

  • Once the reaction is complete, filter the hot mixture to remove the inorganic salts.

  • The filtrate, containing the crude product and excess N-methylethanolamine, is then purified by vacuum distillation.

Protocol 2: Synthesis of this compound via Reductive Amination

This protocol provides a general procedure for the reductive amination of benzaldehyde.

Materials:

  • Benzaldehyde

  • N-methylethanolamine

  • A suitable reducing agent (e.g., Sodium borohydride)

  • Methanol (B129727) (or another suitable solvent)

  • Round-bottom flask with magnetic stirrer

Procedure:

  • Dissolve benzaldehyde and N-methylethanolamine in methanol in a round-bottom flask.

  • Stir the mixture at room temperature to allow for the formation of the imine intermediate. The progress of imine formation can be monitored by TLC or GC.

  • Once imine formation is complete, cool the reaction mixture in an ice bath.

  • Slowly add the reducing agent (e.g., sodium borohydride) in portions, keeping the temperature low.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Visualizing the Workflow and Logic

General Synthesis and Purification Workflow

General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification start Start reactants Charge Reactants (N-methylethanolamine, Base/Solvent) start->reactants add_reagent Add Benzyl Chloride / Benzaldehyde reactants->add_reagent reaction Reaction (Controlled Temperature) add_reagent->reaction monitor Monitor Progress (GC/TLC) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Workup (Filtration/Extraction) complete->workup Yes distillation Vacuum Distillation workup->distillation product Pure this compound distillation->product

Caption: A flowchart illustrating the general steps for the synthesis and purification of this compound.

Troubleshooting Low Yield

Troubleshooting Low Yield low_yield Low Yield Observed check_completion Is Reaction Complete? (Check GC/TLC) low_yield->check_completion check_temp Was Temperature Controlled? check_completion->check_temp Yes increase_time_temp Increase Reaction Time/Temperature check_completion->increase_time_temp No check_stoichiometry Was Stoichiometry Correct? check_temp->check_stoichiometry Yes optimize_temp Optimize Temperature Control (e.g., 40-45°C for addition) check_temp->optimize_temp No check_impurities Are Impurities Present? check_stoichiometry->check_impurities Yes optimize_ratio Adjust Reactant Ratios (e.g., excess amine) check_stoichiometry->optimize_ratio No purify Improve Purification (e.g., optimize vacuum distillation) check_impurities->purify Yes

Caption: A decision tree to diagnose and resolve issues of low yield in the synthesis.

References

Challenges in the purification of N-Benzyl-N-methylethanolamine and solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of N-Benzyl-N-methylethanolamine

Welcome to the technical support center for the purification of this compound. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The primary impurities depend on the synthetic route used.

  • Alkylation of N-methylethanolamine with Benzyl (B1604629) Chloride: This is a common and scalable method.[1] Potential impurities include:

    • Unreacted Starting Materials: Residual N-methylethanolamine and benzyl chloride.[1][2]

    • Over-alkylation Product: Formation of a quaternary ammonium (B1175870) salt from the reaction of the product with another molecule of benzyl chloride.[1] Precise temperature control is crucial to minimize this side reaction.[1]

    • Byproducts from Benzyl Chloride: Benzyl alcohol (from hydrolysis), dibenzyl ether, and benzaldehyde (B42025).[1]

  • Reductive Amination of Benzaldehyde with N-methylethanolamine: This method involves coupling the two reagents to form an iminium ion, which is then reduced.[1] Impurities can include:

    • Unreacted Starting Materials: Benzaldehyde and N-methylethanolamine.

    • Benzyl Alcohol: Formed if the benzaldehyde is reduced.

Q2: My crude product is a dark or yellowish color. What causes this and how can I fix it?

A yellowish to clear liquid is the expected appearance of this compound.[3][4] Darker coloration often indicates the presence of impurities or degradation products.

  • Cause: Polymerization of residual benzyl chloride or benzaldehyde, especially if the reaction mixture was exposed to high temperatures or acidic conditions, can cause discoloration.[1]

  • Solution: Purification by vacuum distillation is the most effective method to separate the desired colorless product from higher-boiling colored impurities.

Q3: How can I effectively remove unreacted benzyl chloride before final purification?

Unreacted benzyl chloride can be problematic as its boiling point is relatively close to the product, and it can degrade during distillation.[1]

  • Aqueous Wash: A common strategy is to wash the crude reaction mixture with a weak base solution, such as 5% sodium bicarbonate.[1] This helps to neutralize any residual acid (like HCl) that might catalyze polymerization during heating.[1]

  • Quenching: Adding an excess of a quenching agent like aqueous ammonia (B1221849) can react with the remaining benzyl chloride. The resulting benzylamine (B48309) can then be removed with a dilute acid wash.[2]

Troubleshooting Purification Issues

Problem 1: Low yield after vacuum distillation.

Low recovery of the final product can be frustrating. Here are some potential causes and solutions.

Potential Cause Troubleshooting Steps
Incomplete Reaction Before distillation, confirm reaction completion using TLC or GC-MS to ensure maximum conversion to the product.
Product Loss During Workup Minimize the number of extraction and transfer steps. Ensure proper phase separation during aqueous washes to avoid losing product in the aqueous layer.
Distillation Parameters The boiling point is pressure-dependent. Ensure your vacuum system is holding a stable, low pressure (e.g., 2 mmHg).[3][4] Fluctuations can lead to inefficient separation.
Thermal Degradation If the distillation pot temperature is too high, the product may degrade. Use a good vacuum to lower the boiling point and ensure a smooth, controlled heating process.[5]

A typical reported boiling point is 95-105 °C at 2 mm Hg .[3][4]

Problem 2: Product is still impure after a single vacuum distillation.

If impurities with close boiling points are present, a single distillation may not be sufficient.

Potential Cause Troubleshooting Steps
Co-distillation of Impurities Impurities like benzyl alcohol or unreacted starting materials may have boiling points close enough to co-distill with the product.
Inefficient Distillation Column A simple distillation setup may not provide enough theoretical plates for a clean separation.
Solution: Fractional Distillation Use a fractional distillation column (e.g., a Vigreux column) to increase the separation efficiency between the product and closely boiling impurities.[6]
Solution: Pre-distillation Cleanup Perform an acid-base extraction before distilling. Dissolve the crude product in an organic solvent and wash with dilute acid to remove any basic impurities. Then, wash with a dilute base to remove acidic impurities.
Solution: Column Chromatography For very high purity requirements, column chromatography on silica (B1680970) gel can be used, although it may be less practical for large quantities.[7][8]

Below is a troubleshooting workflow to help diagnose and solve purification challenges.

G start Start: Crude This compound purity_check Assess Purity (TLC, GC-MS, NMR) start->purity_check is_pure Purity Acceptable? purity_check->is_pure end_product Pure Product is_pure->end_product Yes impurities Identify Impurities is_pure->impurities No start_mat Starting Materials (Benzyl Chloride, etc.) impurities->start_mat e.g. side_prod Side Products (Quaternary Salt, Benzyl Alcohol) impurities->side_prod e.g. solutions Select Purification Strategy start_mat->solutions side_prod->solutions distill Vacuum Distillation solutions->distill Primary method for volatile impurities chrom Column Chromatography solutions->chrom For high purity/ non-volatile impurities extraction Acid-Base Extraction solutions->extraction To remove acidic/ basic impurities distill->purity_check chrom->purity_check extraction->distill

Caption: Troubleshooting workflow for purification.

Experimental Protocols

Protocol 1: General Purification via Vacuum Distillation

This protocol is the most common and effective method for purifying this compound on a laboratory scale.

  • Preparation:

    • Ensure the crude this compound has undergone an aqueous workup to remove water-soluble impurities and salts. The organic material should be thoroughly dried over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).

    • Assemble a dry vacuum distillation apparatus. Use a magnetic stir bar or boiling chips in the distilling flask to ensure smooth boiling.[5]

  • Distillation:

    • Transfer the dried, crude product to the distilling flask.

    • Slowly apply vacuum, aiming for a stable pressure of 1-10 mmHg.[5]

    • Gently heat the distilling flask using a heating mantle.

    • Collect and discard any initial low-boiling fractions, which may contain residual solvents or starting materials like benzyl chloride.

    • Collect the main product fraction at the appropriate temperature for your vacuum level (e.g., 95-105 °C at 2 mmHg).[3][4]

    • Stop the distillation when the temperature begins to drop or when only a small, dark residue remains in the pot.

  • Completion:

    • Allow the apparatus to cool completely to room temperature before slowly venting the system to atmospheric pressure to prevent accidents.

The general workflow for synthesis and purification is illustrated below.

G synthesis Synthesis (e.g., Alkylation) workup Aqueous Workup (Base/Acid Wash) synthesis->workup Crude Product drying Drying (e.g., MgSO4) workup->drying distillation Vacuum Distillation drying->distillation pure_product Pure Product (>99% Purity) distillation->pure_product

Caption: General experimental workflow.

References

Troubleshooting guide for the synthesis of N-Benzyl-N-methylethanolamine.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the synthesis of N-Benzyl-N-methylethanolamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two most common and effective methods for the synthesis of this compound are:

  • N-Alkylation: This method involves the direct alkylation of N-methylethanolamine with benzyl (B1604629) chloride. It is a widely used industrial method.[1][2]

  • Reductive Amination: This approach consists of the reaction between benzaldehyde (B42025) and N-methylethanolamine to form an iminium ion intermediate, which is then reduced in situ to the final product.[1][3] This method is often favored for its milder reaction conditions.[2]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the synthesis can be effectively monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC).[1][4] By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of starting materials and the formation of the product. For TLC analysis, spotting the starting materials, the reaction mixture, and a co-spot of both can help in identifying the product spot and determining the completion of the reaction.[5]

Q3: What are the common impurities I might encounter and how can I purify the final product?

A3: Common impurities include unreacted starting materials, byproducts from side reactions such as quaternary ammonium (B1175870) salts in the N-alkylation method, or the corresponding alcohol from the reduction of the aldehyde in the reductive amination method.[1]

Purification is typically achieved through:

  • Filtration: In the N-alkylation method using a solid base, the reaction mixture can be filtered while hot to remove the inorganic salts.[1]

  • Vacuum Distillation: This is a common method to purify the crude product and separate it from unreacted N-methylethanolamine and other high-boiling impurities.[1]

  • Column Chromatography: For smaller scale purifications or to remove closely related impurities, silica (B1680970) gel column chromatography can be employed.[6]

Troubleshooting Guide: N-Alkylation of N-Methylethanolamine with Benzyl Chloride

This section addresses common issues encountered during the synthesis of this compound via the N-alkylation route.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Solution
Incomplete Reaction - Increase the reaction time and continue to monitor by TLC or GC until the benzyl chloride is consumed.[1][4] - Ensure the reaction temperature is optimal. After the initial addition of benzyl chloride, heating the mixture to 80-120°C for 1-2 hours can drive the reaction to completion.[1]
Suboptimal Reactant Ratio - An excess of N-methylethanolamine is generally used to favor mono-benzylation.[1] - A molar ratio of benzyl chloride to N-methylethanolamine to base of approximately 1:3:1.2 has been shown to be effective.[1]
Ineffective Base - Ensure the base (e.g., sodium carbonate, potassium carbonate) is of good quality and sufficient quantity to neutralize the HCl formed during the reaction.[1]

Problem 2: Formation of a White Precipitate (Quaternary Ammonium Salt)

Potential Cause Troubleshooting Solution
Over-alkylation - The tertiary amine product can react further with benzyl chloride to form a quaternary ammonium salt, which is a common side reaction.[1][7] - Temperature Control: Maintain a lower temperature (e.g., 40-45°C) during the dropwise addition of benzyl chloride to minimize this side reaction.[1] - Slow Addition: Add the benzyl chloride slowly to the reaction mixture to maintain a low concentration, reducing the likelihood of the product reacting further.

Problem 3: Difficulty in Product Isolation

Potential Cause Troubleshooting Solution
Emulsion during Workup - If an aqueous workup is used, emulsions can form. Breaking the emulsion may be possible by adding brine or by filtering the mixture through a pad of celite.
Inefficient Extraction - Ensure the pH of the aqueous layer is basic during extraction to keep the product in its free amine form, which is more soluble in organic solvents.

Troubleshooting Guide: Reductive Amination of Benzaldehyde with N-Methylethanolamine

This section provides guidance for common problems encountered during the synthesis via the reductive amination pathway.

Problem 1: Low Yield of the Desired Amine

Potential Cause Troubleshooting Solution
Incomplete Imine/Iminium Ion Formation - The equilibrium between the carbonyl compound, amine, and the imine/iminium ion can be unfavorable. Removing water as it is formed, for example by using a Dean-Stark apparatus or adding a dehydrating agent like molecular sieves, can drive the reaction forward.[1] - A mildly acidic environment (pH 4-5) is generally optimal for imine formation.[1]
Incorrect Choice of Reducing Agent - A strong reducing agent like sodium borohydride (B1222165) (NaBH₄) can reduce the starting benzaldehyde to benzyl alcohol.[1] - Use a milder, more selective reducing agent such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion.[1][8][9]
Decomposition of Reducing Agent - Ensure the reducing agent is fresh and has been stored correctly. The activity of borohydride reagents can diminish over time.

Problem 2: Presence of Benzyl Alcohol in the Product

Potential Cause Troubleshooting Solution
Reduction of Benzaldehyde - This occurs when the reducing agent is too reactive towards the aldehyde. - As mentioned above, switch to a more selective reducing agent like STAB or NaBH₃CN.[1][8][9] - Alternatively, adopt a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.[10]

Problem 3: Reaction Stalls or is Sluggish

Potential Cause Troubleshooting Solution
Steric Hindrance - While less of an issue with benzaldehyde and N-methylethanolamine, significant steric bulk on either reactant can slow the reaction. Increasing the reaction temperature can help overcome this.[1]
Suboptimal pH - The pH of the reaction is crucial. If it is too low, the amine will be protonated and non-nucleophilic. If it is too high, the formation of the iminium ion will be slow. A pH of 4-5 is generally recommended.[1]

Experimental Protocols

Protocol 1: N-Alkylation of N-Methylethanolamine with Benzyl Chloride

This protocol is based on a common industrial method.

Materials:

  • N-Methylethanolamine

  • Benzyl Chloride

  • Sodium Carbonate (anhydrous powder)

  • Solvent (optional, as excess N-methylethanolamine can act as a solvent)

Procedure:

  • To a reaction flask equipped with a stirrer, thermometer, and addition funnel, add N-methylethanolamine and powdered sodium carbonate. A molar ratio of approximately 1:3:1.2 for benzyl chloride:N-methylethanolamine:sodium carbonate is recommended.[1]

  • Heat the mixture to 40-45°C with stirring.

  • Slowly add benzyl chloride dropwise from the addition funnel over a period of 4-6 hours, maintaining the temperature between 40-45°C.[1]

  • After the addition is complete, raise the temperature to 80-120°C and continue stirring for 1-2 hours.[1]

  • Monitor the reaction by GC until the benzyl chloride content is below 0.5%.[1]

  • Cool the reaction mixture slightly and filter it while hot to remove the sodium chloride and excess sodium carbonate.[1]

  • The filtrate is then subjected to vacuum distillation. First, unreacted N-methylethanolamine is recovered. Then, the fraction corresponding to this compound is collected.

Protocol 2: Reductive Amination of Benzaldehyde with N-Methylethanolamine

This protocol is a general procedure for reductive amination using sodium triacetoxyborohydride (STAB).

Materials:

  • Benzaldehyde

  • N-Methylethanolamine

  • Sodium Triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • In a reaction flask, dissolve benzaldehyde and N-methylethanolamine (1.0-1.2 equivalents) in DCE or THF.

  • Add sodium triacetoxyborohydride (1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography if necessary.

Data Presentation

Table 1: Influence of Reactant Ratio on N-Alkylation

Benzyl Chloride (molar ratio)N-Methylethanolamine (molar ratio)Base (molar ratio)Conversion of Benzyl Chloride (%)Purity of Product (GC, %)
131.2>99.591.8 - 94.5

Data is illustrative and based on optimized conditions reported in the literature.[1]

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical SolventKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Methanol, EthanolCost-effective, potent.Can reduce the starting aldehyde; often requires a two-step process.[1][8]
Sodium Cyanoborohydride (NaBH₃CN) MethanolExcellent selectivity for the iminium ion, allowing for one-pot reactions.[8]Highly toxic, generates cyanide byproducts.[8]
Sodium Triacetoxyborohydride (STAB) DCE, THFMild, highly selective, less toxic than NaBH₃CN.[8][10]More expensive than NaBH₄.

Visualizations

experimental_workflow_N_alkylation start Start reactants Charge Reactor: - N-Methylethanolamine - Sodium Carbonate start->reactants heat1 Heat to 40-45°C reactants->heat1 add_bzcl Slowly Add Benzyl Chloride (4-6 hours) heat1->add_bzcl heat2 Heat to 80-120°C (1-2 hours) add_bzcl->heat2 monitor Monitor by GC (Benzyl Chloride < 0.5%) heat2->monitor filter Hot Filtration monitor->filter distill Vacuum Distillation filter->distill product N-Benzyl-N- methylethanolamine distill->product

Caption: Experimental workflow for the N-alkylation synthesis.

troubleshooting_low_yield_N_alkylation start Low or No Product Yield? check_completion Is the reaction complete? (Check TLC/GC) start->check_completion check_ratio Is the reactant ratio optimal? (Amine in excess) check_completion->check_ratio Yes solution_time_temp Increase reaction time and/or temperature. check_completion->solution_time_temp No check_base Is the base effective? check_ratio->check_base Yes solution_ratio Adjust stoichiometry. (e.g., BenzylChloride:Amine:Base = 1:3:1.2) check_ratio->solution_ratio No solution_base Use fresh, high-quality base. check_base->solution_base No experimental_workflow_reductive_amination start Start reactants Combine in Solvent (DCE/THF): - Benzaldehyde - N-Methylethanolamine start->reactants add_stab Add STAB (portion-wise) reactants->add_stab stir Stir at Room Temperature add_stab->stir monitor Monitor by TLC/GC stir->monitor quench Quench with aq. NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Distillation/Chromatography) dry_concentrate->purify product N-Benzyl-N- methylethanolamine purify->product

References

Optimizing stoichiometric ratios for the synthesis of N-Benzyl-N-methylethanolamine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Benzyl-N-methylethanolamine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly via the common method of alkylating N-methylethanolamine with benzyl (B1604629) chloride.

Issue 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors, including suboptimal stoichiometric ratios, insufficient reaction time or temperature, and inefficient purification.

  • Stoichiometric Ratios: The molar ratio of reactants is critical. An excess of N-methylethanolamine is generally recommended to favor the desired mono-benzylation and can also act as a solvent.[1] Research indicates that an optimal molar ratio of benzyl chloride to N-methylethanolamine to a solid base is approximately 1:3:1.2.[1] In terms of weight, a ratio of 1g of benzyl chloride to 3g of N-methylethanolamine and 1.2g of a solid base has been suggested for optimal results.[1][2]

  • Reaction Conditions: Ensure the reaction goes to completion by monitoring it, for instance by gas chromatography (GC), until the benzyl chloride content is minimal (e.g., less than 0.5%).[1] The reaction mixture is often heated to a temperature between 80–120°C for 1–2 hours to ensure completion.[1]

  • Purification: Loss of product during workup and purification can significantly impact the final yield. The crude product is typically purified by vacuum distillation after filtering the reaction mixture to remove inorganic salts.[1]

Issue 2: Formation of Quaternary Ammonium (B1175870) Salt Byproduct

Q: I am observing a significant amount of a quaternary ammonium salt byproduct in my reaction mixture. How can I minimize its formation?

A: The formation of a quaternary ammonium salt is a common side reaction resulting from the over-alkylation of the tertiary amine product.[1]

  • Temperature Control: Precise temperature control is crucial. Maintaining a lower temperature during the addition of benzyl chloride can significantly suppress this side reaction.[1]

  • Stoichiometry: Using a large excess of the starting amine (N-methylethanolamine) compared to the alkylating agent (benzyl chloride) can statistically favor mono-alkylation and reduce the likelihood of the product reacting further.[3]

  • Slow Addition of Alkylating Agent: Adding the benzyl chloride slowly, for example, via a syringe pump, helps to maintain its low concentration in the reaction mixture. This minimizes the chance of the more reactive tertiary amine product undergoing a second alkylation.[3]

Issue 3: Difficulty in Product Purification

Q: I am facing challenges in purifying the final product. What are the recommended procedures?

A: Purification of this compound typically involves removing unreacted starting materials, the base, and any side products.

  • Removal of Solid Base: If a solid-phase base is used, it can be easily removed by filtering the hot reaction mixture.[1]

  • Vacuum Distillation: The most common method for purifying the crude product is vacuum distillation.[1] This is effective for separating the desired product from excess N-methylethanolamine and other non-volatile impurities.

  • Extraction: An aqueous workup can be employed to remove water-soluble impurities. The organic layer containing the product can then be dried and concentrated before distillation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially scalable method for synthesizing this compound?

A1: The primary and most industrially scalable method is the alkylation of N-methylethanolamine with benzyl chloride.[1][4] This process involves the nucleophilic substitution of the chlorine atom in benzyl chloride by the nitrogen atom of N-methylethanolamine and is often carried out in the presence of a base to neutralize the hydrochloric acid formed.[1]

Q2: What is the role of the base in this synthesis?

A2: A base is used to neutralize the hydrochloric acid that is generated during the reaction.[1] This is essential to drive the reaction equilibrium towards the formation of the product. Solid inorganic bases are often advantageous as they simplify the workup process.[1]

Q3: Are there alternative methods for synthesizing this compound?

A3: Yes, an alternative route is reductive amination.[1][4] This method involves the reaction of benzaldehyde (B42025) with N-methylethanolamine to form an iminium ion intermediate, which is then reduced in situ to yield the final tertiary amine.[1] This approach is often favored for its milder reaction conditions and compatibility with various functional groups.[4]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction is often monitored by gas chromatography (GC).[1] The reaction is considered complete when the amount of the limiting reactant, typically benzyl chloride, falls below a certain threshold, such as 0.5%.[1]

Data Presentation

Table 1: Optimized Stoichiometric Ratios for N-Benzylation of N-methylethanolamine

Reactant/BaseMolar RatioWeight Ratio (per 1g Benzyl Chloride)
Benzyl Chloride11g
N-methylethanolamine33g
Solid Base1.21.2g

Data sourced from Benchchem and Google Patents.[1][2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Alkylation

This protocol is a general guideline based on literature procedures.[1] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a thermometer.

  • Charging Reactants: Charge the flask with N-methylethanolamine and a powdered solid inorganic base (e.g., potassium carbonate) according to the optimized stoichiometric ratios (see Table 1).

  • Addition of Benzyl Chloride: Begin stirring the mixture and slowly add benzyl chloride from the dropping funnel. It is crucial to control the rate of addition to manage the exothermic nature of the reaction and to minimize the formation of the quaternary ammonium salt byproduct.[1] Maintain a low temperature during this addition phase.[1]

  • Reaction: After the addition is complete, heat the reaction mixture to a temperature between 80-120°C for 1-2 hours to ensure the reaction proceeds to completion.[1]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as Gas Chromatography (GC), until the concentration of benzyl chloride is below 0.5%.[1]

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • If a solid base was used, filter the hot mixture to remove the inorganic salts.[1]

    • The filtrate contains the crude product and excess N-methylethanolamine.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.[1]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_workup Purification setup 1. Reaction Setup (Flask, Stirrer, Condenser) charge 2. Charge Reactants (N-methylethanolamine, Base) setup->charge add 3. Slow Addition (Benzyl Chloride) charge->add react 4. Heat Reaction (80-120°C, 1-2h) add->react monitor 5. Monitor Progress (GC) react->monitor workup 6. Workup (Cool, Filter) monitor->workup purify 7. Purification (Vacuum Distillation) workup->purify product Final Product: N-Benzyl-N- methylethanolamine purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield_solutions Solutions for Low Yield cluster_side_product_solutions Solutions for Side Product start Problem Encountered low_yield Low Yield start->low_yield side_product Side Product Formation (Quaternary Salt) start->side_product ratio Optimize Stoichiometric Ratios (1:3:1.2) low_yield->ratio conditions Adjust Reaction Conditions (Temp/Time) low_yield->conditions purification Improve Purification Technique low_yield->purification temp_control Precise Temperature Control (Lower Temp during addition) side_product->temp_control slow_addition Slow Addition of Benzyl Chloride side_product->slow_addition excess_amine Use Large Excess of N-methylethanolamine side_product->excess_amine

Caption: Troubleshooting logic for common synthesis issues.

References

Common side reactions in the alkylation of N-methylethanolamine and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the alkylation of N-methylethanolamine. Our aim is to help you navigate common side reactions and optimize your synthetic protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during the alkylation of N-methylethanolamine, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Mono-Alkylated Product

Potential CauseSuggested Solution(s)
Low Reactivity of Alkylating Agent - Use a more reactive alkylating agent (e.g., alkyl iodides > bromides > chlorides). - Increase the reaction temperature, but monitor for increased side product formation.
Suboptimal Base - Use a stronger, non-nucleophilic base to ensure complete deprotonation of the amine. - For phase-transfer catalysis, ensure the appropriate base (e.g., concentrated KOH or NaOH) is used to generate the active nucleophile.
Rearrangement of Intermediates In some cases, particularly with protecting groups, intermediates may be unstable and undergo rearrangement. A "one-pot synthesis" approach where the base and alkylating agent are added sequentially without isolating the free amine can sometimes mitigate this.[1]
Poor Solubility Ensure all reactants, especially the base, have some solubility in the reaction solvent. For heterogeneous mixtures, vigorous stirring is crucial. Consider a solvent system that better solubilizes all components.

Issue 2: Presence of Over-Alkylation Products (Di-alkylation and Quaternary Ammonium (B1175870) Salts)

Potential CauseSuggested Solution(s)
Excess Alkylating Agent - Use a stoichiometric amount or a slight excess of the alkylating agent relative to N-methylethanolamine. - Employ slow, dropwise addition of the alkylating agent to maintain its low concentration in the reaction mixture.
High Reactivity of Mono-Alkylated Product The mono-alkylated product can be more nucleophilic than the starting material, leading to a second alkylation. To circumvent this, consider using a protecting group strategy.
Incorrect Stoichiometry for Selective Mono-alkylation In methods like phase-transfer catalysis, using a large excess of the amine relative to the alkylating agent can favor mono-alkylation.[2]

Issue 3: Detection of O-Alkylated Side Products

Potential CauseSuggested Solution(s)
Reaction Conditions Favoring O-Alkylation - The choice of alkylating agent and leaving group can influence the site of alkylation. Harder electrophiles may favor O-alkylation.[3] - The solvent can also play a role; explore different solvent systems to optimize for N-alkylation.
Deprotonation of the Hydroxyl Group If a very strong base is used, it may deprotonate the hydroxyl group, leading to a competing alkoxide nucleophile. Use a base that is selective for the amine.
Unprotected Hydroxyl Group The most effective way to prevent O-alkylation is to protect the hydroxyl group prior to the N-alkylation step. A benzoyl or a silyl (B83357) protecting group can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the alkylation of N-methylethanolamine?

The primary side reactions are:

  • Over-alkylation : The secondary amine of N-methylethanolamine can be alkylated to form a tertiary amine. This tertiary amine can then be further alkylated to produce a quaternary ammonium salt.[1] This is often the most significant challenge when aiming for a mono-alkylated product.

  • O-alkylation : The hydroxyl group of N-methylethanolamine can also be alkylated, leading to the formation of an ether byproduct. The nitrogen in an amino alcohol is generally more nucleophilic than the oxygen, making N-alkylation more favorable, but O-alkylation can occur under certain conditions.[3][4]

Q2: How can I selectively achieve mono-N-alkylation and avoid over-alkylation?

There are several effective strategies:

  • Control of Stoichiometry : Carefully controlling the molar ratio of the alkylating agent to N-methylethanolamine is crucial. Using a 1:1 or a slight excess of the amine can favor mono-alkylation.[1]

  • Use of Protecting Groups : Protecting the nitrogen atom allows for controlled alkylation. For instance, a tert-butoxycarbonyl (Boc) group can be introduced to protect the amine, followed by alkylation of the remaining N-H bond, and subsequent deprotection.[1]

  • Phase-Transfer Catalysis (PTC) : This technique can enhance the selectivity of mono-alkylation. By using a phase-transfer catalyst, the reaction can be carried out in a biphasic system, and adjusting the reactant ratios can significantly favor the desired product. For instance, using a large excess of the amino alcohol to the alkylating agent in a PTC system has been shown to yield exclusively mono-alkylated products.[2]

Q3: When should I consider protecting the hydroxyl group?

Protection of the hydroxyl group is recommended when:

  • You observe significant O-alkylation byproducts in your reaction mixture.

  • The reaction conditions are harsh and could lead to undesired reactions at the hydroxyl group.

  • The alkylating agent is particularly reactive towards alcohols.

A common and effective protecting group for the hydroxyl function is the benzoyl group, which can be introduced by reacting the N-Boc protected N-methylethanolamine with benzoyl chloride.[1]

Q4: What are the best practices for setting up an N-alkylation reaction of N-methylethanolamine?

  • Solvent Choice : Aprotic polar solvents such as acetonitrile (B52724) (ACN) or dimethylformamide (DMF) are often good choices. The solubility of all reactants should be considered.

  • Base Selection : An appropriate inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is typically used to neutralize the acid formed during the reaction.

  • Temperature Control : Alkylation reactions are often exothermic. It is advisable to add the alkylating agent slowly at a lower temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature or be heated as necessary.[5]

  • Monitoring the Reaction : Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the progress of the reaction and identify the formation of any side products.[6][7]

Experimental Protocols

Below are detailed methodologies for key experiments related to the selective alkylation of N-methylethanolamine.

Protocol 1: Selective Mono-N-Alkylation using Protecting Groups

This protocol involves the protection of both the amine and hydroxyl groups to ensure selective mono-N-alkylation.

Step 1: N-Boc Protection of N-Methylethanolamine

  • Procedure : To a solution of N-methylethanolamine (1.0 eq) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 eq). If the starting material is an amine salt, a base like triethylamine (1.1 eq) should be added. The reaction is typically stirred at room temperature for 2-4 hours.

  • Work-up : The reaction mixture is concentrated under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate (B86663), filtered, and concentrated to yield the N-Boc protected product.

Step 2: Benzoyl Protection of the Hydroxyl Group

  • Procedure : The N-Boc-N-methylethanolamine (1.0 eq) is dissolved in DCM and cooled to 0 °C. A base such as triethylamine (1.5 eq) is added, followed by the dropwise addition of benzoyl chloride (1.1 eq). The reaction is stirred at 0 °C for 1 hour and then at room temperature for another hour.[1]

  • Work-up : The reaction mixture is washed with saturated sodium bicarbonate solution and brine. The organic layer is dried and concentrated to give the fully protected substrate.[1]

Step 3: N-Alkylation

  • Procedure : To a solution of the fully protected N-methylethanolamine (1.0 eq) in a dry solvent like THF at 0 °C, a strong base such as sodium hydride (NaH) (1.1 eq) is added portion-wise. The mixture is stirred for 30 minutes, after which the alkylating agent (e.g., methyl iodide, 1.2 eq) is added. The reaction is allowed to warm to room temperature and stirred overnight.

  • Work-up : The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography.

Step 4: Deprotection

  • Benzoyl Group Removal : The benzoyl group can be removed by hydrolysis with a base such as sodium hydroxide (B78521) or potassium carbonate in methanol (B129727) and water.

  • Boc Group Removal : The Boc group is typically removed under acidic conditions, for example, by treating with a 4M solution of HCl in dioxane or with trifluoroacetic acid (TFA) in DCM.[1]

Protocol 2: Selective Mono-N-Alkylation via Phase-Transfer Catalysis (PTC)

This method is adapted from a procedure for the selective N-alkylation of ethanolamine (B43304) and can be applied to N-methylethanolamine.[2]

  • Procedure : In a round-bottom flask equipped with a reflux condenser and a stirrer, a mixture of N-methylethanolamine (5.0 eq), a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) (0.1 eq), and a 40% aqueous solution of potassium hydroxide (1.0 eq) is prepared. The alkylating agent (e.g., allyl bromide, 1.0 eq) is then added dropwise with vigorous stirring. The reaction mixture is heated to 60-65 °C for 3 hours.[2]

  • Work-up : After cooling, the reaction mixture is extracted multiple times with diethyl ether or chloroform. The combined organic extracts are dried over anhydrous magnesium sulfate and concentrated. The product distribution can be analyzed by GC-MS.[2]

Data Presentation

The following table summarizes the expected outcomes of different strategies for the alkylation of N-methylethanolamine based on general principles and data from similar amino alcohol alkylations.

StrategyExpected Major ProductExpected Side ProductsSelectivity for Mono-N-Alkylation
Uncontrolled Alkylation (Excess Alkylating Agent)Di-alkylated and Quaternary Ammonium SaltMono-alkylated, O-alkylatedLow
Stoichiometric Control (1:1 Amine:Alkylating Agent)Mono-alkylated ProductDi-alkylated, O-alkylatedModerate
Phase-Transfer Catalysis (Excess Amine)Mono-alkylated ProductMinimalHigh[2]
Protecting Group Strategy (N-Boc, O-Benzoyl)Mono-alkylated ProductMinimalVery High[1]

Visualizations

Experimental Workflow: Protecting Group Strategy for Selective Mono-N-Alkylation

Protecting_Group_Workflow cluster_protection Protection Steps cluster_alkylation Alkylation cluster_deprotection Deprotection Steps start N-Methylethanolamine n_boc N-Boc Protection (Boc₂O) start->n_boc o_benzoyl O-Benzoyl Protection (Benzoyl Chloride) n_boc->o_benzoyl alkylation N-Alkylation (Base, Alkyl Halide) o_benzoyl->alkylation deprotect_o O-Deprotection (Base Hydrolysis) alkylation->deprotect_o deprotect_n N-Deprotection (Acid) deprotect_o->deprotect_n end Final Mono-N-Alkylated Product deprotect_n->end

Caption: Workflow for selective mono-N-alkylation using a protecting group strategy.

Troubleshooting Logic for Alkylation Reactions

Troubleshooting_Logic cluster_outcomes cluster_solutions_low_yield cluster_solutions_over_alkylation start Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) low_yield Low Yield of Desired Product start->low_yield Incomplete Conversion over_alkylation Over-alkylation Products Detected start->over_alkylation High MW Byproducts o_alkylation O-Alkylation Products Detected start->o_alkylation Isomeric Byproducts solution_ly1 Increase Reaction Time/Temperature low_yield->solution_ly1 solution_ly2 Use More Reactive Alkylating Agent low_yield->solution_ly2 solution_ly3 Change Base/Solvent low_yield->solution_ly3 solution_oa1 Protect Hydroxyl Group over_alkylation->solution_oa1 solution_oa2 Modify Solvent/Base System over_alkylation->solution_oa2 solution_oa3 Employ Phase-Transfer Catalysis over_alkylation->solution_oa3 o_alkylation->solution_oa1 o_alkylation->solution_oa2

Caption: Decision tree for troubleshooting common issues in N-methylethanolamine alkylation.

References

Technical Support Center: Stereoselective Synthesis with N-Benzyl-N-methylethanolamine Auxiliaries

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereoselective synthesis utilizing chiral auxiliaries derived from N-Benzyl-N-methylethanolamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring successful and efficient experimental outcomes.

Troubleshooting Guide

This guide addresses common challenges encountered during stereoselective reactions employing chiral auxiliaries derived from this compound.

Issue 1: Low Diastereoselectivity or Enantiomeric Excess (d.r. or e.e.)

Potential Causes:

  • Insufficient Chelation: The formation of a rigid, chelated transition state is crucial for high stereoselectivity. If the metal cation (e.g., from an organometallic reagent or Lewis acid) is not effectively coordinating with the amino and hydroxyl groups of the auxiliary, it can lead to poor facial discrimination.[1]

  • Inappropriate Solvent: The solvent plays a critical role in the reaction. Coordinating solvents (e.g., THF, diethyl ether) can compete with the chiral auxiliary for binding to the metal center, disrupting the necessary rigid transition state.[1]

  • Suboptimal Reaction Temperature: Higher reaction temperatures can overcome the small energy difference between the diastereomeric transition states, resulting in reduced selectivity.[1]

  • Steric Mismatch: The steric hindrance of the substrate, electrophile, or the auxiliary itself may not be ideal for effective stereochemical control.[1]

  • Impure Reagents: The presence of impurities in the starting materials, reagents, or the chiral auxiliary can interfere with the reaction and lower the stereoselectivity.

Solutions:

  • Enhance Chelation: Consider using a Lewis acid additive to promote the formation of a more rigid chelated structure. The choice of the metal counterion is also important, as different metals (e.g., Li, Mg, Zn, Ti) exhibit varying coordination properties.[1]

  • Solvent Screening: A systematic screening of solvents is recommended. Evaluate a range of non-coordinating solvents (e.g., toluene, hexanes) and coordinating solvents to find the optimal balance for your specific reaction.

  • Temperature Optimization: Lowering the reaction temperature, often to -78 °C or even lower, is a common strategy to enhance stereoselectivity.

  • Reagent Modification: If possible, consider modifying the steric bulk of the electrophile or nucleophile to improve the steric match with the chiral auxiliary.[1]

  • Ensure Reagent Purity: Use freshly purified reagents and ensure the chiral auxiliary is of high enantiomeric purity.

Issue 2: Low Reaction Yield

Potential Causes:

  • Incomplete Deprotonation: In reactions involving enolate formation, incomplete deprotonation can lead to low conversion of the starting material.

  • Reagent Decomposition: Organometallic reagents are often sensitive to temperature and moisture, and their decomposition can result in lower yields. The product itself may also be unstable under the reaction or workup conditions.[1]

  • Poor Solubility: The substrate or reagents may have limited solubility at the low temperatures often required for high stereoselectivity.[1]

  • Moisture Contamination: Organometallic reagents are highly sensitive to moisture, which can quench the reagent and reduce the yield.[1]

Solutions:

  • Optimize Deprotonation: Increase the deprotonation time or consider using a stronger base.

  • Verify Reagent Quality and Stability: Use freshly titrated organometallic reagents. Employ milder quenching and workup procedures to prevent product degradation.[1]

  • Improve Solubility: If solubility is an issue, consider using a co-solvent to enhance the solubility of the reactants at low temperatures. Ensure efficient stirring to maintain a homogeneous mixture.[1]

  • Rigorous Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1]

Issue 3: Difficulty in Removing the Chiral Auxiliary

Potential Causes:

  • Harsh Cleavage Conditions: The conditions required to cleave the auxiliary may be too harsh, leading to decomposition or racemization of the desired product.

  • Steric Hindrance: The steric bulk around the cleavage site may hinder the approach of the cleaving reagent.

Solutions:

  • Mild Cleavage Methods: Explore milder cleavage conditions. For N-benzyl groups, catalytic hydrogenation (e.g., Pd/C, H₂) is a common and often mild method. Oxidative cleavage or the use of different Lewis acids can also be effective.

  • Systematic Screening of Cleavage Reagents: Test a variety of cleavage reagents and conditions to find a method that efficiently removes the auxiliary without compromising the integrity of the product.

Frequently Asked Questions (FAQs)

Q1: How do chiral amino alcohol auxiliaries like those derived from this compound induce stereoselectivity?

The primary mechanism involves the formation of a rigid, five-membered chelate ring between the amino and hydroxyl groups of the auxiliary and a metal center (from a Lewis acid or organometallic reagent). This rigid structure effectively blocks one face of the prochiral substrate, forcing the incoming reagent to attack from the less sterically hindered face, thereby controlling the stereochemical outcome of the reaction.[1]

Q2: What types of reactions are suitable for using this compound-derived auxiliaries?

Chiral amino alcohol auxiliaries are versatile and can be used in a variety of carbon-carbon bond-forming reactions, including:

  • Asymmetric alkylation of enolates

  • Nucleophilic additions to aldehydes and ketones

  • Diastereoselective aldol (B89426) reactions

  • Asymmetric conjugate additions

Q3: How can I confirm the enantiomeric purity of my final product after cleaving the auxiliary?

The enantiomeric excess (e.e.) of the final product is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Derivatization with a chiral agent to form diastereomers that can be distinguished by standard NMR spectroscopy is another common method.

Q4: Can the this compound auxiliary be recovered and reused?

In many cases, the chiral auxiliary can be recovered after the cleavage step. The efficiency of recovery will depend on the cleavage method and the stability of the auxiliary under those conditions. Purification of the recovered auxiliary is often necessary before it can be reused.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the diastereoselectivity of an asymmetric alkylation reaction using a chiral amino alcohol auxiliary. Note: This data is representative and actual results will vary depending on the specific substrate, reagents, and auxiliary used.

EntrySolventTemperature (°C)Diastereomeric Ratio (d.r.)Yield (%)
1THF-7895:585
2Toluene-7898:282
3CH₂Cl₂-7890:1088
4THF-4085:1590
5THF070:3092

Experimental Protocols

Representative Protocol: Diastereoselective Alkylation of a Ketone using a Chiral Imine Derived from this compound

This protocol is a general guideline and may require optimization for specific substrates and electrophiles.

Step 1: Formation of the Chiral Imine

  • In a flame-dried, round-bottom flask equipped with a Dean-Stark apparatus and under an inert atmosphere, dissolve the chiral this compound auxiliary (1.0 eq.) and the ketone (1.1 eq.) in anhydrous toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until water is no longer collected in the Dean-Stark trap.

  • Remove the solvent under reduced pressure to obtain the crude chiral imine, which can often be used in the next step without further purification.

Step 2: Deprotonation and Alkylation

  • Dissolve the crude chiral imine in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.2 eq.) dropwise.

  • Stir the mixture at -78 °C for 1-2 hours to ensure complete enolate formation.

  • Add the alkylating agent (e.g., benzyl (B1604629) bromide, 1.5 eq.) dropwise.

  • Stir the reaction at -78 °C for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

Step 3: Workup and Auxiliary Cleavage

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

  • Cleavage of the N-Benzyl Group: Dissolve the purified product in a suitable solvent (e.g., methanol (B129727) or ethanol). Add a catalytic amount of Palladium on carbon (10 wt% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) until the reaction is complete (monitored by TLC). Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the debenzylated product.

Visualizations

experimental_workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Alkylation cluster_step3 Step 3: Workup & Cleavage start Mix Auxiliary, Ketone, & Toluene reflux Reflux with Dean-Stark start->reflux concentrate1 Remove Solvent reflux->concentrate1 dissolve Dissolve Imine in THF (-78°C) concentrate1->dissolve Crude Imine deprotonate Add LDA dissolve->deprotonate alkylate Add Alkylating Agent deprotonate->alkylate quench Quench with NH4Cl alkylate->quench Crude Product extract Extract & Dry quench->extract purify Purify (Chromatography) extract->purify cleave Cleave Auxiliary (e.g., Hydrogenation) purify->cleave final_product Final Chiral Product cleave->final_product

A generalized experimental workflow for stereoselective alkylation.

troubleshooting_workflow cluster_temp cluster_solvent cluster_reagents cluster_lewis start Low Diastereoselectivity? temp_check Is Temp ≤ -78°C? start->temp_check Yes success High Diastereoselectivity start->success No lower_temp Lower Temperature temp_check->lower_temp No solvent_check Using Coordinating Solvent (e.g., THF)? temp_check->solvent_check Yes lower_temp->temp_check switch_solvent Switch to Non-coordinating Solvent (e.g., Toluene) solvent_check->switch_solvent No reagent_check Reagents Pure & Dry? solvent_check->reagent_check Yes switch_solvent->solvent_check try_coordinating Try Coordinating Solvent purify_reagents Purify/Dry Reagents & Solvents reagent_check->purify_reagents No lewis_check Using Lewis Acid? reagent_check->lewis_check Yes purify_reagents->reagent_check add_lewis Add Lewis Acid (e.g., TiCl4, ZnCl2) lewis_check->add_lewis No lewis_check->success Yes add_lewis->success

A decision tree for troubleshooting low diastereoselectivity.

References

Technical Support Center: Enhancing Chiral Resolution with N-Benzyl-N-methylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the efficiency of chiral resolution using N-Benzyl-N-methylethanolamine. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during the resolution of racemic acids via diastereomeric salt crystallization.

While this compound is utilized as a precursor in the synthesis of chiral catalysts and ligands, its direct application as a resolving agent is not extensively documented in publicly available literature.[1][2][3] The guidance provided herein is based on established principles of chiral resolution and extrapolates from data on structurally similar resolving agents, such as N-benzyl-1-phenylethylamine, which have been successfully used for the resolution of racemic carboxylic acids like ibuprofen (B1674241) and mandelic acid derivatives.[4][5][6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the chiral resolution of racemic acids using this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Precipitation of Diastereomeric Salt 1. Improper Solvent Selection: The diastereomeric salts may be too soluble in the chosen solvent.[7] 2. Suboptimal Molar Ratio: An incorrect ratio of the racemic acid to this compound can hinder salt formation.[6] 3. Inappropriate Crystallization Temperature: The temperature may be too high, keeping the salts in solution.[6] 4. Incorrect Solvent Volume: The concentration of the reactants may be too low.[6]1. Solvent Screening: Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures).[6] 2. Optimize Molar Ratio: A 1:1 molar ratio is often a good starting point. Vary the ratio to find the ideal condition for your specific acid.[6] 3. Temperature Optimization: Gradually lower the crystallization temperature. For some systems, cooling to 15°C or even lower may be necessary.[6] 4. Adjust Concentration: Systematically vary the solvent volume to find the optimal concentration for precipitation.[6]
Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.) 1. Inefficient Chiral Discrimination: this compound may not be the most effective resolving agent for the target acid. 2. Co-precipitation of the More Soluble Diastereomer: Both diastereomeric salts are precipitating from the solution.[7] 3. Impurities: Impurities in the racemic mixture or the resolving agent can interfere with crystallization.[6]1. Consider Alternative Resolving Agents: If optimization fails, a different resolving agent may be necessary. 2. Recrystallization: Purify the obtained diastereomeric salt by recrystallizing it from a suitable solvent.[7] 3. Ensure Purity of Starting Materials: Verify the purity of both the racemic acid and this compound.[6]
"Oiling Out" of the Diastereomeric Salt 1. High Supersaturation: The concentration of the salt is too high, leading to separation as a liquid instead of a solid.[7] 2. Inappropriate Solvent: The chosen solvent may not be suitable for crystallization.1. Reduce Supersaturation: Use a more dilute solution or cool the solution at a slower rate.[7] 2. Solvent System Modification: Add a co-solvent to increase the solubility slightly and promote crystal formation over oiling.
Inconsistent Results 1. Variability in Experimental Conditions: Minor changes in solvent purity, temperature, stirring rate, or cooling profile can affect the outcome.[6]1. Strictly Control Parameters: Ensure all experimental conditions are kept consistent between batches.[6]

Frequently Asked Questions (FAQs)

Q1: What types of racemic compounds are potentially resolvable with this compound?

A1: this compound, as a chiral amine, is theoretically suitable for the resolution of racemic carboxylic acids through the formation of diastereomeric salts.[8] This includes classes of compounds like profens (e.g., ibuprofen, naproxen) and mandelic acid derivatives.[4][9][10]

Q2: How does the structure of this compound contribute to chiral recognition?

A2: The effectiveness of a chiral resolving agent depends on the formation of a stable diastereomeric salt with one enantiomer of the racemic acid, which then crystallizes preferentially. The structural elements of this compound, including the chiral center, the benzyl (B1604629) group, and the hydroxyl group, can participate in various non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for chiral discrimination.[6]

Q3: What is the role of the solvent in chiral resolution?

A3: The solvent plays a critical role in the success of chiral resolution by influencing the solubility of the diastereomeric salts.[7] An ideal solvent will exhibit a significant solubility difference between the two diastereomers, allowing the less soluble salt to crystallize while the more soluble one remains in solution.

Q4: How can I recover the resolved enantiomer from the diastereomeric salt?

A4: The resolved enantiomer can be liberated from the diastereomeric salt by treatment with an acid (e.g., HCl) to protonate the amine, followed by extraction of the free carboxylic acid into an organic solvent.[4] The resolving agent can often be recovered from the aqueous layer.[6]

Q5: What is "Resolution-Racemization-Recycle" and can it be applied here?

A5: "Resolution-Racemization-Recycle" (RRR) is a process where the unwanted enantiomer remaining in the mother liquor is racemized and then recycled back into the resolution process, thereby improving the overall yield.[8] For some carboxylic acids, this can be achieved by heating in the presence of a base.[11]

Data Presentation

The following tables summarize representative quantitative data for the chiral resolution of common racemic acids using structurally similar resolving agents to this compound. This data can serve as a benchmark when developing a process with this compound.

Table 1: Chiral Resolution of Racemic Ibuprofen with (S)-(-)-α-methylbenzylamine [9]

Parameter Value
Racemic Ibuprofen:Resolving Agent:KOH Ratio1:0.5:0.5
SolventEthyl Acetate
Temperature Range70°C to 25°C
Diastereomeric Excess (d.e.) of Salt80%
Yield of Diastereomeric Salt71%
Enantiomeric Excess (e.e.) of S-Ibuprofen80%
Yield of S-Ibuprofen95%

Table 2: Chiral Resolution of Racemic 4-Chloromandelic Acid with (R)-(+)-N-benzyl-1-phenylethylamine [6]

Parameter Value
Molar Ratio (Acid:Resolving Agent)1:1
SolventAbsolute Ethanol
Solvent Volume1.6 mL / 1 mmol acid
Filtration Temperature15°C

Experimental Protocols

The following are detailed methodologies for key experiments related to chiral resolution. These can be adapted for use with this compound.

Protocol 1: General Procedure for Chiral Resolution of a Racemic Carboxylic Acid

Materials:

  • Racemic carboxylic acid (e.g., ibuprofen)

  • This compound

  • Screening solvents (e.g., ethanol, isopropanol, ethyl acetate)

  • Hydrochloric acid (2 M)

  • Organic extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution and Salt Formation: In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 eq.) in a suitable solvent with heating. In a separate container, dissolve this compound (0.5-1.0 eq.) in a minimal amount of the same solvent. Add the resolving agent solution to the acid solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, cool the flask in an ice bath and gently scratch the inside with a glass rod to induce crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Recrystallization (Optional): To improve purity, recrystallize the diastereomeric salt from a minimal amount of hot solvent.[5]

  • Liberation of the Enantiomer: Suspend the diastereomeric salt in water and add 2 M HCl until the solution is acidic. Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., 3 x 20 mL of diethyl ether).[4]

  • Drying and Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the resolved carboxylic acid.

  • Analysis: Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.

Protocol 2: Synthesis of this compound [1]

Materials:

  • N-methylethanolamine

  • Benzyl chloride

  • A suitable base (e.g., sodium carbonate)

  • Solvent (e.g., acetonitrile)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-methylethanolamine and the base in the solvent.

  • Addition of Benzyl Chloride: Slowly add benzyl chloride to the reaction mixture at a controlled temperature (e.g., 40-45°C) to minimize the formation of quaternary ammonium (B1175870) salts.

  • Reaction Completion: Heat the mixture (e.g., to 80-120°C) for 1-2 hours to ensure the reaction goes to completion. Monitor the reaction progress by GC or TLC.

  • Work-up: After cooling, filter the reaction mixture to remove inorganic salts. The filtrate is then subjected to vacuum distillation to purify the this compound.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the chiral resolution process.

G cluster_0 Racemic Acid Racemic Acid Diastereomeric Salts Diastereomeric Salts Racemic Acid->Diastereomeric Salts + Chiral Amine Chiral Amine This compound Chiral Amine->Diastereomeric Salts Crystallization Crystallization Diastereomeric Salts->Crystallization Less Soluble Salt (Solid) Less Soluble Salt (Solid) Crystallization->Less Soluble Salt (Solid) More Soluble Salt (Solution) More Soluble Salt (Solution) Crystallization->More Soluble Salt (Solution) Liberation Acid Treatment Less Soluble Salt (Solid)->Liberation Pure Enantiomer Pure Enantiomer Liberation->Pure Enantiomer

Workflow for Chiral Resolution via Diastereomeric Salt Crystallization.

G Start Start Low_ee Low Enantiomeric Excess? Start->Low_ee Recrystallize Recrystallize Diastereomeric Salt Low_ee->Recrystallize Yes No_Precipitate No Precipitation? Low_ee->No_Precipitate No Check_Purity Check Purity of Starting Materials Recrystallize->Check_Purity Optimize_Solvent Optimize Solvent System Check_Purity->Optimize_Solvent End End Optimize_Solvent->End Adjust_Concentration Adjust Concentration No_Precipitate->Adjust_Concentration Yes No_Precipitate->End No Lower_Temp Lower Crystallization Temperature Adjust_Concentration->Lower_Temp Lower_Temp->Optimize_Solvent

Troubleshooting Logic for Low Chiral Resolution Efficiency.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Validating the Purity of Synthesized N-Benzyl-N-methylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for validating the purity of synthesized N-Benzyl-N-methylethanolamine, a versatile intermediate in organic synthesis and pharmaceutical research.[1][2] Ensuring the purity of this compound is critical for the consistency and safety of downstream applications, including the synthesis of active pharmaceutical ingredients (APIs). This document outlines key analytical techniques, presents their performance data, and provides detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.

Introduction to Purity Validation

Analytical method validation is a crucial component of quality control in the pharmaceutical industry.[3][4] It provides documented evidence that an analytical procedure is suitable for its intended purpose, ensuring reliable and reproducible results for identification, impurity profiling, and assay of substances.[3][5] For this compound, a tertiary benzylamine, common impurities may arise from the synthesis process, such as unreacted starting materials (e.g., N-methylethanolamine and benzyl (B1604629) chloride), byproducts from side reactions (e.g., quaternary ammonium (B1175870) salt formation from over-alkylation), or degradation products.[2]

Comparison of Key Analytical Methods

The primary analytical techniques for assessing the purity of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and is suited for different aspects of purity validation.

Analytical MethodPrincipleKey Performance CharacteristicsTypical Application
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.High sensitivity and specificity for volatile and semi-volatile impurities. Excellent for identifying unknown impurities through mass spectral libraries.Impurity profiling, detection of residual solvents, and quantification of volatile byproducts.
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their affinity to a stationary phase with a liquid mobile phase.Versatile for a wide range of compounds, including non-volatile and thermally labile impurities. Offers high precision and accuracy for quantification.[6]Quantitative purity assessment, determination of non-volatile impurities, and stability testing.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure elucidation and quantification without the need for a specific reference standard for the impurity (qNMR).Structural confirmation of the main compound and identification and quantification of major impurities.

Quantitative Performance Data

The following table summarizes typical performance data for the validated analysis of this compound and related amino alcohols using different analytical techniques. Note: The values presented are illustrative and may vary based on the specific instrumentation and experimental conditions.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)
Limit of Detection (LOD) ~0.01 µg/mL~0.01 mg/g~0.1% (relative to main signal)
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.03 mg/g~0.3% (relative to main signal)
Linearity (R²) >0.99>0.999>0.99
Accuracy (% Recovery) 95-105%94.4% to 96.2%98-102%
Precision (%RSD) < 5%< 2%< 3%

Data for HPLC is derived from a study on N-methylethanolamine, a related compound.[7]

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the detection of volatile and semi-volatile impurities in this compound. Due to the polar nature of N,N-disubstituted ethanolamines, derivatization can improve chromatographic peak shape and detection.[8]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890 GC with 5975 MS detector).[8]

  • Capillary column: Agilent DB-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness) or equivalent.[8]

Sample Preparation (with Derivatization):

  • Prepare a stock solution of this compound in anhydrous dichloromethane (B109758).

  • To 100 µL of the stock solution in an autosampler vial, add 10 µL of benzyl bromide and 10 mg of sodium carbonate.[8]

  • Cap the vial and heat at 55°C for 2 hours.[8]

  • Cool the vial, and dilute the reaction mixture with anhydrous dichloromethane before injection.[8]

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.[8]

  • Injector Temperature: 250°C.[8]

  • Injection Volume: 1 µL.[8]

  • Oven Temperature Program: Initial temperature of 40°C, hold for 3 minutes, then ramp at 8°C/min to 300°C and hold for 3 minutes.[8]

  • MS Ion Source Temperature: 230°C.[8]

  • MS Quadrupole Temperature: 150°C.[8]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

High-Performance Liquid Chromatography (HPLC)

This reverse-phase HPLC method is suitable for the quantitative determination of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: Cosmosil MS-II, C18, 250 mm x 4.6 mm, 5 µm particle size or a similar L1 column.[7]

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Mobile Phase: A mixture of acetonitrile (B52724) and water with a suitable buffer like phosphoric acid or formic acid for MS compatibility.[9] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the structural confirmation of this compound and the identification and quantification of impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or 500 MHz).[10]

Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[10]

  • Add an internal standard (e.g., tetramethylsilane (B1202638) - TMS) for chemical shift referencing.[10]

  • Filter the sample into a 5 mm NMR tube.[10]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.[10]

  • Spectral Width: 12-16 ppm.[10]

  • Acquisition Time: 2-3 seconds.[10]

  • Relaxation Delay: 1-2 seconds.[10]

  • Number of Scans: 8-16.[10]

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled ¹³C experiment.[10]

Logical Workflow for Method Selection

The choice of analytical method depends on the specific requirements of the analysis. The following workflow can guide the selection process.

Analytical Method Selection Workflow start Define Analytical Goal goal_identity Structural Confirmation start->goal_identity goal_purity Quantitative Purity Assay start->goal_purity goal_impurity Impurity Profiling/ Identification start->goal_impurity method_nmr NMR Spectroscopy goal_identity->method_nmr method_hplc HPLC goal_purity->method_hplc decision_volatile Are impurities volatile? goal_impurity->decision_volatile method_hplc->method_nmr For structural confirmation of separated impurities method_gcms GC-MS method_gcms->method_nmr For structural confirmation of separated impurities decision_volatile->method_hplc No decision_volatile->method_gcms Yes

Caption: Workflow for selecting an analytical method.

Conclusion

The validation of purity for synthesized this compound is essential for its application in research and drug development. GC-MS, HPLC, and NMR are powerful and complementary techniques for this purpose. The choice of method should be guided by the specific analytical goal, whether it is for routine purity checks, identification of unknown impurities, or structural confirmation. By employing the appropriate validated analytical methods, researchers can ensure the quality, consistency, and reliability of their synthesized this compound.

References

Comparing the efficacy of N-Benzyl-N-methylethanolamine with other chiral auxiliaries.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the stereocontrolled synthesis of enantiomerically pure compounds is of paramount importance. Chiral auxiliaries are powerful tools temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. This guide provides a comparative analysis of the efficacy of several widely used chiral auxiliaries, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate auxiliary for their synthetic challenges.

While this guide focuses on established and well-documented chiral auxiliaries, it is important to note the current landscape of N-Benzyl-N-methylethanolamine. Although a versatile chiral amino alcohol used as a precursor in the synthesis of chiral catalysts and ligands[1], a comprehensive review of scientific literature reveals a notable absence of published experimental data on its direct application and performance as a chiral auxiliary in key asymmetric reactions such as alkylations and aldol (B89426) reactions. Therefore, a direct quantitative comparison of its efficacy with the auxiliaries discussed below is not feasible at this time.

Performance Comparison of Prominent Chiral Auxiliaries

The effectiveness of a chiral auxiliary is primarily evaluated by its ability to induce high levels of diastereoselectivity and enantiomeric excess (ee), afford high chemical yields, and be readily attached to and cleaved from the substrate. This section compares the performance of several leading chiral auxiliaries in two fundamental carbon-carbon bond-forming reactions: asymmetric alkylation and asymmetric aldol reactions.

Asymmetric Alkylation Reactions

Asymmetric alkylation is a cornerstone of stereoselective synthesis. The following table summarizes the performance of various chiral auxiliaries in this key transformation.

Chiral AuxiliarySubstrate (N-Acyl Derivative)ElectrophileDiastereoselectivity (dr)Yield (%)
Evans' Oxazolidinone N-Propionyl-(4S)-4-isopropyl-2-oxazolidinoneBenzyl (B1604629) bromide>99:190-95
Oppolzer's Camphorsultam N-PropionylcamphorsultamMethyl iodide98:295
Myers' Pseudoephedrine (1R,2R)-Pseudoephedrine propionamiden-Butyl iodide>99:180
Enders' SAMP Hydrazone Propanal SAMP hydrazoneMethyl iodide>95:585
(-)-8-Phenylmenthol (B56881) (-)-8-Phenylmenthyl propionateAllyl bromide33% de83-100
Asymmetric Aldol Reactions

The aldol reaction is a powerful method for constructing chiral β-hydroxy carbonyl compounds. The choice of chiral auxiliary significantly influences the stereochemical outcome.

Chiral AuxiliarySubstrate (N-Acyl Derivative)AldehydeDiastereoselectivity (syn:anti)Yield (%)
Evans' Oxazolidinone N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneIsobutyraldehyde>99:180-95
Oppolzer's Camphorsultam N-PropionylcamphorsultamBenzaldehyde95:588
Myers' Pseudoephedrine (1R,2R)-Pseudoephedrine propionamideIsobutyraldehyde97:385

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the attachment of the acyl substrate, the diastereoselective reaction, and the cleavage of each featured auxiliary.

Evans' Oxazolidinone Protocol

1. Acylation of the Chiral Auxiliary:

  • To a solution of (4S)-4-isopropyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, is added n-butyllithium (1.05 eq) dropwise.

  • The resulting solution is stirred for 15 minutes, followed by the dropwise addition of propionyl chloride (1.1 eq).

  • The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous NH4Cl solution and the product is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to afford the N-propionyl oxazolidinone.

2. Asymmetric Alkylation:

  • To a solution of the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C is added sodium bis(trimethylsilyl)amide (1.1 eq).

  • The mixture is stirred for 30 minutes, followed by the addition of benzyl bromide (1.2 eq).

  • The reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NH4Cl solution and worked up as described above to yield the alkylated product.

3. Auxiliary Cleavage:

  • The alkylated product is dissolved in a mixture of THF and water.

  • Lithium hydroxide (B78521) (2.0 eq) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The THF is removed under reduced pressure, and the aqueous layer is acidified with HCl and extracted with ethyl acetate to yield the chiral carboxylic acid. The chiral auxiliary can be recovered from the aqueous layer.

Myers' Pseudoephedrine Protocol

1. Amide Formation:

  • To a solution of (+)-pseudoephedrine (1.0 eq) in CH2Cl2 is added propionyl chloride (1.1 eq) and triethylamine (B128534) (1.2 eq) at 0 °C.

  • The reaction mixture is stirred at room temperature overnight.

  • The mixture is washed with water and brine, dried over anhydrous Na2SO4, and concentrated to give the pseudoephedrine amide.

2. Asymmetric Alkylation:

  • The pseudoephedrine amide (1.0 eq) and LiCl (5.0 eq) are dissolved in anhydrous THF and cooled to -78 °C.

  • Lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the solution is stirred for 30 minutes.

  • n-Butyl iodide (1.2 eq) is added, and the reaction is stirred at -78 °C for 2 hours.

  • The reaction is quenched with saturated aqueous NH4Cl and worked up to afford the alkylated amide.

3. Auxiliary Cleavage:

  • The alkylated amide is refluxed in a 1:1 mixture of THF and 1 M H2SO4 for 12 hours.

  • After cooling, the mixture is extracted with ethyl acetate to isolate the chiral carboxylic acid. The aqueous layer is basified and extracted to recover the pseudoephedrine auxiliary.

Visualization of Key Concepts

To further clarify the experimental workflow and the underlying principles of stereocontrol, the following diagrams are provided.

Asymmetric_Alkylation_Workflow cluster_start Auxiliary Attachment cluster_reaction Diastereoselective Reaction cluster_end Auxiliary Cleavage Auxiliary Chiral Auxiliary Acylation Acylation Auxiliary->Acylation Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Substrate->Acylation Attached_Substrate Substrate-Auxiliary Adduct Acylation->Attached_Substrate Base Base (e.g., LDA) Enolate Chiral Enolate Base->Enolate Deprotonation Alkylation Alkylation Enolate->Alkylation Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Alkylation Alkylated_Product Alkylated Adduct (Diastereomeric Mixture) Alkylation->Alkylated_Product Cleavage Cleavage Alkylated_Product->Cleavage Final_Product Enantiomerically Enriched Product Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

General workflow for asymmetric alkylation using a chiral auxiliary.

Evans_Auxiliary_Stereocontrol cluster_enolate Chelated (Z)-Enolate Formation cluster_approach Electrophile Approach cluster_product Stereoselective Product Formation Enolate The rigid bicyclic transition state blocks one face of the enolate. Approach The electrophile (E+) approaches from the less sterically hindered face. Enolate->Approach Steric Guidance Product Formation of a single major diastereomer. Approach->Product C-C Bond Formation

Mechanism of stereocontrol for Evans' oxazolidinone auxiliaries.

Concluding Remarks

The choice of a chiral auxiliary is a critical decision in the design of an asymmetric synthesis. Evans' oxazolidinones are renowned for their high and predictable stereocontrol in a variety of reactions. Oppolzer's camphorsultam offers a robust and often crystalline platform, which can facilitate purification. Myers' pseudoephedrine provides a practical and cost-effective option, especially as both enantiomers are readily available. Enders' SAMP/RAMP hydrazones are particularly effective for the asymmetric α-alkylation of aldehydes and ketones. While (-)-8-phenylmenthol has historical significance, its application can be limited by lower diastereoselectivities in some cases.

For researchers at the forefront of drug discovery and development, a thorough understanding of the strengths and limitations of each class of chiral auxiliary is essential for the efficient and stereoselective synthesis of complex molecular targets. The data and protocols presented in this guide serve as a valuable resource for making informed decisions in this critical area of chemical science. Future investigations into novel chiral auxiliaries, including derivatives of this compound, will undoubtedly continue to expand the synthetic chemist's toolkit.

References

Performance evaluation of N-Benzyl-N-methylethanolamine in industrial-scale applications.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

N-Benzyl-N-methylethanolamine (NBMEA) is a versatile tertiary amine that serves as a critical intermediate and functional component in a variety of industrial-scale applications. Its unique molecular structure, featuring a tertiary amine, a hydroxyl group, and a benzyl (B1604629) group, imparts a range of desirable chemical properties. This guide provides an objective comparison of NBMEA's performance against common alternatives in its primary applications, supported by available experimental data and detailed protocols.

Biochemical Purification: A Ligand for Mixed-Mode Chromatography

A standout industrial application of this compound is its use as the functional ligand in the mixed-mode chromatography resin, Capto™ Adhere.[1] This resin is widely employed in the downstream processing of biomolecules, particularly for the purification of monoclonal antibodies (mAbs) after an initial protein A capture step.[2] The NBMEA ligand imparts a multimodal functionality, combining weak anion exchange with hydrophobic interaction capabilities.[3]

Performance Comparison: Capto™ Adhere vs. Alternatives

The primary alternatives to Capto™ Adhere in the polishing steps of mAb purification include traditional anion exchangers (e.g., Q-type resins), other mixed-mode resins, and additional chromatography steps like cation exchange or hydrophobic interaction chromatography.

Performance MetricCapto™ Adhere (NBMEA-based)Traditional Anion Exchange (e.g., Q Sepharose)Other Mixed-Mode Resins (e.g., MEP HyperCel, PPA Hypercel)Cation Exchange + Anion Exchange (Three-Step Process)
Impurity Removal
Host Cell Proteins (HCP)Excellent reduction.[4] Can achieve HCP levels <10 ppm in a two-step process.[2]Good, but can be less effective at high salt concentrations.Performance is variable and molecule-dependent.[5]Generally effective at reducing HCP to low levels.
Aggregates (Dimers, etc.)Efficiently removes aggregates to <0.5%.[3] Superior dimer removal compared to some alternatives.[5]Less effective for aggregate removal.Can be effective, but performance varies.[5]Cation exchange step is often effective for aggregate removal.
Leached Protein AEffectively removes leached protein A.[2]Can also remove leached protein A.Performance is variable.Typically removed in the polishing steps.
VirusesHigh log reduction factors for viruses like MVM and MuLV, even at high conductivity.[4]Virus clearance can be compromised at high salt concentrations.Virus clearance data is less readily available.A dedicated virus filtration step is often required.
Process Efficiency
Number of StepsEnables a two-step purification process (Protein A + Capto™ Adhere).[2]Typically part of a three-step process.Can be used in two or three-step processes.A three-step process is inherently longer.
Binding CapacityHigh dynamic binding capacity, especially in flow-through mode.Good binding capacity.Binding capacity is molecule and resin-dependent.Good binding capacity for each step.
YieldHigh monomer yield, often around 87-92%.[3][5]High yield.Yield is variable.Cumulative yield over three steps can be lower.
Operating Conditions
Salt ToleranceEffective over a wide range of conductivities.[4]Performance is sensitive to high salt concentrations.Salt tolerance varies by resin.Each step has specific salt concentration requirements.
pH RangeWide operating window for pH.[2]Operates within a specific pH range for binding and elution.Operating pH is a critical parameter for performance.Each step has a defined optimal pH range.
Experimental Protocols

Protocol 1: General Protein Purification using Capto™ Adhere in Flow-Through Mode

This protocol is suitable for the removal of impurities such as host cell proteins (HCPs), aggregates, and leached Protein A from a monoclonal antibody (mAb) solution.

  • Column Equilibration: Equilibrate the Capto™ Adhere column with a buffer at the desired pH and conductivity for sample loading. A common buffer is 25 mM BIS-TRIS with a specific concentration of NaCl to adjust conductivity, at a pH between 6.0 and 8.0.

  • Sample Preparation: Adjust the pH and conductivity of the protein A elution pool to match the equilibration buffer. This can be done through buffer exchange or direct addition of a concentrated buffer and salt solution.

  • Sample Loading: Load the prepared sample onto the equilibrated column at a recommended flow rate. The mAb will flow through the column while impurities bind to the NBMEA ligand.

  • Collection: Collect the flow-through fraction containing the purified mAb.

  • Wash: Wash the column with the equilibration buffer to recover any remaining unbound product.

  • Stripping and Regeneration: Elute the bound impurities with a low pH buffer (e.g., pH 3.0-4.0) and then regenerate the column with a high salt and/or sodium hydroxide (B78521) solution according to the manufacturer's instructions.

G cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification Equilibrate Equilibrate Column Load_Sample Load Sample Equilibrate->Load_Sample Prepare_Sample Prepare Sample Prepare_Sample->Load_Sample Collect_FT Collect Flow-Through Load_Sample->Collect_FT Purified mAb Wash Wash Collect_FT->Wash Strip_Regenerate Strip & Regenerate Wash->Strip_Regenerate

Caption: Workflow for impurity removal using Capto™ Adhere in flow-through mode.

Pharmaceutical Synthesis: An Intermediate for APIs

This compound is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its bifunctional nature allows for its incorporation into complex molecular architectures.

Application in Nicardipine (B1678738) Synthesis

Nicardipine is a calcium channel blocker used to treat high blood pressure and angina.[6] Several synthetic routes for Nicardipine have been developed, with many utilizing NBMEA or a derivative as a key building block in a Hantzsch dihydropyridine (B1217469) synthesis.[1][7]

Performance Comparison of Nicardipine Synthesis Routes

Direct quantitative comparisons of industrial-scale processes are often proprietary. However, based on patent literature, different approaches to forming the dihydropyridine ring and introducing the side chain containing the NBMEA moiety exist.

Synthesis StrategyDescriptionAdvantagesDisadvantages
Hantzsch Condensation with NBMEA-containing Ester A one-pot reaction of an aldehyde, an amino crotonate, and an acetoacetate (B1235776) ester that already incorporates the NBMEA side chain.[8]Potentially fewer steps, leading to a more streamlined process.[9]Can lead to the formation of symmetric by-products, reducing the overall yield and purity.[8]
Post-condensation Modification Synthesis of a dihydropyridine ring with a reactive group (e.g., a haloalkyl ester), followed by reaction with NBMEA or a related amine.May lead to higher purity of the dihydropyridine core before the final coupling step.Adds an additional step to the synthesis, which can lower the overall yield.

One patented method describes the reaction of 3-amino-2-butenoic acid-2'-(N-benzyl-N-methyl)aminoethyl ester with 3-methyl-4-(3'-nitrophenyl)-3-methyl crotonate, which is claimed to be a simple, cost-effective process suitable for mass production with high purity and yield.[9]

Experimental Protocols

Protocol 2: Synthesis of this compound via Alkylation

This is a common industrial method for producing NBMEA.[10]

  • Reaction Setup: Charge a reactor with N-methylethanolamine and a solid-phase inorganic base such as sodium carbonate or potassium carbonate. The base acts as an acid scavenger and catalyst.

  • Addition of Benzyl Chloride: Slowly add benzyl chloride to the mixture while carefully controlling the temperature to minimize the formation of quaternary ammonium (B1175870) salt by-products.

  • Reaction: Stir the mixture at a controlled temperature for a set duration until the reaction is complete, as monitored by a suitable analytical technique (e.g., GC, HPLC).

  • Work-up and Purification: After the reaction, the solid base is filtered off. The crude product is then purified by vacuum distillation to obtain high-purity this compound.

G N_Methylethanolamine N-Methylethanolamine Reactor Reactor N_Methylethanolamine->Reactor Benzyl_Chloride Benzyl Chloride Benzyl_Chloride->Reactor Base Solid Base (e.g., Na2CO3) Base->Reactor Filtration Filtration Reactor->Filtration Reaction Mixture Distillation Vacuum Distillation Filtration->Distillation Crude Product NBMEA This compound Distillation->NBMEA Purified Product

References

A Comparative Guide to the Role of N-Benzyl-N-methylethanolamine in Enantioselective Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of asymmetric synthesis, the development of effective chiral catalysts and ligands is paramount for producing enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. N-Benzyl-N-methylethanolamine has emerged as a valuable chiral amino alcohol, frequently employed as a ligand or a precursor to more complex catalysts for enantioselective reactions.[1] Its structural framework, containing both a tertiary amine and a hydroxyl group, allows it to act as a versatile bifunctional ligand, coordinating with metal centers to create a chiral environment that can direct the stereochemical outcome of a reaction.[1]

This guide provides an objective comparison of this compound's role and performance in the context of a benchmark enantioselective reaction—the addition of diethylzinc (B1219324) to aldehydes—against other classes of chiral ligands.

Mechanism of Stereoinduction

The efficacy of chiral amino alcohols like this compound in enantioselective catalysis stems from their ability to form rigid, chiral metal complexes. In the widely studied enantioselective addition of diethylzinc to benzaldehyde (B42025), the amino alcohol first reacts with diethylzinc to form a zinc alkoxide. This intermediate then coordinates with another molecule of diethylzinc and the aldehyde. The specific stereochemistry of the amino alcohol dictates the spatial arrangement of the reactants in the transition state, sterically hindering one approach of the ethyl group to the aldehyde carbonyl and favoring the other. This results in the preferential formation of one enantiomer of the resulting secondary alcohol. The N-benzyl and N-methyl groups on the nitrogen atom play a crucial role in defining the steric environment of this transition state.

A proposed general mechanism for this titanium-mediated reaction involves the formation of a chiral catalyst complex that directs the enantioselective addition.

G cluster_0 Catalyst Formation cluster_1 Catalytic Cycle Ligand Chiral Ligand (L*) Active_Catalyst [Ti(L*)(O-iPr)2] Complex Ligand->Active_Catalyst + Ti(O-iPr)4 - 2 iPrOH Ti Ti(O-iPr)4 Et2Zn Et2Zn Transition_State Chiral Transition State {Aldehyde-Catalyst-Et2Zn} Active_Catalyst->Transition_State + Aldehyde + Et2Zn Aldehyde Aldehyde (RCHO) Aldehyde->Transition_State Intermediate Zinc Alkoxide Intermediate Transition_State->Intermediate Et addition Product Chiral Alcohol Intermediate->Product Hydrolysis Product->Active_Catalyst Regenerates Et2Zn2 Et2Zn Et2Zn2->Transition_State

Caption: Proposed pathway for Ti-mediated enantioselective addition.

Data Presentation: Performance Comparison

The success of an enantioselective reaction is primarily measured by the chemical yield and the enantiomeric excess (ee) of the product. The following tables summarize the performance of different classes of chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde, providing a benchmark for evaluating catalysts like this compound.

Table 1: Performance of Representative Chiral Amino Alcohols and Diols Data for this compound is representative of structurally similar β-amino alcohols used under similar conditions, as specific datasets for this exact ligand in this reaction are not readily available in the cited literature. Performance can vary based on reaction conditions.

Ligand/Catalyst ClassSpecific Ligand ExampleYield (%)Enantiomeric Excess (ee, %)ConfigurationReference
β-Amino Alcohol This compound Analogues~80-95~70-90R or SGeneral Data[2]
Pinane-Based Aminodiol (1R,2R,5R)-2-amino-pinan-3-ol deriv.8582R[3]
Carbohydrate-Based Diol α-D-Methylglucopyranoside deriv.75-8532-45-[4]
BINOL Derivative (R)-BINOL>95>98RGeneral Data[4]

Table 2: Comparison with Other Ligand Systems

Ligand/Catalyst ClassKey AdvantagesPotential Limitations
β-Amino Alcohols Readily available, relatively inexpensive, modular synthesis.May offer moderate to good enantioselectivity; optimization often required.
Pinane-Based Ligands Derived from the chiral pool, often provide good stereocontrol.Synthesis can be multi-step; less modular than simpler amino alcohols.
Carbohydrate-Based Ligands Abundant, inexpensive, biocompatible starting materials.[4]Can exhibit lower enantioselectivity depending on the structure.[4]
BINOL Derivatives Exhibit excellent enantioselectivity across a broad range of reactions.Higher cost, more complex synthesis.

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed methodologies for the enantioselective addition of diethylzinc to benzaldehyde using a generic chiral amino alcohol ligand (representing this compound) and a pinane-based catalyst for comparison.

Protocol 1: Enantioselective Ethyl Addition using a Chiral Amino Alcohol Ligand

  • Catalyst Preparation: In a flame-dried, nitrogen-purged round-bottom flask, the chiral amino alcohol ligand (e.g., this compound) (0.2 mmol, 10 mol%) is dissolved in anhydrous toluene (B28343) (10 mL).

  • Reaction Initiation: The solution is cooled to 0 °C, and a 1.0 M solution of diethylzinc in hexanes (4.4 mmol, 2.2 equiv.) is added dropwise. The mixture is stirred at 0 °C for 30 minutes.

  • Substrate Addition: Freshly distilled benzaldehyde (2.0 mmol, 1.0 equiv.) is added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 2-4 hours).

  • Work-up: The reaction is carefully quenched at 0 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (15 mL). The mixture is allowed to warm to room temperature.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the chiral 1-phenyl-1-propanol.

  • Analysis: The yield is determined gravimetrically. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Protocol 2: Comparative Example using a Pinane-Based Aminodiol Catalyst [3]

  • Reaction Setup: A flame-dried Schlenk tube is charged with the pinane-based chiral aminodiol catalyst (0.1 mmol, 10 mol%) and placed under an inert atmosphere (Argon or Nitrogen).

  • Reagent Addition: Anhydrous toluene (5 mL) is added, followed by the dropwise addition of a 1.1 M solution of diethylzinc in toluene (2.2 mmol, 2.2 equiv.) at 0 °C. The mixture is stirred for 20 minutes at this temperature.

  • Substrate Introduction: The aldehyde (e.g., benzaldehyde) (1.0 mmol, 1.0 equiv.) is added, and the reaction mixture is stirred at 0 °C.

  • Quenching and Isolation: After 24 hours, the reaction is quenched with 1 M HCl (5 mL). The resulting mixture is extracted with diethyl ether (3 x 10 mL). The combined organic phases are dried over anhydrous sodium sulfate and concentrated in vacuo.

  • Purification and Analysis: The residue is purified by column chromatography to afford the optically active secondary alcohol. Yield and enantiomeric excess are determined by standard methods.

G start Start: Flame-dried flask under N2 atmosphere add_solvent Add Anhydrous Solvent (e.g., Toluene) start->add_solvent add_ligand Add Chiral Ligand (10 mol%) add_solvent->add_ligand cool_0c Cool to 0 °C add_ligand->cool_0c add_et2zn Add Diethylzinc (2.2 equiv.) dropwise cool_0c->add_et2zn stir_catalyst Stir for 20-30 min at 0 °C add_et2zn->stir_catalyst add_aldehyde Add Aldehyde (1.0 equiv.) stir_catalyst->add_aldehyde monitor_rxn Monitor by TLC (2-24h at 0 °C) add_aldehyde->monitor_rxn quench Quench with sat. NH4Cl or 1M HCl monitor_rxn->quench extract Extract with Organic Solvent quench->extract dry_purify Dry, Concentrate & Purify (Chromatography) extract->dry_purify analyze Analyze Product: Yield & ee% dry_purify->analyze

Caption: General experimental workflow for the catalytic reaction.

Conclusion

This compound is a valuable and accessible chiral ligand for enantioselective catalysis. It represents a class of β-amino alcohols that can induce moderate to high levels of enantioselectivity in reactions such as the addition of organozinc reagents to aldehydes. While highly specialized and often more complex ligand systems like BINOL derivatives may offer superior enantioselectivity, the cost-effectiveness, ease of synthesis, and modularity of simple amino alcohols make them highly attractive for process development and initial screening. The choice of catalyst ultimately depends on a balance of desired performance, cost, and synthetic accessibility for the specific application in pharmaceutical and chemical research.

References

Navigating Large-Scale Production: A Comparative Analysis of N-Benzyl-N-methylethanolamine Performance

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical manufacturing, the efficiency and reliability of intermediate chemicals are paramount. N-Benzyl-N-methylethanolamine (NBMEA) has emerged as a versatile building block, crucial for the synthesis of a range of high-value compounds, from active pharmaceutical ingredients (APIs) to specialized polymers. This guide provides an objective assessment of NBMEA's performance in large-scale production, comparing it with viable alternatives and presenting supporting experimental data to inform researchers, scientists, and professionals in drug development.

Performance Benchmarks in NBMEA Synthesis

The industrial-scale production of NBMEA is predominantly achieved through two synthetic routes: the alkylation of N-methylethanolamine with benzyl (B1604629) chloride and the reductive amination of benzaldehyde (B42025) and N-methylethanolamine. The choice of synthesis pathway and reaction conditions significantly impacts yield, purity, and overall cost-effectiveness.

A key factor in the widely-used alkylation method is the choice of base, which is necessary to neutralize the hydrochloric acid byproduct. A comparative study on the impact of different inorganic bases on the synthesis of NBMEA highlights the trade-offs between yield and purity.

BaseYield (%)Purity (%)
Sodium Carbonate (Na₂CO₃)90-9599.2
Potassium Carbonate (K₂CO₃)80-8598.8
Calcium Carbonate (CaCO₃)100-10597.1

Table 1: Comparison of Base Performance in NBMEA Synthesis via Alkylation. Data indicates that while Calcium Carbonate provides the highest yield, Sodium Carbonate offers a superior purity profile, a critical consideration for pharmaceutical applications.[1]

Comparative Analysis: NBMEA vs. Alternatives

While NBMEA is a staple in many synthetic processes, alternative N-substituted ethanolamines can be considered depending on the specific application. A common alternative is N,N-Dimethylethanolamine (DMEA), particularly in the synthesis of certain esters and as a catalyst. Another relevant comparator is N-Benzylethanolamine, which lacks the N-methyl group.

CompoundTypical Yield (%)Typical Purity (%)Key AdvantagesKey Disadvantages
This compound (NBMEA) 90-95>99Versatile intermediate for complex molecules; established industrial processes.Potential for byproduct formation (quaternary ammonium (B1175870) salts) if not carefully controlled.[1]
N,N-Dimethylethanolamine (DMEA) >95>99Readily available, lower cost; effective as a catalyst and in simpler syntheses.Less suitable for introducing a benzyl group, limiting its use in certain complex API syntheses.
N-Benzylethanolamine 85-90>98Simpler structure may be advantageous in specific reaction pathways.Secondary amine reactivity can lead to different side reactions compared to the tertiary amine NBMEA.

Table 2: Performance Comparison of NBMEA with Alternative N-Substituted Ethanolamines.

Experimental Protocols

To ensure reproducibility and accurate comparison, detailed experimental methodologies are crucial.

Synthesis of this compound via Alkylation

Objective: To synthesize this compound with high purity.

Materials:

  • N-methylethanolamine

  • Benzyl chloride

  • Sodium Carbonate (solid base)

  • Toluene (B28343) (solvent)

Procedure:

  • A mixture of N-methylethanolamine and sodium carbonate in toluene is prepared in a reaction vessel.

  • Benzyl chloride is added dropwise to the mixture while maintaining a controlled temperature, typically between 40-45°C, to minimize the formation of quaternary ammonium salts.[1]

  • After the addition of benzyl chloride is complete, the reaction mixture is heated to a higher temperature, around 80-120°C, for 1-2 hours to ensure the reaction proceeds to completion.[1]

  • The progress of the reaction is monitored using gas chromatography (GC) until the concentration of benzyl chloride is below 0.5%.[1]

  • Upon completion, the hot reaction mixture is filtered to remove the solid inorganic salts.[1]

  • The filtrate, containing the crude product and any excess N-methylethanolamine, is then subjected to vacuum distillation to isolate and purify the this compound.[1]

Visualizing Synthetic Pathways and Workflows

Understanding the logical flow of chemical synthesis and purification is essential for process optimization.

cluster_synthesis Alkylation Synthesis cluster_purification Purification Workflow Reactants N-methylethanolamine + Benzyl Chloride + Sodium Carbonate Reaction Controlled Heating (40-45°C then 80-120°C) Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Filtration Hot Filtration Crude->Filtration Removal of Salts Distillation Vacuum Distillation Filtration->Distillation Pure Pure NBMEA (>99%) Distillation->Pure

NBMEA Synthesis and Purification Workflow

Role in Drug Development: Targeting Signaling Pathways

NBMEA is a critical precursor in the synthesis of dihydropyrimidinones, which have therapeutic potential as sodium iodide symporter inhibitors, playing a role in regulating thyroid hormone levels.[2] It is also instrumental in creating pseudopeptides being investigated for their ability to inhibit protein aggregation in neurodegenerative diseases like Alzheimer's and Parkinson's.[2]

NBMEA N-Benzyl-N- methylethanolamine Dihydropyrimidinones Dihydropyrimidinones NBMEA->Dihydropyrimidinones Synthesis Pseudopeptides Pseudopeptides NBMEA->Pseudopeptides Synthesis Thyroid Thyroid Hormone Regulation Dihydropyrimidinones->Thyroid Inhibits Sodium Iodide Symporter Aggregation Protein Aggregation (e.g., Alzheimer's) Pseudopeptides->Aggregation Inhibits

NBMEA's Role in Synthesizing Therapeutic Compounds

Conclusion

This compound demonstrates robust performance in large-scale production, offering high yields and purities when synthesized under optimized conditions. While alternatives like DMEA and N-Benzylethanolamine have their merits in specific contexts, NBMEA's versatility as a precursor for complex, high-value molecules, particularly in the pharmaceutical sector, solidifies its importance. The selection of an appropriate synthetic route and careful control of reaction parameters are critical to maximizing its performance and ensuring the quality required for demanding applications in drug development and beyond.

References

A Head-to-Head Comparison: N-Benzyl-N-methylethanolamine (BMEA) for Advanced Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of protein purification, the choice of surfactant is critical to maximizing yield, purity, and maintaining the biological activity of the target protein. While researchers are well-acquainted with conventional surfactants, N-Benzyl-N-methylethanolamine (BMEA) is emerging as a powerful alternative, particularly in the purification of antibodies. This guide provides a comprehensive benchmark of BMEA against other commonly used surfactants, supported by their physicochemical properties and roles in purification protocols.

Performance Snapshot: BMEA vs. Standard Surfactants

While direct, peer-reviewed comparative studies on protein yield and purity are not yet widely published for BMEA against all common surfactants, its documented high capacity for protein adsorption suggests a strong performance profile.[1][2][3][4] BMEA's utility is particularly noted in the purification of immunoglobulins, where it is effective at removing impurities.[1][2][3][4] The following table summarizes the key characteristics of BMEA in comparison to other widely used surfactants.

SurfactantChemical ClassChargeKey Features & Applications
This compound (BMEA) Tertiary BenzylamineMultimodal (Anion Exchange)High protein adsorption capacity; used for immunoglobulin purification and as a multimodal anion exchange ligand.[1][2][3][4][5]
Triton X-100 Non-ionicNeutralMild, non-denaturing agent used for solubilizing membrane proteins and reducing non-specific binding.[6][7][8]
Tween 20 Non-ionicNeutralGentle surfactant used as a washing agent to minimize non-specific binding in immunoassays.[6][7]
CHAPS ZwitterionicNeutralNon-denaturing detergent effective for solubilizing membrane proteins and can be removed by dialysis.[9][10]

Experimental Protocol: Affinity Purification of a His-Tagged Recombinant Protein

This protocol outlines a general workflow for the purification of a His-tagged protein using immobilized metal affinity chromatography (IMAC), a common technique in which surfactants play a crucial role.

1. Cell Lysis:

  • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).

  • To enhance solubilization and reduce non-specific protein interactions, a surfactant is added to the lysis buffer. The choice of surfactant will depend on the target protein and expression system. For example, a mild non-ionic detergent like Triton X-100 or Tween 20 is often used at a concentration of 0.1-1%.[6] BMEA could be employed in this step, particularly when dealing with antibody purification, to aid in the removal of contaminating proteins.

  • Disrupt the cells using sonication or a French press.

  • Clarify the lysate by centrifugation to pellet cellular debris.

2. Protein Binding:

  • Equilibrate the IMAC resin (e.g., Ni-NTA) with the lysis buffer.

  • Load the clarified lysate onto the equilibrated column. The His-tagged protein will bind to the immobilized metal ions.

3. Washing:

  • Wash the column with a wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

  • The inclusion of a surfactant in the wash buffer, such as Tween 20, can further reduce non-specific binding.[6]

4. Elution:

  • Elute the bound protein from the column using an elution buffer containing a high concentration of a competitive agent, such as imidazole (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).

  • Collect the eluted fractions and analyze for the presence of the target protein using SDS-PAGE.

Visualizing the Workflow

The following diagrams illustrate the key processes in recombinant protein production and the logical steps of a typical purification workflow.

Recombinant_Protein_Production cluster_host_cell Host Cell (e.g., E. coli) cluster_downstream Downstream Processing Plasmid Expression Plasmid (with gene of interest) Transcription Transcription Plasmid->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein Recombinant Protein Translation->Protein Cell_Harvest Cell Harvesting Protein->Cell_Harvest Lysis Cell Lysis Cell_Harvest->Lysis Purification Purification Lysis->Purification Final_Product Purified Protein Purification->Final_Product Protein_Purification_Workflow Start Crude Cell Lysate Add_Surfactant Add Surfactant (e.g., BMEA, Triton X-100) Start->Add_Surfactant Bind Binding to Affinity Resin Wash Washing Step Bind->Wash Remove unbound proteins Elute Elution Wash->Elute Remove non-specific binders End Purified Protein Elute->End Add_Surfactant->Bind

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Benzyl-N-methylethanolamine (NBEMA) and its structural relatives have emerged as versatile compounds in various scientific domains, from the intricate synthesis of therapeutic molecules to the fine-tuned separation of biomolecules. This guide provides a comparative analysis of the applications of NBEMA and related compounds, supported by experimental data and detailed methodologies, to inform researchers and professionals in drug development and chemical synthesis.

I. Pharmaceutical Synthesis: A Versatile Building Block

NBEMA's unique structure, incorporating a tertiary amine, a hydroxyl group, and a benzyl (B1604629) moiety, makes it a valuable precursor and catalyst in the synthesis of several classes of pharmaceutical compounds.

A. Dihydropyrimidinone Synthesis (Biginelli Reaction)

The Biginelli reaction, a one-pot multicomponent condensation, is a cornerstone for generating dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities. While various amino acids and other catalysts have been explored for this reaction, the use of N-alkylethanolamine derivatives can influence reaction yields and conditions.

Table 1: Comparison of Catalysts in the Biginelli Reaction for Dihydropyrimidinone Synthesis

Catalyst/PrecursorAldehydeβ-DicarbonylUrea (B33335)/Thiourea (B124793)SolventTemperature (°C)Time (h)Yield (%)Reference
Glycine (0.01 mmol)BenzaldehydeEthyl acetoacetateUreaEthanol (B145695)80490[1]
L-Proline Methyl EsterVarious AromaticEthyl acetoacetateUreaNot specifiedNot specifiedNot specifiedNot specified[1]
Primary Amines (Quinine-derived)Various AromaticEthyl acetoacetateUreaTHF0144up to 78[2]

Note: Data for this compound as a direct catalyst or precursor in a comparative study was not available in the reviewed literature. The table provides a baseline for yields with other amino-based catalysts.

Experimental Protocol: General Procedure for Amino Acid-Catalyzed Biginelli Reaction [1]

  • A mixture of an aldehyde (40 mmol), a β-dicarbonyl compound (40 mmol), urea or thiourea (45 mmol), and an amino acid catalyst (0.01 mmol) in ethanol (10 mL) is prepared.

  • The reaction mixture is refluxed at 80°C for 4 hours or stirred at room temperature for 12 hours.

  • After cooling, the mixture is diluted with water.

  • The precipitated product is filtered, washed with water, dried, and recrystallized from ethanol.

Biginelli Reaction Workflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Isolation Aldehyde Aldehyde Mixing Mixing in Ethanol Aldehyde->Mixing BetaDicarbonyl β-Dicarbonyl BetaDicarbonyl->Mixing Urea Urea/Thiourea Urea->Mixing Catalyst Amino Alcohol Catalyst Catalyst->Mixing Heating Refluxing (e.g., 80°C) Mixing->Heating Cooling Cooling Heating->Cooling Precipitation Precipitation with Water Cooling->Precipitation Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization DHPM Dihydropyrimidinone (Product) Recrystallization->DHPM

Figure 1: General workflow for the Biginelli synthesis of dihydropyrimidinones.
B. Pseudopeptide Synthesis

Pseudopeptides, where one or more amide bonds are replaced with other linkages, are of significant interest in drug discovery for their enhanced stability and bioavailability. N-substituted amino alcohols like NBEMA serve as valuable building blocks in their synthesis.[3][4][5]

While specific comparative data on the efficiency of NBEMA versus other amino alcohols in pseudopeptide synthesis is scarce, the general synthetic strategies involve the incorporation of these building blocks to create non-natural peptide backbones.

II. Chromatography: A Ligand for Enhanced Protein Separation

In the realm of biopharmaceuticals, the purification of proteins, particularly monoclonal antibodies (mAbs), is a critical step. Mixed-mode chromatography, which utilizes ligands capable of multiple interaction types (e.g., hydrophobic, ionic), has gained prominence for its enhanced selectivity.

This compound has been identified as a highly effective ligand in mixed-mode chromatography. A comparative study of four mixed-mode resins found that the resin functionalized with NBEMA exhibited the best performance in separating Immunoglobulin G (IgG) from a common contaminant, bovine serum albumin (BSA).[6] This superior separation capability is attributed to the multimodal nature of the NBEMA ligand.[6]

Table 2: Performance of this compound-based Resin in IgG Purification

LigandTarget ProteinKey ContaminantSeparation PerformanceReference
This compoundImmunoglobulin G (IgG)Bovine Serum Albumin (BSA)Best separation among four tested mixed-mode resins[6]

Experimental Protocol: General Procedure for Protein Purification using a Functionalized Resin [7][8][9][10]

  • Column Preparation: The chromatography column is packed with the resin functionalized with the ligand of interest (e.g., NBEMA).

  • Equilibration: The column is equilibrated with a binding buffer to prepare the resin for sample loading.

  • Sample Loading: The protein mixture is loaded onto the column. The target protein binds to the ligand, while unbound impurities pass through.

  • Washing: The column is washed with a wash buffer to remove non-specifically bound contaminants.

  • Elution: The target protein is eluted from the column by changing the buffer conditions (e.g., pH, ionic strength) to disrupt the ligand-protein interaction.

  • Fraction Collection: The eluted protein is collected in fractions.

Protein_Purification_Workflow Start Start ColumnPrep Column Preparation (NBEMA-functionalized resin) Start->ColumnPrep Equilibration Equilibration (Binding Buffer) ColumnPrep->Equilibration SampleLoad Sample Loading (Protein Mixture) Equilibration->SampleLoad Washing Washing (Wash Buffer) SampleLoad->Washing Elution Elution (Elution Buffer) Washing->Elution FractionCollection Fraction Collection Elution->FractionCollection Analysis Analysis of Fractions (e.g., SDS-PAGE, UV-Vis) FractionCollection->Analysis PureProtein Purified Protein Analysis->PureProtein

Figure 2: Generalized workflow for protein purification using affinity chromatography.

III. Asymmetric Catalysis: Precursors for Chiral Catalysts

Chiral amino alcohols are pivotal in asymmetric synthesis, serving as precursors for chiral ligands and catalysts that direct the stereochemical outcome of a reaction. Derivatives of NBEMA have the potential to be effective catalysts in various asymmetric transformations, such as Michael additions.

Table 3: Comparison of Chiral Amino Alcohol-based Catalysts in Asymmetric Michael Addition

CatalystReactionSubstratesSolventTemp (°C)Yield (%)Enantiomeric Excess (ee, %)Reference
(R,R)-2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanolMichael AdditionNitromethane to ChalconeTHFNot specifiedGood51[11][12][13]
Simple primary β-amino alcoholsMichael Additionβ-keto esters to nitroalkenesToluene-30Highup to 86[14]
Sugar-based γ-amino alcoholMichael Additionβ-keto esters to nitroolefinsi-PrOHRoom Temp53-98up to 84 (dr up to 95:5)[15]

Note: While specific data for catalysts directly derived from this compound is limited, the table showcases the performance of structurally related chiral amino alcohol catalysts.

Experimental Protocol: General Procedure for Asymmetric Michael Addition [13][14]

  • The chiral amino alcohol-derived catalyst (e.g., 10 mol%) is dissolved in an appropriate dry solvent (e.g., toluene) under an inert atmosphere.

  • The Michael donor (e.g., β-keto ester, 0.4 mmol) is added to the solution at room temperature.

  • The Michael acceptor (e.g., nitroalkene) is then added, and the reaction is stirred at a specific temperature (e.g., -30°C).

  • The reaction progress is monitored by an appropriate technique (e.g., TLC).

  • Upon completion, the reaction is quenched, and the product is purified by column chromatography.

  • The yield and enantiomeric excess of the product are determined.

Asymmetric_Michael_Addition cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up & Analysis Michael_Donor Michael Donor Mixing Mixing in Dry Solvent Michael_Donor->Mixing Michael_Acceptor Michael Acceptor Michael_Acceptor->Mixing Chiral_Catalyst Chiral Amino Alcohol Derivative Chiral_Catalyst->Mixing Stirring Stirring at Controlled Temp. Mixing->Stirring Quenching Quenching Stirring->Quenching Purification Purification (Chromatography) Quenching->Purification Analysis Analysis (Yield, ee) Purification->Analysis Product Chiral Michael Adduct Analysis->Product

Figure 3: General workflow for a chiral amino alcohol-catalyzed asymmetric Michael addition.

IV. Radiopharmaceutical Development: A Scaffold for Imaging Agents

The development of novel radiotracers for Positron Emission Tomography (PET) is crucial for advancing molecular imaging and diagnostics. The structural features of NBEMA make it an attractive scaffold for the design of new PET ligands. By incorporating a positron-emitting radionuclide (e.g., ¹¹C or ¹⁸F), derivatives of NBEMA could be developed to target specific biological entities.

While no PET radiotracers directly derived from NBEMA were identified in the reviewed literature, the general workflow for developing novel PET ligands provides a roadmap for future research in this area.

Experimental Protocol: General Workflow for PET Radiotracer Development [16][17][18][19][20][21][22][23]

  • Precursor Synthesis: A non-radioactive precursor molecule, designed for subsequent radiolabeling, is synthesized.

  • Radiolabeling: The precursor is reacted with a radionuclide (e.g., [¹¹C]CH₃I or [¹⁸F]F⁻) to produce the radiotracer.

  • Purification: The radiolabeled compound is purified, typically using High-Performance Liquid Chromatography (HPLC).

  • Quality Control: The radiochemical purity, specific activity, and other quality parameters of the final product are assessed.

  • In Vitro Evaluation: The binding affinity and selectivity of the radiotracer for its target are evaluated in cell-based assays.

  • In Vivo Evaluation: The biodistribution, pharmacokinetics, and imaging characteristics of the radiotracer are assessed in animal models.

PET_Radiotracer_Development Start Start Precursor_Synth Precursor Synthesis Start->Precursor_Synth Radiolabeling Radiolabeling (e.g., with ¹¹C or ¹⁸F) Precursor_Synth->Radiolabeling Purification Purification (HPLC) Radiolabeling->Purification QC Quality Control Purification->QC In_Vitro_Eval In Vitro Evaluation (Binding Assays) QC->In_Vitro_Eval In_Vivo_Eval In Vivo Evaluation (Animal PET Imaging) In_Vitro_Eval->In_Vivo_Eval Clinical_Trial Potential for Clinical Trials In_Vivo_Eval->Clinical_Trial

Figure 4: A simplified workflow for the development of novel PET radiotracers.

Conclusion

This compound and its analogs are compounds of considerable utility across multiple scientific disciplines. In pharmaceutical synthesis, they offer a versatile scaffold for the construction of complex molecules. In chromatography, NBEMA has demonstrated superior performance as a mixed-mode ligand for antibody purification. As precursors for chiral catalysts, related amino alcohols show great promise in asymmetric synthesis. Furthermore, the NBEMA structure holds potential for the development of novel PET radiotracers. While direct comparative studies with quantitative data are not always available, the existing literature provides a strong foundation for researchers to explore and expand upon the applications of this valuable class of compounds. Future work should focus on systematic comparative studies to fully elucidate the structure-activity and structure-performance relationships of NBEMA and its derivatives in these diverse applications.

References

Safety Operating Guide

Safe Disposal of N-Benzyl-N-methylethanolamine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This guide provides a detailed, step-by-step procedure for the proper disposal of N-Benzyl-N-methylethanolamine, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the hazards associated with this compound. This chemical is classified as a skin, eye, and respiratory irritant.[1][2][3] Always handle this substance within a well-ventilated area, preferably inside a chemical fume hood.[2][4] Ensure that a safety shower and eyewash station are readily accessible.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

II. Quantitative Data Summary

The following table summarizes key quantitative data for this compound, essential for safe handling and disposal.

PropertyValueSource
Molecular Formula C₁₀H₁₅NO[2][5]
Molecular Weight 165.23 g/mol [3][5]
Boiling Point 95-105 °C at 2 mmHg[2][5]
Density 1.017 g/mL at 25 °C[2][5]
Flash Point 113 °C (235.4 °F) - closed cup[5]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3[3][5]

III. Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers must be carried out in accordance with institutional, local, and national regulations. The following protocol provides a general framework for safe disposal.

1. Waste Segregation and Collection:

  • Liquid Waste: Collect all unused this compound and solutions containing it in a dedicated, clearly labeled, and sealable waste container. The container should be made of a chemically resistant material (e.g., glass or polyethylene). Do not mix with other waste streams to prevent unknown chemical reactions.

  • Solid Waste: Contaminated materials such as gloves, absorbent pads, and weighing papers should be collected in a separate, labeled solid waste container.

2. Container Decontamination:

  • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.

  • Triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone).

  • Collect the first rinseate as hazardous liquid waste. Subsequent rinseates may also need to be collected depending on local regulations.

  • After thorough decontamination, the container can be disposed of as non-hazardous waste or recycled, in line with institutional guidelines.

3. Waste Storage:

  • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[1][4]

  • Ensure all waste containers are tightly sealed to prevent leaks or spills.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor.

  • Provide the contractor with a detailed and accurate description of the waste, including its chemical composition and known hazards, by referencing the Safety Data Sheet (SDS).

  • Disposal of contents and containers must be in accordance with an approved waste disposal plant.[1][6]

IV. Experimental Workflow and Logical Relationships

To visualize the procedural flow of this compound disposal, the following diagram outlines the key steps and decision points.

cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal Start Start Don_PPE Don Appropriate PPE Start->Don_PPE Work_Area Work in Ventilated Area Don_PPE->Work_Area Segregate_Waste Segregate Waste Streams Work_Area->Segregate_Waste Collect_Liquid Collect Liquid Waste Segregate_Waste->Collect_Liquid Collect_Solid Collect Solid Waste Segregate_Waste->Collect_Solid Decontaminate_Container Decontaminate Empty Containers Collect_Liquid->Decontaminate_Container Store_Waste Store Waste Securely Collect_Solid->Store_Waste Decontaminate_Container->Store_Waste Arrange_Disposal Arrange for Professional Disposal Store_Waste->Arrange_Disposal End End Arrange_Disposal->End

Caption: Disposal workflow for this compound.

This comprehensive guide, based on available safety data, provides the necessary information for the responsible and safe disposal of this compound in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all applicable regulations.

References

Personal protective equipment for handling N-Benzyl-N-methylethanolamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for N-Benzyl-N-methylethanolamine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.

Hazard Identification and Immediate Precautions

This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation.[1][2][3] The toxicological properties of this substance have not been fully investigated, warranting cautious handling at all times.[1][4] It is a clear, colorless liquid with a benzene-like odor.[1]

Emergency Overview:

  • Eye Contact: Causes serious eye irritation.[2]

  • Skin Contact: Causes skin irritation.[1][2]

  • Inhalation: May cause respiratory irritation.[1][2]

  • Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[1]

In case of exposure, it is crucial to seek immediate medical attention.[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors.[5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1][2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][5]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[1][2]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[1][4]

Operational and Disposal Plans

A systematic approach to handling and disposing of this compound is crucial for safety and experimental integrity.

Step-by-Step Handling Procedure:

  • Pre-Handling Preparation:

    • Conduct a thorough risk assessment for the planned experiment.

    • Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[1]

    • Don all required PPE as outlined in the table above before entering the handling area.[2]

  • Handling the Chemical:

    • All handling of this compound should be performed inside a certified chemical fume hood to minimize vapor inhalation.[1]

    • Avoid contact with skin, eyes, and clothing.[1]

    • Keep the container tightly closed when not in use.[1][4]

    • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acids, acid chlorides, and chloroformates.[1][2]

  • Post-Handling Decontamination:

    • Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

    • Wash hands thoroughly after handling.[1]

Disposal Plan: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3 and consult state and local regulations for complete and accurate classification.[1]

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container.

  • Contaminated Labware: Items such as pipette tips and gloves that have come into contact with the chemical should be placed in a designated solid hazardous waste container.

  • General Disposal Guidelines:

    • All waste containers must be clearly labeled with the full chemical name and associated hazards.[6]

    • Do not mix with incompatible waste streams.

    • Store waste containers in a designated satellite accumulation area within the laboratory.

Workflow Diagrams

To further clarify the procedural steps, the following diagrams have been created using the Graphviz DOT language.

cluster_prep Pre-Handling cluster_handling Handling (in Fume Hood) cluster_post Post-Handling a Conduct Risk Assessment b Verify Emergency Equipment (Eyewash, Shower) a->b c Don All Required PPE b->c d Weighing/Measuring c->d Proceed to Handling e Preparing Solutions d->e f Performing Reaction e->f g Decontaminate Work Area f->g Experiment Complete h Segregate Waste g->h i Remove PPE h->i j Wash Hands Thoroughly i->j

Operational Workflow for this compound.

cluster_waste_type Identify Waste Type cluster_disposal_actions Disposal Action start Waste Generated liquid Liquid Waste (Solutions) start->liquid solid Solid Waste (Contaminated PPE, Glassware) start->solid collect_liquid Collect in Labeled, Sealed Solvent Waste Container liquid->collect_liquid collect_solid Place in Designated Solid Hazardous Waste Container solid->collect_solid store Store in Satellite Accumulation Area collect_liquid->store collect_solid->store dispose Dispose via Approved Hazardous Waste Vendor store->dispose

Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.